molecular formula C12H9N3O5 B7728419 4-(2,4-Dinitroanilino)phenol CAS No. 61902-31-6

4-(2,4-Dinitroanilino)phenol

Cat. No.: B7728419
CAS No.: 61902-31-6
M. Wt: 275.22 g/mol
InChI Key: BCPQALWAROJVLE-UHFFFAOYSA-N
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Description

Reddish-brown solid. (NTP, 1992)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,4-dinitroanilino)phenol
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InChI

InChI=1S/C12H9N3O5/c16-10-4-1-8(2-5-10)13-11-6-3-9(14(17)18)7-12(11)15(19)20/h1-7,13,16H
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InChI Key

BCPQALWAROJVLE-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O
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Molecular Formula

C12H9N3O5
Record name 4-(2,4-DINITROANILINO)PHENOL
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DSSTOX Substance ID

DTXSID4025161
Record name 4-(2,4-Dinitroanilino)phenol
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Molecular Weight

275.22 g/mol
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Physical Description

Reddish-brown solid. (NTP, 1992)
Record name 4-(2,4-DINITROANILINO)PHENOL
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
Record name 4-(2,4-DINITROANILINO)PHENOL
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CAS No.

119-15-3, 61902-31-6
Record name 4-(2,4-DINITROANILINO)PHENOL
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Record name 4-(2,4-Dinitroanilino)phenol
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Record name Phenol, 4-[(2,4-dinitrophenyl)amino]-
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Record name Leuco polysulfided 4-[(2,4-dinitrophenyl)amino]phenol
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Melting Point

376 °F (decomposes) (NTP, 1992)
Record name 4-(2,4-DINITROANILINO)PHENOL
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Foundational & Exploratory

An In-depth Technical Guide to 4-(2,4-Dinitroanilino)phenol: Core Properties and Biological Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 4-(2,4-Dinitroanilino)phenol. It details experimental protocols for its synthesis and the determination of its acidity constant (pKa). Furthermore, this guide explores the compound's potential biological activities, drawing parallels with structurally related molecules such as dinitroanilines and diphenylamines. Plausible mechanisms of action, including microtubule disruption and enzyme inhibition, are discussed, and relevant experimental workflows and signaling pathway diagrams are provided to facilitate further research and drug development efforts.

Core Physicochemical Properties

This compound is a reddish-brown solid organic compound.[1] Its core properties are summarized in the tables below, providing a foundational dataset for researchers.

Table 1: General and Physical Properties
PropertyValueSource
Molecular Formula C₁₂H₉N₃O₅[2][3]
Molecular Weight 275.22 g/mol [1][2]
Appearance Reddish-brown solid[1][2]
Melting Point 191 °C (decomposes)[3]
Solubility Insoluble in water; slightly soluble in Chloroform and DMSO[3][4]
Predicted pKa 10.20 ± 0.26[3]
Table 2: Spectral Data
Spectral Data TypeKey FeaturesSource
GC-MS Molecular Ion Peak (m/z): 275[2]
MS-MS Precursor m/z: 276.0615 ([M+H]⁺); Top Peak m/z: 259[2]

Synthesis and Characterization: Experimental Protocols

The synthesis of this compound is most readily achieved through a nucleophilic aromatic substitution (SₙAr) reaction. This method involves the reaction of a nucleophile with an aryl halide that is activated by electron-withdrawing groups, such as nitro groups.[5]

Synthesis via Nucleophilic Aromatic Substitution

This protocol details the synthesis of this compound from 4-aminophenol (B1666318) and 1-chloro-2,4-dinitrobenzene (B32670).

Materials:

  • 4-Aminophenol

  • 1-Chloro-2,4-dinitrobenzene

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (B145695)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and flask

  • Filter paper

  • Crystallizing dish

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 4-aminophenol in ethanol.

  • Add 1.1 equivalents of sodium bicarbonate to the solution to act as a base.

  • Slowly add a solution of 1.05 equivalents of 1-chloro-2,4-dinitrobenzene in ethanol to the flask with continuous stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold distilled water to precipitate the crude product.

  • Collect the reddish-brown precipitate by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold distilled water to remove any inorganic impurities.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Dry the purified crystals in a vacuum oven.

  • Characterize the final product by determining its melting point and acquiring spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.

Synthesis_Workflow Reactants 4-Aminophenol + 1-Chloro-2,4-dinitrobenzene Reaction Reflux (4-6h) Reactants->Reaction Base NaHCO3 in Ethanol Base->Reaction Precipitation Precipitation in ice-cold water Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Purification Recrystallization (Ethanol/Water) Filtration->Purification Product This compound Purification->Product

Figure 1: Synthesis workflow for this compound.
Spectrophotometric Determination of pKa

The acidity of the phenolic hydroxyl group can be quantified by determining its pKa value. A common method for this is spectrophotometric titration, which relies on the different UV-Vis absorption spectra of the protonated and deprotonated forms of the molecule.[6]

Materials:

  • Purified this compound

  • A series of buffer solutions with known pH values (e.g., from pH 8 to 12)

  • Hydrochloric acid (HCl) solution (for acidic reference)

  • Sodium hydroxide (B78521) (NaOH) solution (for basic reference)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • pH meter

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of ethanol and water).

  • Prepare a series of solutions with the same concentration of the compound in different buffer solutions of known pH.

  • Prepare two reference solutions: one in a strongly acidic medium (e.g., 0.1 M HCl) to ensure the compound is fully protonated, and one in a strongly basic medium (e.g., 0.1 M NaOH) to ensure it is fully deprotonated.

  • Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.

  • Identify the wavelength of maximum absorbance (λmax) for both the protonated and deprotonated species.

  • Measure the absorbance of all buffered solutions at the λmax of the deprotonated species.

  • Calculate the ratio of the concentrations of the deprotonated ([A⁻]) to the protonated ([HA]) form in each buffer using the following equation: [A⁻]/[HA] = (A - AHA) / (AA⁻ - A) where A is the absorbance of the buffered solution, AHA is the absorbance of the acidic solution, and AA⁻ is the absorbance of the basic solution.

  • Plot the measured pH of the buffer solutions against log([A⁻]/[HA]).

  • The pKa is the pH at which log([A⁻]/[HA]) = 0 (i.e., the y-intercept of the plot).

pKa_Determination_Workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis Stock Stock Solution of This compound Record_Spectra Record UV-Vis Spectra Stock->Record_Spectra Buffers Buffer Solutions (various known pH) Buffers->Record_Spectra Acid_Ref Acidic Reference (e.g., 0.1 M HCl) Acid_Ref->Record_Spectra Base_Ref Basic Reference (e.g., 0.1 M NaOH) Base_Ref->Record_Spectra Measure_Abs Measure Absorbance at λmax of deprotonated form Record_Spectra->Measure_Abs Calculate_Ratio Calculate [A⁻]/[HA] ratio Measure_Abs->Calculate_Ratio Plot_Data Plot pH vs. log([A⁻]/[HA]) Calculate_Ratio->Plot_Data Determine_pKa Determine pKa (y-intercept) Plot_Data->Determine_pKa

Figure 2: Workflow for spectrophotometric pKa determination.

Potential Biological Activities and Signaling Pathways

While direct biological studies on this compound are limited, its structural similarity to dinitroanilines and diphenylamines provides a basis for predicting its potential biological activities.

Herbicidal Activity and Microtubule Disruption

Dinitroaniline herbicides are known to exert their phytotoxic effects by disrupting microtubule polymerization.[1][6] They bind to tubulin, the protein subunit of microtubules, preventing the formation of the mitotic spindle and thus inhibiting cell division in plants.[5][7] Given the presence of the dinitroaniline moiety, it is plausible that this compound could exhibit similar herbicidal properties by interfering with microtubule dynamics.

Microtubule_Disruption_Pathway cluster_microtubule Compound This compound Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibition Inhibition Spindle Mitotic Spindle Formation Microtubule->Spindle Cell_Division Cell Division Spindle->Cell_Division Inhibition->Microtubule

Figure 3: Plausible mechanism of microtubule disruption.
Enzyme Inhibition

Diphenylamine (B1679370) derivatives have been investigated as inhibitors of various enzymes, including kinases and phosphatases.[8] For instance, certain diphenylamine and diphenylether derivatives have been shown to inhibit cyclin-dependent kinase 8 (CDK8), promoting osteoblast differentiation.[8][9] The structural backbone of this compound, being a diphenylamine derivative, suggests it could potentially act as an inhibitor for certain kinases or phosphatases. Further screening assays are required to explore this possibility.

Antimicrobial and Antifungal Activity

Phenolic compounds, in general, are known to possess antimicrobial and antifungal properties.[10] The antimicrobial activity of diphenylamine derivatives has also been reported.[10] Therefore, this compound may exhibit inhibitory effects against various microbial and fungal strains.

Cytotoxicity

The related compound, 2,4-dinitrophenol (B41442) (DNP), is a well-known uncoupler of oxidative phosphorylation, leading to cytotoxicity.[5] Studies have shown that DNP can enhance the cytotoxic effects of chemotherapeutic agents in certain cancer cell lines.[5][8][11][12] While this compound is structurally different, the presence of the dinitrophenyl group warrants investigation into its potential cytotoxic effects on various cell lines.

Proposed Experimental Protocols for Biological Evaluation

To elucidate the biological activities of this compound, the following experimental protocols are proposed.

In Vitro Kinase/Phosphatase Inhibition Assay

Objective: To determine if this compound inhibits the activity of specific kinases or phosphatases.

General Protocol (Adaptable for specific enzymes):

  • Prepare a stock solution of this compound in DMSO.

  • In a microplate, add the purified kinase or phosphatase enzyme, a suitable substrate (e.g., a specific peptide for a kinase or p-nitrophenyl phosphate (B84403) (pNPP) for a phosphatase), and varying concentrations of the test compound.

  • Initiate the reaction by adding ATP (for kinases) or by incubating at the optimal temperature for the enzyme.

  • After a defined incubation period, stop the reaction.

  • Quantify the product formation. For kinase assays, this could involve measuring the amount of phosphorylated substrate using methods like radioactive labeling or specific antibodies. For phosphatase assays using pNPP, the production of p-nitrophenol can be measured colorimetrically at 405 nm.

  • Calculate the percentage of enzyme inhibition for each concentration of the compound and determine the IC₅₀ value.

Enzyme_Inhibition_Assay cluster_prep Assay Setup Enzyme Purified Enzyme (Kinase or Phosphatase) Incubation Incubation at Optimal Temperature Enzyme->Incubation Substrate Substrate Substrate->Incubation Compound This compound (Varying Concentrations) Compound->Incubation Measurement Quantify Product Formation Incubation->Measurement Analysis Calculate % Inhibition and IC50 Measurement->Analysis

Figure 4: General workflow for enzyme inhibition assay.
Cell-Based Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of this compound on a given cell line.

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

  • After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Conclusion

This technical guide has consolidated the available information on the basic properties of this compound and proposed avenues for further investigation into its synthesis and biological activities. The structural similarities to known bioactive compounds, particularly dinitroaniline herbicides and diphenylamine-based enzyme inhibitors, suggest that this compound holds potential for applications in agrochemicals or as a scaffold for drug discovery. The provided experimental protocols offer a starting point for researchers to systematically explore the synthesis, characterization, and biological evaluation of this compound, paving the way for a deeper understanding of its properties and potential applications.

References

4-(2,4-Dinitroanilino)phenol IUPAC name and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-(2,4-Dinitroanilino)phenol, a chemical compound of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical identity, physicochemical properties, synthesis, and available information regarding its biological context.

IUPAC Name: this compound[1]

CAS Number: 119-15-3[1]

Chemical and Physical Properties

This compound, also known by its common synonym Disperse Yellow 1, is a reddish-brown solid.[1] Its key quantitative properties are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₁₂H₉N₃O₅[1]
Molecular Weight 275.22 g/mol [1]
Melting Point 191 °C (decomposes)
Boiling Point 418.17°C (estimated)
Density 1.3877 g/cm³ (estimated)
Water Solubility 2.477 mg/L at 25 °C
Solubility Very slightly soluble in Chloroform, slightly soluble in DMSO.
pKa 10.20 ± 0.26 (Predicted)

Synthesis and Experimental Protocols

The primary method for synthesizing this compound is through the condensation of 4-Aminophenol and 1-Chloro-2,4-dinitrobenzene.[2]

The following diagram illustrates the condensation reaction for the synthesis of this compound.

G Synthesis of this compound cluster_reactants Reactants cluster_product Product 4-Aminophenol 4-Aminophenol Product This compound 4-Aminophenol->Product + 1-Chloro-2,4-dinitrobenzene 1-Chloro-2,4-dinitrobenzene 1-Chloro-2,4-dinitrobenzene->Product

Caption: Synthesis of this compound.

Reactants:

Procedure:

  • A mixture of 50 g (0.25 mole) of technical 2,4-dinitrochlorobenzene and 18 g (0.23 mole) of ammonium acetate is placed in a wide-mouthed 250-cc flask fitted with a reflux condenser and a wide inlet tube. The flask is half-immersed in an oil bath.[3]

  • Ammonia gas is introduced through a bubble counter containing a concentrated potassium hydroxide (B78521) solution.[3]

  • The oil bath is heated to and maintained at 170°C for six hours while ammonia gas is passed through the mixture.[3]

  • After cooling, the solidified mixture is broken up and mixed with 100 cc of water. The mixture is then heated to boiling and filtered while hot.[3]

  • The residue is dissolved in 500 cc of boiling alcohol, and water is added until the solution becomes turbid. The solution is reheated until the turbidity disappears and then allowed to cool.[3]

  • After standing overnight, the crystals of 2,4-dinitroaniline (B165453) are filtered and dried. The reported yield is 31–35 g (68–76% of the theoretical amount).[3]

  • For further purification, the product can be recrystallized from an alcohol-water mixture.[3]

Biological Activity and Toxicological Context

Detailed studies on the specific biological activity, mechanism of action, and associated signaling pathways of this compound in the context of drug development are limited in publicly available scientific literature. However, an understanding of its chemical class provides a broader context for its potential biological effects.

As "Disperse Yellow 1," this compound belongs to the category of disperse dyes. Some disperse dyes are known to be potential allergens and can cause contact sensitization.[4][5] Furthermore, the discharge of such dyes into the environment is a concern due to their potential ecotoxicity.[6][7][8]

The dinitroaniline moiety is also found in a class of herbicides. These dinitroaniline-based herbicides are known to exert their biological effect by inhibiting microtubule formation, which is crucial for cell division.[9][10][11][12] This mechanism disrupts root and shoot growth in susceptible plants.[10][13] While this provides a known mechanism for the dinitroaniline chemical class, it is important to note that the specific biological activity of this compound has not been extensively characterized. Symptoms of exposure to similar compounds may include irritation of the skin, eyes, and mucous membranes.[1][14]

Conclusion

This compound is a well-characterized compound in terms of its chemical identity and basic physical properties, primarily known for its use as a disperse dye. While its synthesis is established, there is a notable lack of in-depth research into its specific biological mechanisms of action and potential applications in drug development. The biological activity of its broader chemical classes—disperse dyes and dinitroanilines—suggests potential for allergenicity and microtubule disruption, respectively. Further research is required to elucidate the specific pharmacological and toxicological profile of this compound for any potential therapeutic applications.

References

4-(2,4-Dinitroanilino)phenol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and putative biological mechanism of 4-(2,4-Dinitroanilino)phenol. This information is intended to support research and development activities involving this compound.

Core Compound Data

This compound, also known as C.I. Disperse Yellow 1, is an aromatic compound characterized by the presence of a dinitrophenyl group attached to a p-aminophenol moiety. Its chemical and physical properties are summarized below.

PropertyValue
Molecular Formula C₁₂H₉N₃O₅
Molecular Weight 275.22 g/mol
Appearance Reddish-brown solid
Melting Point 191 °C (decomposes)
Solubility Less than 1 mg/mL in water at 70 °F
CAS Number 119-15-3

Experimental Protocols

Synthesis Protocol: Ullmann Condensation (Goldberg Reaction)

A plausible and established method for the synthesis of this compound is the Ullmann condensation, specifically a Goldberg reaction, which involves the copper-catalyzed coupling of an aryl halide with an amine.[1][2] In this case, 2,4-dinitrochlorobenzene would react with 4-aminophenol (B1666318).

Reaction:

  • 2,4-Dinitrochlorobenzene + 4-Aminophenol → this compound + HCl

General Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve 4-aminophenol in a high-boiling polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF).

  • Catalyst Addition: Add a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI), and a ligand, like phenanthroline, to the mixture.[1] A base, such as potassium carbonate (K₂CO₃), is also added to neutralize the hydrochloric acid byproduct.

  • Addition of Aryl Halide: Slowly add 2,4-dinitrochlorobenzene to the reaction mixture. The electron-withdrawing nitro groups on this reactant make it highly reactive in this type of nucleophilic aromatic substitution.

  • Reaction Conditions: Heat the mixture to a high temperature, typically in the range of 150-210°C, and maintain it under an inert atmosphere (e.g., nitrogen or argon) for several hours.[1] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture and pour it into water to precipitate the crude product. The solid is then collected by filtration, washed with water, and purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC-UV)

The purity and concentration of this compound can be determined using reverse-phase high-performance liquid chromatography with ultraviolet (UV) detection. This method is adaptable from established protocols for the analysis of dinitroaniline isomers.[3]

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent, such as acetonitrile (B52724) or methanol. Prepare a series of dilutions from the stock solution to create calibration standards.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., Agilent TC-C18, 5 µm particle size) is suitable for the separation.

    • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water (e.g., 30:70 v/v) can be used.[3] The exact ratio may need to be optimized for best peak shape and retention time.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Column Temperature: Maintain the column at a constant temperature, for instance, 30°C, to ensure reproducible retention times.[3]

    • Injection Volume: Inject a fixed volume of the sample and standards (e.g., 10-20 µL).

  • Detection:

    • Detector: Use a UV-Vis diode array detector (DAD).

    • Wavelength: Monitor the absorbance at a wavelength where the compound has a strong absorbance, which for dinitroanilines is typically in the UV range (e.g., 225 nm).[3] A full UV spectrum can be recorded to determine the optimal wavelength.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards.

    • Determine the concentration of this compound in unknown samples by interpolating their peak areas from the calibration curve.

Putative Biological Signaling Pathway: Uncoupling of Oxidative Phosphorylation

Due to its structural similarity to 2,4-dinitrophenol (B41442) (DNP), a well-known metabolic poison, it is highly probable that this compound acts as an uncoupler of oxidative phosphorylation in mitochondria.[4][5][6][7] This mechanism disrupts the synthesis of ATP, the primary energy currency of the cell.

Mechanism of Action:

  • Proton Gradient: During normal cellular respiration, the electron transport chain pumps protons (H⁺) from the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient.

  • ATP Synthesis: The energy stored in this proton gradient is used by ATP synthase to produce ATP from ADP and inorganic phosphate (B84403) as protons flow back into the matrix.

  • Uncoupling: this compound, being a lipophilic weak acid, can diffuse across the inner mitochondrial membrane. In the proton-rich intermembrane space, it becomes protonated. It then diffuses back into the matrix, where it releases the proton.

  • Energy Dissipation: This process creates a "proton leak," dissipating the proton gradient. The energy that would have been used for ATP synthesis is instead released as heat.[4][6] This leads to an increase in metabolic rate and can cause hyperthermia.[5][8]

Oxidative_Phosphorylation_Uncoupling cluster_membrane Inner Mitochondrial Membrane cluster_intermembrane_space Intermembrane Space cluster_matrix Mitochondrial Matrix ETC Electron Transport Chain H_IMS H+ ETC->H_IMS Pumps H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Synthesizes Uncoupler This compound H_Matrix H+ Uncoupler->H_Matrix Releases H+ Heat Heat Uncoupler->Heat Dissipates Energy as H_IMS->ATP_Synthase Flows through H_IMS->Uncoupler Binds H+ ADP ADP + Pi ADP->ATP_Synthase

Figure 1: Proposed mechanism of this compound as an uncoupler of oxidative phosphorylation.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the synthesis, purification, and analysis of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants 2,4-Dinitrochlorobenzene + 4-Aminophenol Reaction Ullmann Condensation (CuI, K2CO3, NMP, 150-210°C) Reactants->Reaction Precipitation Precipitation in Water Reaction->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization (Ethanol) Filtration->Recrystallization HPLC HPLC-UV Analysis Recrystallization->HPLC Characterization Structural Characterization (NMR, MS, IR) Recrystallization->Characterization

Figure 2: General experimental workflow for this compound.

References

An In-Depth Technical Guide to the Solubility of 4-(2,4-Dinitroanilino)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-(2,4-Dinitroanilino)phenol, a compound of interest in various chemical and industrial applications, including as the dye Disperse Yellow 1. This document details the available solubility data, outlines experimental protocols for its determination, and presents logical workflows for its synthesis and solubility assessment.

Core Topic: Solubility Profile of this compound

This compound is a nitroaromatic compound characterized by its generally low solubility in aqueous solutions and varying degrees of solubility in organic solvents. As a disperse dye, its application fundamentally relies on its ability to be finely dispersed in a medium, rather than fully dissolved. Understanding its solubility is crucial for its application, formulation, and in assessing its environmental fate and toxicological profile.

Quantitative and Qualitative Solubility Data

Quantitative solubility data for this compound in a wide range of solvents is not extensively available in published literature. The following table summarizes the available qualitative and semi-quantitative data.

SolventFormulaTypeSolubilityTemperatureCitation(s)
WaterH₂OPolar Protic< 1 mg/mL21.1 °C (70 °F)[1][2]
WaterH₂OPolar ProticInsolubleNot Specified[3]
EthanolC₂H₅OHPolar ProticSlightly SolubleNot Specified[3]
ChloroformCHCl₃Polar AproticVery Slightly SolubleNot Specified[4]
Dimethyl Sulfoxide (DMSO)    (CH₃)₂SO    Polar Aprotic    Slightly SolubleNot Specified[4]

Experimental Protocols for Solubility Determination

Precise determination of the solubility of this compound can be achieved through several established laboratory methods. The choice of method depends on the required accuracy, the solvent being tested, and the available equipment.

Gravimetric Method

This classic method directly measures the mass of the solute dissolved in a known mass or volume of solvent.

Methodology:

  • Saturation: An excess amount of this compound is added to a known volume of the solvent in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A constant temperature water bath is recommended.

  • Separation: The saturated solution is carefully filtered to remove any undissolved solid. The filtration apparatus should be maintained at the same temperature to prevent precipitation.

  • Solvent Evaporation: A precisely measured aliquot of the clear, saturated filtrate is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dried solute is achieved.

  • Calculation: The solubility is calculated as the mass of the dissolved this compound per volume or mass of the solvent.

UV-Vis Spectrophotometry

This method is suitable for compounds that absorb light in the UV-Vis spectrum and is particularly useful for determining the solubility of colored compounds like this compound.

Methodology:

  • Wavelength of Maximum Absorbance (λmax) Determination: A dilute solution of this compound in the solvent of interest is prepared, and its UV-Vis spectrum is recorded to determine the λmax.

  • Calibration Curve: A series of standard solutions of known concentrations of this compound in the same solvent are prepared. The absorbance of each standard at the λmax is measured to construct a calibration curve (Absorbance vs. Concentration).

  • Saturated Solution Preparation: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).

  • Analysis: After filtration, a sample of the clear saturated solution is diluted with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

  • Concentration Determination: The absorbance of the diluted sample is measured at the λmax, and its concentration is determined using the calibration curve. The solubility is then calculated by taking the dilution factor into account.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and accurate method for determining solubility, especially in complex mixtures or for compounds with low solubility.

Methodology:

  • Method Development: An appropriate HPLC method is developed, including the selection of a suitable column, mobile phase, and detector wavelength for this compound.

  • Calibration: A series of standard solutions of known concentrations are injected into the HPLC system to establish a calibration curve based on peak area or height versus concentration.

  • Saturated Solution Preparation: A saturated solution is prepared and equilibrated as previously described.

  • Sample Analysis: The saturated solution is filtered through a syringe filter (e.g., 0.22 µm) compatible with the solvent. The filtrate is then appropriately diluted and injected into the HPLC system.

  • Quantification: The concentration of this compound in the saturated solution is determined from the calibration curve, and the solubility is calculated.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the synthesis pathway for this compound.

G cluster_0 Experimental Workflow for Solubility Determination start Start: Excess Solute + Solvent equilibration Equilibration (Constant Temperature Agitation) start->equilibration filtration Filtration (Separate undissolved solid) equilibration->filtration analysis Analysis of Saturated Solution filtration->analysis gravimetric Gravimetric Method: Evaporate solvent, weigh residue analysis->gravimetric Direct uv_vis UV-Vis Method: Dilute and measure absorbance analysis->uv_vis Spectroscopic hplc HPLC Method: Dilute and inject analysis->hplc Chromatographic calculation Calculate Solubility gravimetric->calculation uv_vis->calculation hplc->calculation

Workflow for determining the solubility of a compound.

G cluster_1 Synthesis of this compound reactant1 4-Aminophenol reaction Condensation Reaction reactant1->reaction reactant2 1-Chloro-2,4-dinitrobenzene reactant2->reaction product This compound reaction->product purification Purification (e.g., Recrystallization) product->purification

Synthesis pathway for this compound.

References

4-(2,4-Dinitroanilino)phenol melting point and decomposition temperature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the melting point and decomposition temperature of 4-(2,4-Dinitroanilino)phenol (CAS No: 119-15-3), a compound of interest in various chemical and pharmaceutical research fields. This document outlines its key thermal characteristics, methodologies for their determination, and relevant safety information.

Core Thermal Properties

This compound is a reddish-brown solid.[1] Its thermal behavior is a critical parameter for handling, storage, and application. The compound exhibits a melting point at which it also begins to decompose.

Data Summary

The reported melting point for this compound varies slightly across different sources, which is common for chemical compounds. The available data indicates that the substance decomposes upon melting.

Thermal PropertyValueSource
Melting Point191 °C (with decomposition)ChemicalBook[2]
Melting Point194 °Cstenutz.com[3]
Decomposition Occurs at melting point [2]

Note on Decomposition: The designation "dec." indicates that the compound decomposes at its melting point.[2] Aromatic nitro compounds, particularly those with multiple nitro groups like this compound, can be thermally sensitive and may decompose explosively upon heating.[1][4][5]

Experimental Protocols for Thermal Analysis

While specific experimental parameters for the cited melting points are not available in the referenced literature, the determination of melting and decomposition temperatures for compounds like this compound is typically performed using standard thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

General Methodology: Differential Scanning Calorimetry (DSC)

DSC is a fundamental thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

  • Principle: The sample and a reference pan are heated at a constant rate. An endothermic event, such as melting, results in a heat flow to the sample to maintain the same temperature as the reference. An exothermic event, like decomposition, results in heat flow from the sample.

  • Sample Preparation: A small, precisely weighed amount of the this compound sample (typically 1-5 mg) is placed into an aluminum or copper sample pan, which is then hermetically sealed.

  • Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen or argon) to prevent oxidative degradation.

  • Heating Program: A typical program involves heating the sample at a linear rate, commonly 10 °C/min, over a temperature range that encompasses the expected melting and decomposition events.

  • Data Analysis: The melting point is determined from the onset or peak of the endothermic event on the DSC thermogram. The decomposition is often observed as an overlapping or immediately following exothermic event.

General Methodology: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a material.

  • Principle: A sample is heated in a controlled environment, and its mass is continuously monitored. Mass loss indicates decomposition or volatilization.

  • Sample Preparation: A small amount of the sample (typically 5-10 mg) is placed in a tared TGA pan (often platinum or alumina).

  • Instrument Setup: The TGA furnace is purged with an inert gas.

  • Heating Program: The sample is heated at a constant rate (e.g., 10 or 20 °C/min) through its decomposition range.

  • Data Analysis: The decomposition temperature is typically reported as the onset temperature of mass loss, which is calculated from the intersection of the baseline and the tangent of the mass loss curve.

Visualized Workflow

The following diagram illustrates a generalized workflow for determining the thermal properties of a chemical compound using DSC and TGA.

Thermal_Analysis_Workflow cluster_prep 1. Preparation cluster_analysis 2. Instrumental Analysis cluster_results 3. Data Interpretation start Start sample_prep Sample Weighing & Encapsulation start->sample_prep instrument_setup Instrument Setup (DSC / TGA) sample_prep->instrument_setup heating_program Define Heating Program (e.g., 10°C/min) instrument_setup->heating_program data_acq Data Acquisition (Heat Flow / Mass Loss vs. Temp) heating_program->data_acq analysis Analyze Thermogram data_acq->analysis melting_point Determine Melting Point (Endothermic Peak) analysis->melting_point decomp_temp Determine Decomposition Temp (Exothermic Event / Mass Loss) analysis->decomp_temp end_node End

Caption: Generalized workflow for thermal analysis using DSC/TGA.

Safety and Reactivity Profile

This compound is classified as an organonitrate/phenol.[1][4] Compounds in this class, particularly those with multiple nitro groups, present specific hazards:

  • Explosive Potential: Aromatic nitro compounds can decompose explosively when heated or subjected to shock or friction.[4][5] The presence of multiple nitro groups increases this tendency.[1][4]

  • Reactivity: These compounds can react vigorously with reducing agents.[1][4] They may also explode in the presence of a base like sodium hydroxide.[1][4]

Due to these properties, appropriate safety precautions, including the use of personal protective equipment and conducting thermal analysis on small quantities in a controlled environment, are imperative.

References

Spectroscopic Profile of 4-(2,4-Dinitroanilino)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 4-(2,4-Dinitroanilino)phenol, a reddish-brown solid with applications as a dye and chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with the experimental protocols for data acquisition. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this molecule in a research and development setting.

Spectral Data Summary

The spectral data for this compound is summarized in the following tables. This information is crucial for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific experimental spectra were not publicly available in detail, the expected chemical shifts are presented based on the known effects of the substituent groups on the aromatic rings.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2', H-6'6.8 - 7.2Doublet8.0 - 9.0
H-3', H-5'7.0 - 7.4Doublet8.0 - 9.0
H-38.8 - 9.2Doublet~2.5
H-58.1 - 8.5Doublet of Doublets~9.0, ~2.5
H-67.0 - 7.4Doublet~9.0
-OH9.0 - 10.0Broad SingletN/A
-NH-9.5 - 10.5Broad SingletN/A

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonChemical Shift (δ, ppm)
C-1' (C-OH)150 - 158
C-2', C-6'115 - 120
C-3', C-5'125 - 130
C-4' (C-N)135 - 142
C-1 (C-N)145 - 150
C-2 (C-NO₂)138 - 145
C-3118 - 123
C-4 (C-NO₂)133 - 138
C-5128 - 133
C-6120 - 125
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The data presented below is consistent with spectra obtained using the KBr-Pellet technique.[1]

Table 3: FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3300 - 3500O-H (Phenol)Stretching
3250 - 3400N-H (Amine)Stretching
1580 - 1620C=C (Aromatic)Stretching
1500 - 1550N-O (Nitro)Asymmetric Stretching
1330 - 1370N-O (Nitro)Symmetric Stretching
1200 - 1300C-O (Phenol)Stretching
1100 - 1200C-N (Amine)Stretching
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for highly conjugated systems like this compound.

Table 4: UV-Vis Spectral Data for this compound

λmax (nm)SolventElectronic Transition
~260Methanol (B129727)/Ethanolπ → π
~350-400Methanol/Ethanoln → π / Intramolecular Charge Transfer

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectral data presented above.

NMR Spectroscopy

Sample Preparation:

  • A 5-10 mg sample of this compound is accurately weighed and dissolved in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • The solution is transferred to a 5 mm NMR tube.

  • A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64 (signal-to-noise dependent).

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled pulse sequence.

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation delay: 2-5 seconds.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the internal standard (TMS).

IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

  • Approximately 1-2 mg of dry this compound is placed in an agate mortar.

  • Around 100-200 mg of spectroscopic grade potassium bromide (KBr) powder is added to the mortar.

  • The mixture is thoroughly ground to a fine, homogeneous powder.

  • A portion of the powder is transferred to a pellet die.

  • The die is placed in a hydraulic press and pressure is applied (typically 8-10 tons) to form a thin, transparent pellet.

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

  • Measurement Mode: Transmission.

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Background: A spectrum of a pure KBr pellet is recorded as the background and automatically subtracted from the sample spectrum.

UV-Vis Spectroscopy

Sample Preparation:

  • A stock solution of this compound is prepared by dissolving a known mass of the compound in a suitable UV-grade solvent (e.g., methanol or ethanol) in a volumetric flask.

  • A series of dilutions are prepared from the stock solution to obtain concentrations that result in absorbance values within the linear range of the instrument (typically 0.1 - 1.0).

Instrumentation and Data Acquisition:

  • Spectrometer: A double-beam UV-Vis spectrophotometer.

  • Scan Range: 200 - 800 nm.

  • Cuvette: 1 cm path length quartz cuvettes are used.

  • Blank: The pure solvent is used as a blank to zero the absorbance.

  • Measurement: The absorbance spectrum of each diluted sample is recorded. The wavelength of maximum absorbance (λmax) is determined.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation sample This compound Sample prep_nmr Dissolve in Deuterated Solvent + TMS sample->prep_nmr prep_ir Grind with KBr & Press into Pellet sample->prep_ir prep_uv Dissolve in UV-grade Solvent & Dilute sample->prep_uv nmr NMR Spectrometer (¹H & ¹³C) prep_nmr->nmr ir FT-IR Spectrometer prep_ir->ir uv UV-Vis Spectrophotometer prep_uv->uv process_nmr Fourier Transform, Phasing, Baseline Correction nmr->process_nmr process_ir Background Subtraction, Peak Identification ir->process_ir process_uv Blank Correction, Identify λmax uv->process_uv interpretation Structural Elucidation & Purity Assessment process_nmr->interpretation process_ir->interpretation process_uv->interpretation

References

An In-depth Technical Guide to 4-(2,4-Dinitroanilino)phenol: Discovery, History, and Scientific Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of 4-(2,4-Dinitroanilino)phenol, a synthetic organic compound known historically for its application as a disperse dye. This document delves into its discovery and historical context, detailing its physicochemical properties through structured data presentation. A plausible experimental protocol for its synthesis, based on established chemical reactions, is provided. While specific biological data for this compound is limited in current literature, this guide explores the well-documented biological activities of the structurally related compound, 2,4-dinitrophenol (B41442) (DNP), to offer insights into potential areas of investigation. This includes a discussion of DNP's mechanism of action as a mitochondrial uncoupler and its cytotoxic effects, which may inform future research into the pharmacological potential of this compound.

Introduction

This compound, also known by its dye designation C.I. Disperse Yellow 1, is an aromatic compound characterized by a phenol (B47542) group and a 2,4-dinitroaniline (B165453) moiety linked by an amine bridge.[1] Historically, its primary application has been in the textile industry as a dye.[1] While the precise date and discoverer of its initial synthesis are not well-documented in readily available literature, its creation can be situated within the broader context of the development of synthetic dyes in the late 19th and early 20th centuries. The synthesis of such diarylamines was made possible by advances in aromatic chemistry, particularly through reactions enabling the formation of carbon-nitrogen bonds between aromatic rings.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in research and development.

PropertyValueReference
Molecular Formula C₁₂H₉N₃O₅[1]
Molecular Weight 275.22 g/mol [1]
Appearance Reddish-brown solid[1]
Melting Point 191 °C (decomposes)[1]
Solubility Insoluble in water[1]
CAS Number 119-15-3[1]

Synthesis and Experimental Protocols

The most probable historical and laboratory-scale synthesis of this compound is achieved through a nucleophilic aromatic substitution reaction, specifically an Ullmann condensation or a related variant. This reaction involves the coupling of p-aminophenol with 2,4-dinitrochlorobenzene. The electron-withdrawing nitro groups on the 2,4-dinitrochlorobenzene ring activate the chlorine atom for nucleophilic displacement by the amino group of p-aminophenol.

Proposed Experimental Protocol for Ullmann Condensation Synthesis

This protocol describes a plausible method for the synthesis of this compound.

Materials:

  • p-Aminophenol

  • 2,4-Dinitrochlorobenzene

  • Anhydrous potassium carbonate (K₂CO₃)

  • Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethanol

  • Hydrochloric acid (HCl), 1 M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Distilled water

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, combine p-aminophenol (1.0 eq), 2,4-dinitrochlorobenzene (1.0 eq), anhydrous potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the reactants.

  • Reaction Conditions: Heat the reaction mixture to 120-130 °C under a nitrogen atmosphere and maintain vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing cold distilled water.

  • Precipitation and Filtration: Acidify the aqueous mixture with 1 M HCl to precipitate the product. Collect the crude product by vacuum filtration and wash with distilled water.

  • Purification: Neutralize the crude product by washing with a saturated sodium bicarbonate solution, followed by distilled water. Recrystallize the solid from an appropriate solvent system, such as ethanol/water, to obtain the purified this compound.

  • Characterization: Dry the purified product under vacuum and characterize by melting point determination, and spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Synthesis_Workflow Reactants p-Aminophenol + 2,4-Dinitrochlorobenzene + K₂CO₃ + CuI Reaction Heat (120-130°C) under N₂ Reactants->Reaction Solvent Anhydrous DMF Solvent->Reaction Workup Cool & Pour into Water Reaction->Workup Precipitation Acidify with HCl Workup->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Purification Recrystallization (Ethanol/Water) Filtration->Purification Product This compound Purification->Product

Caption: Proposed synthesis workflow for this compound.

Biological Activity and Potential for Drug Development

Currently, there is a significant lack of published research on the specific biological activities of this compound. However, the biological effects of its parent compound, 2,4-dinitrophenol (DNP), are well-documented and provide a foundation for hypothesizing the potential biological profile of its derivatives.

The Precedent of 2,4-Dinitrophenol (DNP)

DNP is a known mitochondrial uncoupler. It disrupts the proton gradient across the inner mitochondrial membrane, which is necessary for ATP synthesis. This uncoupling of oxidative phosphorylation leads to an increase in metabolic rate and heat production. Historically, DNP was used as a weight-loss drug in the 1930s but was later banned due to severe toxicity, including fatal hyperthermia.

Recent studies have revisited DNP and its derivatives for therapeutic applications at sub-toxic doses. For instance, DNP has been shown to enhance the cytotoxic effects of chemotherapeutic agents like cisplatin (B142131) and etoposide (B1684455) in prostate cancer cell lines. This effect is thought to be related to the disruption of the cellular redox balance and a reduced capacity for DNA repair in cancer cells.

Hypothetical Signaling Pathway

Based on the known mechanism of DNP, a hypothetical signaling pathway for this compound could involve the disruption of mitochondrial function, leading to downstream cellular effects. It is plausible that the addition of the p-aminophenol group could modulate the compound's ability to enter cells and interact with mitochondria, potentially altering its potency and toxicity profile compared to DNP.

Hypothetical_Signaling_Pathway cluster_cell Cell cluster_mito Mitochondrion Compound This compound ProtonGradient Disruption of Proton Gradient Compound->ProtonGradient ATPSynthesis Decreased ATP Synthesis ProtonGradient->ATPSynthesis ROS Increased ROS Production ProtonGradient->ROS CellCycle Cell Cycle Arrest ATPSynthesis->CellCycle Apoptosis Apoptosis ROS->Apoptosis

Caption: Hypothetical signaling pathway for this compound.

Future Directions and Conclusion

This compound remains a compound with a history rooted in industrial chemistry rather than pharmacology. However, the well-established and potent biological activity of its core structure, 2,4-dinitrophenol, suggests that this and other derivatives may warrant further investigation. Future research should focus on:

  • Definitive Synthesis and Characterization: Establishing a standardized, high-yield synthesis protocol and thoroughly characterizing the compound using modern analytical techniques.

  • In Vitro Biological Screening: Conducting a broad range of in vitro assays to assess its cytotoxicity against various cell lines (both cancerous and non-cancerous), its potential as a mitochondrial uncoupler, and its effects on key cellular signaling pathways.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of related derivatives to understand how modifications to the phenol and dinitroaniline rings affect biological activity and toxicity.

References

The Enigmatic Profile of 4-(2,4-Dinitroanilino)phenol: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – An in-depth review of scientific literature and chemical databases reveals a significant gap in the understanding of the potential mechanism of action of the organic compound 4-(2,4-Dinitroanilino)phenol. Despite its well-defined chemical structure, comprehensive biological data, including its molecular targets, effects on signaling pathways, and quantitative measures of activity, remain largely uncharacterized. This lack of information precludes the development of a detailed technical guide on its core mechanism of action as requested by the scientific community.

This compound, a compound belonging to the dinitroaniline and phenol (B47542) classes, is structurally related to the well-known metabolic poison 2,4-Dinitrophenol (DNP). DNP is a potent uncoupler of oxidative phosphorylation, a process essential for cellular energy production. This activity of DNP has been extensively studied. However, it is crucial to emphasize that while structural similarities may suggest a potential for similar biological activity, direct evidence for this compound acting as a mitochondrial uncoupler is not available in the current body of scientific literature.

Initial investigations into the properties of this compound have primarily focused on its chemical synthesis, physical properties, and safety profile. It is identified as a reddish-brown solid and has been noted for its use as a dye in biological research, which suggests it possesses chromophoric properties. However, this application does not provide insight into a specific pharmacological or physiological mechanism of action.

A thorough search of prominent scientific databases for quantitative biological data, such as IC50 or EC50 values, which are critical for understanding a compound's potency and efficacy, yielded no specific results for this compound. Similarly, there is a notable absence of published studies detailing its effects on specific signaling pathways, enzyme inhibition, or receptor binding.

Consequently, the creation of a comprehensive technical guide that includes detailed experimental protocols and visualizations of signaling pathways is not feasible at this time. The core requirements for such a document, including quantitative data for comparative analysis and established experimental methodologies, are contingent on primary research that has not yet been published.

Future Directions

The absence of data on the biological activity of this compound presents an opportunity for future research. Key areas for investigation would include:

  • Screening for Biological Activity: Broad-based cellular and biochemical assays to identify any potential anticancer, antimicrobial, antioxidant, or other pharmacological activities.

  • Mitochondrial Function Assays: Direct investigation of its effects on mitochondrial respiration and ATP synthesis to determine if it shares the uncoupling properties of its structural analog, DNP.

  • Target Identification Studies: Employing techniques such as affinity chromatography or proteomic approaches to identify potential molecular binding partners.

  • In Silico Modeling: Computational studies to predict potential targets and mechanisms of action based on its chemical structure.

Until such studies are conducted and their results published, the potential mechanism of action of this compound will remain a matter of speculation. The scientific community is encouraged to undertake these investigations to elucidate the biological role of this compound and determine its potential for therapeutic or other applications.

A Technical Review of 4-(2,4-Dinitroanilino)phenol: Synthesis, Physicochemical Properties, and Toxicological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(2,4-Dinitroanilino)phenol, a synthetic compound also known as Disperse Yellow 1, has a documented history of use as a dye. While its chemical synthesis and basic physicochemical properties are established, a comprehensive review of its biological activities and mechanisms of action reveals a significant gap in the scientific literature. In contrast, the structurally related compound, 2,4-dinitrophenol (B41442) (DNP), has been extensively studied and is a well-known mitochondrial uncoupler with a significant toxicological profile. This technical guide provides a detailed summary of the available data for this compound, including its synthesis and physicochemical characteristics. Due to the scarcity of specific biological data, this review also presents an in-depth analysis of the known biological effects and signaling pathways of 2,4-dinitrophenol as a potential, albeit speculative, framework for understanding the possible bioactivity of this compound. Furthermore, the toxicological properties of disperse dyes are discussed to provide a broader context for the potential hazards associated with this class of compounds.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and for designing experimental studies. The compound is a reddish-brown solid with limited solubility in water.[1]

PropertyValueReference
Molecular Formula C₁₂H₉N₃O₅[1]
Molecular Weight 275.22 g/mol [1]
Appearance Reddish-brown solid[1]
Melting Point 191 °C (decomposes)
Solubility in Water < 1 mg/mL at 70 °F[1]
IUPAC Name This compound[1]
Synonyms Disperse Yellow 1, p-(2,4-Dinitroanilino)phenol, C.I. 11855[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation reaction of 4-aminophenol (B1666318) and 1-chloro-2,4-dinitrobenzene (B32670).

Experimental Protocol:
  • Reaction Setup: A mixture of 4-aminophenol and 1-chloro-2,4-dinitrobenzene is prepared in a suitable solvent, such as ethanol (B145695) or a water-ethanol mixture.

  • Condensation: The reaction mixture is heated under reflux for several hours. The presence of a weak base, such as sodium bicarbonate, can be used to neutralize the hydrochloric acid formed during the reaction.

  • Isolation: After cooling, the product precipitates out of the solution.

  • Purification: The crude product is collected by filtration, washed with water and then with a small amount of cold ethanol to remove unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 4-Aminophenol 4-Aminophenol Condensation Condensation 4-Aminophenol->Condensation 1-Chloro-2,4-dinitrobenzene 1-Chloro-2,4-dinitrobenzene 1-Chloro-2,4-dinitrobenzene->Condensation Reflux Reflux Condensation->Reflux Purification Purification Reflux->Purification This compound This compound Purification->this compound

Synthesis of this compound.

Biological Activity and Potential Mechanisms of Action: Inferences from 2,4-Dinitrophenol (DNP)

Disclaimer: The following information pertains to 2,4-dinitrophenol (DNP) and is provided as a potential framework for understanding the possible biological activities of the structurally similar this compound. There is currently a lack of specific studies on the biological effects of this compound.

2,4-Dinitrophenol is a well-documented uncoupler of oxidative phosphorylation in mitochondria.[2] This action disrupts the normal process of ATP synthesis.

Mechanism of Action of 2,4-Dinitrophenol:

DNP is a lipophilic weak acid that can readily diffuse across the inner mitochondrial membrane. In the proton-rich intermembrane space, it becomes protonated. The protonated, neutral form of DNP then diffuses across the inner membrane into the proton-poor mitochondrial matrix. In the alkaline environment of the matrix, it deprotonates, releasing a proton and dissipating the proton gradient that is essential for ATP synthase to produce ATP. This uncoupling of electron transport from ATP synthesis leads to an increase in oxygen consumption and heat production.[2]

DNP_Mechanism cluster_space Intermembrane Space cluster_matrix Mitochondrial Matrix ETC Electron Transport Chain H_high High [H+] ETC->H_high Pumps H+ ATPSynthase ATP Synthase ATP ATP ATPSynthase->ATP H_high->ATPSynthase Drives DNP DNP- H_high->DNP Protonation H_low Low [H+] DNP_H DNP-H+ DNP_H->H_low Diffusion & Deprotonation

Mechanism of mitochondrial uncoupling by DNP.

Toxicological Profile

This compound

Specific toxicological studies on this compound are limited. However, as a dinitrophenyl derivative, it should be handled with caution. Symptoms of exposure may include irritation of the skin, eyes, and mucous membranes.[1]

Toxicity of Disperse Dyes

This compound is classified as a disperse dye (Disperse Yellow 1). Some disperse dyes have been shown to have genotoxic, carcinogenic, and mutagenic effects.[3] For instance, commercial C.I. Disperse Red 1 has demonstrated in vivo genotoxicity.[3] While it is not appropriate to extrapolate these findings directly to this compound without specific studies, it highlights the potential for this class of compounds to pose health risks.

Toxicity of 2,4-Dinitrophenol (as a related compound)

The toxicity of 2,4-dinitrophenol is well-established. Acute exposure can lead to a rapid increase in metabolic rate, hyperthermia, sweating, and tachycardia, which can be fatal.[4] Chronic exposure has been associated with the formation of cataracts.[5] In animal studies, 2,4-dinitrophenol has demonstrated toxicity in newborn rats at lower doses than in young adult rats.[4]

Conclusion and Future Directions

This compound is a compound with well-defined chemical properties and a clear synthetic route. However, there is a pronounced lack of research into its specific biological activities and mechanisms of action. The extensive knowledge of the structurally related compound, 2,4-dinitrophenol, provides a hypothetical framework for potential mitochondrial uncoupling activity, but this remains to be experimentally verified. Given the known toxicities associated with both dinitrophenols and some disperse dyes, further investigation into the toxicology and pharmacology of this compound is warranted. Future research should focus on in vitro and in vivo studies to elucidate its specific cellular targets, signaling pathways, and overall toxicological profile to enable a comprehensive risk assessment and to explore any potential therapeutic applications.

References

4-(2,4-Dinitroanilino)phenol: A Comprehensive Technical Guide to Safety, Hazards, and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety, hazards, and handling protocols for 4-(2,4-Dinitroanilino)phenol. The information is intended for professionals in research and drug development who may work with this compound.

Chemical and Physical Properties

This compound is a reddish-brown solid.[1] Key quantitative data regarding its physical and chemical properties are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C₁₂H₉N₃O₅PubChem[1]
Molecular Weight 275.22 g/mol PubChem[1]
Melting Point 191 °C (decomposes)PubChem[1]
Solubility Less than 1 mg/mL at 21 °CPubChem[1]
Appearance Reddish-brown solidPubChem[1]

Hazard Identification and Classification

This compound is classified as a flammable solid and an irritant.[1][2] The Globally Harmonized System (GHS) classifications are summarized in the following table.

Hazard ClassHazard CategoryGHS Hazard Statement
Flammable SolidsCategory 1H228: Flammable solid
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation

Warning! This compound is a flammable solid and causes skin, eye, and respiratory tract irritation.[2][3] Ingestion may lead to methemoglobinemia, characterized by dizziness, drowsiness, headache, shortness of breath, cyanosis (bluish discoloration of skin), rapid heart rate, and chocolate-brown colored blood.[3]

Experimental Protocols

Synthesis via Ullmann Condensation

This protocol is a representative example based on the principles of the Ullmann condensation.[4][5][6]

Reaction:

Materials:

  • 2,4-Dinitrochlorobenzene

  • p-Aminophenol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • A high-boiling point polar solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • To a reaction flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add 2,4-dinitrochlorobenzene, p-aminophenol, potassium carbonate, and a catalytic amount of copper(I) iodide.

  • Add the high-boiling point solvent to the flask.

  • Flush the system with an inert gas.

  • Heat the reaction mixture to a temperature typically ranging from 120 to 180 °C, with constant stirring. The optimal temperature should be determined empirically.

  • Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a large volume of water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash it with water to remove inorganic salts.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of higher purity.

Procedure:

  • Select a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol (B145695) or a mixture of ethanol and water is often a good starting point for polar organic compounds.[7][8]

  • Dissolve the crude product in a minimal amount of the hot solvent to form a saturated solution.

  • If there are insoluble impurities, perform a hot filtration to remove them.

  • Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Crystal formation should occur.

  • Further cooling in an ice bath can maximize the yield of the crystals.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Dry the crystals thoroughly, for example, in a vacuum oven at a temperature below the compound's decomposition point.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile (B52724) or methanol) can be used for purity assessment.[9][10][11] Detection is typically performed using a UV-Vis detector at a wavelength where the compound exhibits strong absorbance.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the identification of the compound.[12][13][14] Derivatization may be necessary to improve the volatility and thermal stability of the analyte. The mass spectrum will provide information about the molecular weight and fragmentation pattern, which can be used to confirm the structure.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. The chemical shifts, coupling constants, and integration of the signals in the NMR spectra can confirm the molecular structure of this compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as N-H, O-H, C-N, and NO₂ groups.

Biological Effects and Signaling Pathways

The primary mechanism of toxicity for this compound, like other dinitrophenols, is the uncoupling of oxidative phosphorylation in the mitochondria.[15][16][17] This disruption of cellular energy production leads to a cascade of downstream effects.

Signaling_Pathway cluster_membrane Mitochondrial Inner Membrane ETC Electron Transport Chain Proton_Gradient Proton Gradient (Δp) ETC->Proton_Gradient Pumps Protons ROS ↑ Reactive Oxygen Species (ROS) ETC->ROS Electron Leakage ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Drives Heat_Production ↑ Heat Production (Hyperthermia) Proton_Gradient->Heat_Production Energy Release ATP_Production ATP Production ATP_Synthase->ATP_Production DNP This compound DNP->Proton_Gradient Dissipates Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis

Mechanism of Action:

  • Uncoupling of Oxidative Phosphorylation: this compound acts as a protonophore, transporting protons across the inner mitochondrial membrane, thus dissipating the proton gradient that is essential for ATP synthesis.[15][16][17]

  • Increased Metabolic Rate and Hyperthermia: The energy from the electron transport chain is released as heat instead of being used for ATP synthesis, leading to an increase in basal metabolic rate and body temperature (hyperthermia).[16]

  • Increased Reactive Oxygen Species (ROS) Production: The uncoupling of the electron transport chain can lead to an increase in the production of reactive oxygen species (ROS), causing oxidative stress.[1][2][3]

  • Apoptosis: The combination of cellular energy depletion and oxidative stress can trigger programmed cell death, or apoptosis.[17][18]

Experimental_Workflow Start Start Synthesis Synthesis via Ullmann Condensation Start->Synthesis Purification Purification by Recrystallization Synthesis->Purification Characterization Analytical Characterization (HPLC, GC-MS, NMR, IR) Purification->Characterization Pure_Product Pure this compound Characterization->Pure_Product

Safe Handling and Storage

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield.[3]

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant suit to prevent skin contact.[3]

  • Respiratory Protection: Use in a well-ventilated area or with a certified respirator if dusts may be generated.[1][3]

Handling
  • Avoid breathing dust.[2]

  • Avoid contact with skin and eyes.[3]

  • Keep away from heat, sparks, and open flames.[2][3]

  • Ground and bond containers and receiving equipment to prevent static discharge.[2]

  • Use non-sparking tools.

  • Wash thoroughly after handling.[3]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

  • Store away from incompatible materials such as strong oxidizing agents, strong reducing agents, and bases.[19][20]

  • Store in a flammables-area.[3]

First Aid Measures

In case of exposure, immediate action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3][19]

  • Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][3][19]

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Accidental Release Measures

  • Spill Cleanup: Evacuate the area. Remove all sources of ignition. Wear appropriate personal protective equipment.

  • Small Spills: Carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.

  • Large Spills: Dike the area to prevent spreading. Notify environmental health and safety personnel.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not allow it to enter drains or waterways.

Reactivity and Stability

  • Reactivity: this compound is an organonitrate/phenol.[1][19][20] It can react vigorously with reducing agents, including hydrides, sulfides, and nitrides, which may lead to detonation.[1][19][20] Aromatic nitro compounds may explode in the presence of a base such as sodium hydroxide (B78521) or potassium hydroxide.[1][19][20]

  • Chemical Stability: The compound is stable under recommended storage conditions.

  • Incompatible Materials: Strong oxidizing agents, strong reducing agents, and strong bases.[19][20]

  • Hazardous Decomposition Products: Upon decomposition, it may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.

This guide is intended to provide comprehensive safety and handling information. It is not a substitute for a thorough understanding of the material's properties and the implementation of a formal risk assessment before use. Always consult the most current Safety Data Sheet (SDS) for this compound before handling.

References

Methodological & Application

Applications of 4-(2,4-Dinitroanilino)phenol in Spectrophotometry: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,4-Dinitroanilino)phenol is a chemical compound with the molecular formula C₁₂H₉N₃O₅. While structurally related to compounds used in colorimetric and spectrophotometric analysis, a comprehensive review of scientific literature and chemical databases indicates that This compound is not a commonly utilized reagent in spectrophotometry . There is a notable absence of established and validated spectrophotometric methods, application notes, or detailed protocols that employ this specific compound for the quantitative analysis of analytes.

The research community more frequently employs related compounds such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) and 4-aminoantipyrine (B1666024) (4-AAP) for the spectrophotometric determination of various substances, including pharmaceuticals. This document will briefly discuss the characteristics of this compound and then provide an overview of the applications of these more established, structurally related reagents to offer context and potential alternative analytical strategies.

Characteristics of this compound

This compound is a reddish-brown solid.[1] Its chemical structure incorporates a phenol (B47542) group and a dinitroaniline moiety, which theoretically could impart chromogenic properties. However, its potential as a chromogenic reagent for spectrophotometry does not appear to have been significantly explored or documented in publicly available research.

Established Spectrophotometric Applications of Related Compounds

While direct applications of this compound are not documented, the following related compounds are widely used in spectrophotometry.

2,4-Dinitrophenylhydrazine (DNPH)

DNPH, also known as Brady's reagent, is a well-established reagent in spectrophotometry, primarily for the determination of aldehydes and ketones. More relevant to the pharmaceutical field, it is also used for the analysis of drugs containing phenolic groups.

Principle of a Typical Reaction:

The method often involves the oxidation of 2,4-dinitrophenylhydrazine to a diazonium cation. This cation then couples with phenolic drugs in an alkaline medium to form a highly colored chromogen that can be quantified spectrophotometrically.

Workflow for Analysis of Phenolic Drugs using DNPH:

Analyte Phenolic Drug Sample Solution DNPH Add 2,4-DNPH Reagent Analyte->DNPH Oxidant Add Oxidizing Agent (e.g., KIO₃) DNPH->Oxidant Base Add Alkaline Solution (e.g., NaOH) Oxidant->Base Measure Measure Absorbance at λmax Base->Measure Result Quantify Drug Concentration Measure->Result

Caption: General workflow for the spectrophotometric determination of phenolic drugs using 2,4-DNPH.

Quantitative Data for DNPH Method with Phenolic Drugs:

The following table summarizes typical analytical parameters for the spectrophotometric determination of various phenolic drugs using 2,4-dinitrophenylhydrazine.

Drugλmax (nm)Linearity Range (µg/mL)Molar Absorptivity (L·mol⁻¹·cm⁻¹)
Salbutamol (B1663637)5402.5 - 175.84 x 10⁴
Ritodrine5102 - 291.40 x 10⁵
Amoxicillin5204 - 335.00 x 10⁴
Isoxsuprine5205 - 307.88 x 10⁴

Experimental Protocol: Determination of Salbutamol using DNPH

This protocol is a representative example based on established methods for phenolic drugs.

1. Reagents and Solutions:

  • Salbutamol Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of salbutamol standard and dissolve in 100 mL of distilled water.

  • 2,4-Dinitrophenylhydrazine (0.04% w/v): Dissolve 40 mg of 2,4-DNPH in 1 mL of concentrated sulfuric acid and dilute to 100 mL with distilled water. Prepare fresh daily.

  • Potassium Iodate (B108269) (4% w/v): Dissolve 4 g of KIO₃ in 100 mL of distilled water.

  • Sodium Hydroxide (B78521) (10 N): Dissolve 40 g of NaOH in 100 mL of distilled water.

2. Procedure:

  • Pipette aliquots of the salbutamol standard stock solution into a series of 10 mL volumetric flasks to obtain final concentrations in the range of 2.5 - 17 µg/mL.

  • To each flask, add 1.0 mL of the 0.04% 2,4-DNPH solution.

  • Add 2.0 mL of the 4% potassium iodate solution and mix well.

  • Add 1.0 mL of 10 N sodium hydroxide solution, mix, and dilute to the mark with distilled water.

  • Allow the reaction to proceed for 15 minutes at room temperature.

  • Measure the absorbance of the resulting reddish-colored solution at 540 nm against a reagent blank prepared in the same manner without the analyte.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Determine the concentration of salbutamol in unknown samples by measuring their absorbance and interpolating from the calibration curve.

4-Aminoantipyrine (4-AAP)

4-AAP is another widely used chromogenic reagent for the determination of phenols in various matrices, including water and pharmaceutical preparations.

Principle of Reaction:

Phenolic compounds react with 4-aminoantipyrine in the presence of an oxidizing agent (e.g., potassium ferricyanide) at a pH of 10 to form a stable reddish-brown antipyrine (B355649) dye. The intensity of the color is proportional to the concentration of the phenolic compound.

Workflow for Phenol Determination using 4-AAP:

Sample Phenol-containing Sample Buffer Add Buffer (pH 10) Sample->Buffer AAP Add 4-AAP Solution Buffer->AAP Oxidant Add K₃[Fe(CN)₆] Solution AAP->Oxidant Measure Measure Absorbance at ~510 nm Oxidant->Measure Result Quantify Phenol Concentration Measure->Result

Caption: General workflow for the spectrophotometric determination of phenols using 4-AAP.

Conclusion

References

Application Notes and Protocols for 4-(2,4-Dinitroanilino)phenol in Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-(2,4-Dinitroanilino)phenol as a key intermediate in the synthesis of various classes of dyes, particularly azo and sulphur dyes. This document offers detailed experimental protocols for the synthesis of representative dyes, summarizes key quantitative data, and provides visual workflows to aid in experimental design and execution.

Introduction

This compound, a versatile organic compound, serves as a valuable precursor in the synthesis of a range of dyes. Its chemical structure, featuring a phenolic hydroxyl group and a dinitro-substituted aniline (B41778) moiety, allows it to function as a coupling component in azo dye synthesis and as a foundational building block for the creation of complex sulphur dyes. The presence of nitro groups often imparts good light fastness to the resulting dyes, making them suitable for various applications in the textile and materials science industries.

Application 1: Synthesis of Azo Dyes

Azo dyes are characterized by the presence of one or more azo groups (–N=N–) and are the largest and most versatile class of commercial dyes. In this application, this compound acts as the coupling component, reacting with a diazonium salt to form a stable azo dye. The phenolic hydroxyl group activates the aromatic ring for electrophilic substitution by the diazonium ion.

Experimental Protocol: Synthesis of a Representative Azo Dye

This protocol describes the synthesis of a disperse azo dye by coupling diazotized p-nitroaniline with this compound.

Materials:

  • p-Nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (B80452) (NaNO₂)

  • This compound

  • Sodium Hydroxide (B78521) (NaOH)

  • Sodium Acetate

  • Ethanol

  • Distilled Water

  • Ice

Procedure:

Part A: Diazotization of p-Nitroaniline

  • In a 250 mL beaker, dissolve 1.38 g (0.01 mol) of p-nitroaniline in 5 mL of concentrated hydrochloric acid.

  • Add 20 mL of water and heat the mixture gently to ensure complete dissolution.

  • Cool the solution to 0-5 °C in an ice bath, which may result in the precipitation of p-nitroaniline hydrochloride as a fine slurry.

  • In a separate beaker, prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 10 mL of cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold p-nitroaniline hydrochloride suspension with constant stirring, ensuring the temperature is maintained below 5 °C.

  • Continue stirring for 15-20 minutes after the addition is complete to ensure the full formation of the diazonium salt solution.

Part B: Coupling Reaction

  • In a 500 mL beaker, dissolve 2.75 g (0.01 mol) of this compound in 50 mL of 2M sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the cold solution of this compound with vigorous stirring.

  • Maintain the pH of the reaction mixture between 4 and 5 by adding a saturated solution of sodium acetate.

  • A colored precipitate of the azo dye will form. Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

Part C: Isolation and Purification

  • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the solid product with cold water to remove any unreacted starting materials and salts.

  • Recrystallize the crude dye from a suitable solvent, such as ethanol, to obtain the purified product.

  • Dry the purified dye in a desiccator.

Data Presentation: Azo Dye Synthesis
ParameterValue
Product Name 4-(4-Nitrophenylazo)-4'-(2,4-dinitroanilino)phenol
Molecular Formula C₁₈H₁₂N₆O₇
Molecular Weight 424.33 g/mol
Physical Appearance To be determined
Yield (%) To be determined
Melting Point (°C) To be determined
λmax (nm) To be determined
Molar Extinction Coefficient (ε) To be determined

Visualization of Azo Dye Synthesis Workflow

Azo_Dye_Synthesis cluster_diazotization Part A: Diazotization cluster_coupling Part B: Coupling Reaction cluster_purification Part C: Isolation & Purification p_nitroaniline p-Nitroaniline diazonium_salt p-Nitrobenzenediazonium Chloride Solution p_nitroaniline->diazonium_salt 1. Dissolve & Cool hcl HCl, H₂O na_no2 NaNO₂, H₂O (0-5°C) na_no2->diazonium_salt 2. Add dropwise azo_dye_precipitate Azo Dye (Precipitate) diazonium_salt->azo_dye_precipitate 4. Add diazonium salt (pH 4-5, 0-5°C) coupling_component This compound coupling_component->azo_dye_precipitate 3. Dissolve & Cool naoh NaOH, H₂O filtration Filtration azo_dye_precipitate->filtration washing Washing filtration->washing recrystallization Recrystallization washing->recrystallization purified_dye Purified Azo Dye recrystallization->purified_dye

Azo Dye Synthesis Workflow

Application 2: Synthesis of Sulphur Dyes

Sulphur dyes are complex, high-molecular-weight compounds of indeterminate structure, produced by heating aromatic amines, phenols, or nitro compounds with sulfur or sodium polysulfide. They are widely used for dyeing cellulosic fibers, such as cotton, due to their good wash fastness and low cost. This compound is a key intermediate in the production of several sulphur dyes, including C.I. Sulphur Brown 5.

Experimental Protocol: Synthesis of C.I. Sulphur Brown 5

This protocol is adapted from the established manufacturing methods for C.I. Sulphur Brown 5.[1]

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Glucose

  • Sodium Sulfide (B99878) (Na₂S)

  • Sulfur (S)

  • Copper (II) Sulfate (B86663) Monohydrate (CuSO₄·H₂O) (optional, as catalyst)

  • Water

Procedure:

  • In a suitable reaction vessel, create a solution of this compound, sodium hydroxide, and water.

  • Heat the mixture to 105 °C.

  • Add glucose, sodium sulfide, sulfur, and a small amount of copper sulfate monohydrate to the heated solution.

  • Boil the mixture for a short period.

  • Over a period of 20 hours, gradually increase the temperature to 260-270 °C.

  • Roast the mixture at this temperature for 6 hours to complete the thionation process.

  • The resulting product is the crude C.I. Sulphur Brown 5 dye.

Note: The synthesis of sulphur dyes involves high temperatures and the evolution of hydrogen sulfide gas. This procedure should only be carried out by trained professionals in a well-ventilated fume hood with appropriate safety precautions.

Data Presentation: Sulphur Dye Properties
PropertyC.I. Sulphur Brown 5
C.I. Name Sulphur Brown 5
C.I. Number 53245
CAS Number 1327-00-0
Physical Appearance Dark brown to black-gray powder
Solubility Partially soluble in water; moderately soluble in sodium sulfide solution
Color in Conc. H₂SO₄ Dark brown
Light Fastness (ISO) 4
Washing Fastness (ISO) 3-4
Perspiration Fastness (ISO) 4

Visualization of Sulphur Dye Synthesis Workflow

Sulphur_Dye_Synthesis start This compound + NaOH + H₂O heat1 Heat to 105°C start->heat1 add_reagents Add Glucose, Na₂S, S, (CuSO₄·H₂O) heat1->add_reagents boil Boil briefly add_reagents->boil roast Heat to 260-270°C over 20 hours & Roast for 6 hours boil->roast end C.I. Sulphur Brown 5 roast->end

Sulphur Dye Synthesis Workflow

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of both azo and sulphur dyes. The protocols and data presented herein provide a foundation for researchers and scientists to explore the synthesis of novel colorants with tailored properties for a wide range of applications, from textile dyeing to advanced materials. Further research can be directed towards optimizing reaction conditions, exploring a wider range of diazonium salts for azo dye synthesis, and characterizing the complex structures of the resulting sulphur dyes to better understand their performance characteristics.

References

Application Notes and Protocols for Dyeing Polyester Fibers with 4-(2,4-Dinitroanilino)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the dyeing of polyester (B1180765) fibers with the disperse dye 4-(2,4-Dinitroanilino)phenol. The following sections detail the necessary materials, equipment, and step-by-step procedures for two common dyeing methods: High-Temperature Exhaust Dyeing and Carrier Dyeing. Additionally, standardized methods for evaluating the quality and performance of the dyed fibers are presented.

Overview and Principle

This compound is a disperse dye characterized by its limited solubility in water. The dyeing of polyester, a hydrophobic fiber, with disperse dyes is based on the principle of partitioning the dye from an aqueous dispersion into the amorphous regions of the fiber. This process is facilitated by high temperatures (above the glass transition temperature of polyester) or the use of a carrier, which swells the fiber and aids in dye penetration. The dye molecules are then physically trapped within the fiber structure, leading to coloration with good fastness properties.

Materials and Equipment

Materials
  • Polyester fabric (scoured and bleached)

  • This compound (disperse dye)

  • Dispersing agent (e.g., lignosulfonate-based or naphthalene (B1677914) sulfonate condensate)

  • Levelling agent (optional, for uniform dyeing)

  • Acetic acid (to adjust pH)

  • Sodium hydrosulfite (reducing agent for after-treatment)

  • Sodium hydroxide (B78521) (for after-treatment)

  • Carrier (e.g., o-phenylphenol, methylnaphthalene, or a proprietary carrier) for the carrier dyeing method

  • Distilled or deionized water

Equipment
  • High-temperature, high-pressure laboratory dyeing machine (e.g., Mathis Labomat or similar)

  • Beakers, graduated cylinders, and pipettes

  • Magnetic stirrer and hot plate

  • pH meter

  • Analytical balance

  • Spectrophotometer for color measurement (optional)

  • Launder-Ometer for washing fastness tests

  • Crockmeter for rubbing fastness tests

  • Lightfastness tester (e.g., Xenon arc lamp)

Experimental Protocols

Two primary methods for applying this compound to polyester fibers are detailed below. The choice of method depends on the available equipment and desired dyeing temperature.

Protocol 1: High-Temperature Exhaust Dyeing

This is the preferred method for achieving deep shades and excellent fastness properties.

3.1.1 Dye Bath Preparation

  • Weigh the required amount of this compound dye (e.g., 1.0% on weight of fiber, o.w.f.).

  • Prepare a dispersion of the dye by pasting it with a small amount of dispersing agent (e.g., 1 g/L) and a little cold water.

  • Gradually add warm water to the paste with constant stirring to form a smooth dispersion.

  • Fill the dyeing vessel with the required volume of water to achieve the desired liquor ratio (e.g., 1:20).

  • Add the dispersing agent (e.g., 1 g/L) and levelling agent (e.g., 0.5 g/L, if used) to the dyebath.

  • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.

  • Add the prepared dye dispersion to the dyebath and stir well.

3.1.2 Dyeing Procedure

  • Introduce the pre-wetted polyester fabric into the dyebath at room temperature.

  • Raise the temperature of the dyebath to 130°C at a rate of 2°C/minute.

  • Maintain the dyeing at 130°C for 60 minutes.

  • Cool the dyebath down to 70°C at a rate of 2°C/minute.

  • Remove the dyed fabric from the dyebath and rinse with cold water.

3.1.3 After-treatment (Reduction Clearing)

This step is crucial for removing unfixed dye from the fiber surface, thereby improving washing fastness.

  • Prepare a fresh bath containing:

    • Sodium hydrosulfite: 2 g/L

    • Sodium hydroxide: 1 g/L

    • Dispersing agent: 0.5 g/L

  • Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes.

  • Rinse the fabric thoroughly with hot water and then cold water.

  • Neutralize the fabric with a dilute solution of acetic acid (0.5 g/L).

  • Finally, rinse with cold water and air dry.

Protocol 2: Carrier Dyeing at Atmospheric Pressure

This method is used when high-pressure dyeing equipment is not available.

3.2.1 Dye Bath Preparation

  • Follow steps 1-4 from the High-Temperature Dyeing protocol (Section 3.1.1).

  • Add the dispersing agent (e.g., 1-2 g/L) to the dyebath.

  • Emulsify the carrier (e.g., 3-5 g/L) with a small amount of water and add it to the dyebath.

  • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.

  • Add the prepared dye dispersion to the dyebath and stir well.

3.2.2 Dyeing Procedure

  • Introduce the pre-wetted polyester fabric into the dyebath at 60°C.

  • Raise the temperature of the dyebath to the boil (approximately 100°C) at a rate of 2°C/minute.

  • Maintain the dyeing at the boil for 60-90 minutes.

  • Cool the dyebath down to 70°C.

  • Remove the dyed fabric and rinse with hot water, followed by cold water.

3.2.3 After-treatment

Follow the same reduction clearing procedure as described in Section 3.1.3.

Data Presentation

The following tables summarize typical parameters and expected results for the dyeing of polyester with this compound. Note that the fastness and colorimetric data are illustrative and may vary depending on the exact dyeing conditions and substrate.

Table 1: Dyeing Parameters for Polyester with this compound

ParameterHigh-Temperature MethodCarrier Dyeing Method
Dye Concentration (% o.w.f.)0.5 - 3.00.5 - 3.0
Liquor Ratio1:10 - 1:301:10 - 1:30
pH4.5 - 5.54.5 - 5.5
Dyeing Temperature (°C)120 - 13598 - 100
Dyeing Time (minutes)45 - 6060 - 90
Dispersing Agent (g/L)1.0 - 2.01.0 - 2.0
Carrier (g/L)N/A3.0 - 5.0

Table 2: Illustrative Fastness Properties of Polyester Dyed with this compound (1% shade)

Fastness PropertyTest MethodRating (1-5, 5 being best)
Washing Fastness (Color Change)ISO 105-C064-5
Washing Fastness (Staining on PES)ISO 105-C064-5
Rubbing Fastness (Dry)ISO 105-X124-5
Rubbing Fastness (Wet)ISO 105-X124
Light Fastness (Xenon Arc)ISO 105-B025-6 (on a 1-8 scale)

Table 3: Illustrative Colorimetric Data (CIELab) for Polyester Dyed with this compound (1% shade)

L* (Lightness)a* (Red-Green)b* (Yellow-Blue)C* (Chroma)h° (Hue Angle)
55.30+45.80+60.2075.6052.7

Visualizations

Caption: Chemical structure and properties of this compound.

DyeingWorkflow Polyester Dyeing Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment Fabric_Prep Polyester Fabric (Scoured & Bleached) Load_Fabric Load Fabric into Dyebath Fabric_Prep->Load_Fabric Dye_Dispersion Prepare Dye Dispersion (Dye + Dispersing Agent) Dye_Bath_Prep Prepare Dyebath (Water, Auxiliaries, pH Adjustment) Dye_Dispersion->Dye_Bath_Prep Dye_Bath_Prep->Load_Fabric Heat_to_Temp Heat to Dyeing Temperature (100°C or 130°C) Load_Fabric->Heat_to_Temp Hold_Time Hold for Dyeing Time (60-90 min) Heat_to_Temp->Hold_Time Cool_Down Cool Down Hold_Time->Cool_Down Rinse Rinse Cool_Down->Rinse Reduction_Clear Reduction Clearing (Sodium Hydrosulfite, NaOH) Rinse->Reduction_Clear Final_Rinse Hot & Cold Rinse Reduction_Clear->Final_Rinse Neutralize Neutralize Final_Rinse->Neutralize Dry Dry Neutralize->Dry

Caption: General workflow for dyeing polyester fibers with disperse dyes.

Application Notes and Protocols for 4-(2,4-Dinitroanilino)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,4-Dinitroanilino)phenol, also known as Disperse Yellow 1, is a synthetic organic compound. Structurally, it is a derivative of both phenol (B47542) and 2,4-dinitroaniline. While it has historical use as a dye, its structural similarity to 2,4-dinitrophenol (B41442) (DNP), a well-characterized mitochondrial uncoupling agent, suggests potential applications in metabolic research. DNP is known to disrupt the proton gradient across the inner mitochondrial membrane, leading to an uncoupling of oxidative phosphorylation from ATP synthesis. This application note provides a detailed protocol for the preparation of a stock solution of this compound and outlines a potential application in studying mitochondrial function.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for accurate stock solution preparation and for understanding the compound's behavior in experimental settings.

PropertyValueReference
Molecular Formula C₁₂H₉N₃O₅--INVALID-LINK--
Molecular Weight 275.22 g/mol --INVALID-LINK--
Appearance Reddish-brown solid--INVALID-LINK--
Solubility Water: < 1 mg/mL. Slightly soluble in DMSO. Very slightly soluble in Chloroform.--INVALID-LINK--, --INVALID-LINK--
CAS Number 101-56-4--INVALID-LINK--

Safety Precautions

This compound is a dinitroaniline derivative and should be handled with care. The following safety precautions are recommended:

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile gloves).

  • Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, especially when handling the powdered form to avoid inhalation.

  • Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Disposal: Dispose of the compound and any contaminated materials according to your institution's hazardous waste disposal procedures.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). This high-concentration stock is suitable for subsequent dilution into aqueous media for various in vitro assays.

Materials:

  • This compound (MW: 275.22 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile pipette tips

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 275.22 g/mol = 2.7522 mg

  • Weighing the compound: Carefully weigh out approximately 2.75 mg of this compound using a calibrated analytical balance. For ease of handling, it is recommended to weigh a larger amount (e.g., 27.5 mg) and dissolve it in a larger volume of DMSO (e.g., 10 mL) to minimize weighing errors.

  • Dissolution: Transfer the weighed compound into an appropriate microcentrifuge tube. Add the calculated volume of DMSO (e.g., 1 mL for 2.75 mg).

  • Solubilization: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed tubes, protected from light.

Note on Dilution for Cell Culture:

When preparing working solutions for cell-based assays, it is crucial to maintain a low final concentration of DMSO to avoid cytotoxicity. The final DMSO concentration should typically be less than 0.5% (v/v) in the cell culture medium. For example, to achieve a 10 µM final concentration of this compound, you would add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.

Application: Investigating Mitochondrial Uncoupling

Background:

Dinitrophenols are known to function as protonophores, which can transport protons across the inner mitochondrial membrane, bypassing ATP synthase. This uncouples the electron transport chain from oxidative phosphorylation, leading to a dissipation of the proton motive force as heat and a decrease in ATP synthesis. This mechanism can be investigated in cellular models.

Experimental Workflow:

The following diagram illustrates a general workflow for assessing the mitochondrial uncoupling activity of this compound in a cell-based assay.

workflow cluster_prep Preparation cluster_treat Treatment cluster_measure Measurement cluster_analyze Analysis prep_stock Prepare 10 mM Stock in DMSO treat_compound Treat Cells with Diluted Compound prep_stock->treat_compound prep_cells Seed Cells in Microplate prep_cells->treat_compound treat_control Treat Cells with Vehicle Control (DMSO) prep_cells->treat_control measure_mmp Measure Mitochondrial Membrane Potential (e.g., JC-1, TMRE) treat_compound->measure_mmp measure_atp Measure Intracellular ATP Levels treat_compound->measure_atp measure_viability Assess Cell Viability (e.g., MTT, CellTiter-Glo) treat_compound->measure_viability treat_control->measure_mmp treat_control->measure_atp treat_control->measure_viability analyze_data Analyze and Compare Data measure_mmp->analyze_data measure_atp->analyze_data measure_viability->analyze_data

Workflow for assessing mitochondrial uncoupling.

Signaling Pathway:

The following diagram illustrates the proposed mechanism of action of this compound as a mitochondrial uncoupler, based on the known activity of DNP.

Proposed mechanism of mitochondrial uncoupling.

Data Interpretation

A summary of expected outcomes from experiments investigating the mitochondrial uncoupling effects of this compound is presented in Table 2.

Parameter MeasuredExpected Outcome with this compound TreatmentRationale
Mitochondrial Membrane Potential DecreaseDissipation of the proton gradient across the inner mitochondrial membrane.
Intracellular ATP Levels DecreaseUncoupling of oxidative phosphorylation leads to reduced ATP synthesis.
Oxygen Consumption Rate Increase (initially)The electron transport chain attempts to compensate for the dissipated proton gradient by increasing its activity.
Cell Viability Decrease (at higher concentrations or longer exposure)Prolonged ATP depletion and cellular stress can lead to cytotoxicity.

Conclusion

This application note provides a comprehensive guide for the preparation of a stock solution of this compound and outlines its potential application in studying mitochondrial bioenergetics. Based on its structural similarity to 2,4-dinitrophenol, it is hypothesized to act as a mitochondrial uncoupler. The provided protocols and diagrams offer a framework for researchers to investigate this and other potential biological activities of this compound. As with any experimental work, appropriate controls and dose-response studies are essential for robust and reliable data.

Application Notes and Protocols for the Environmental Testing of 4-(2,4-Dinitroanilino)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature detailing specific environmental testing methods for 4-(2,4-Dinitroanilino)phenol is limited. The following application notes and protocols are based on established and validated methods for the analysis of structurally similar compounds, primarily 2,4-Dinitrophenol (DNP) and other phenolic compounds. These protocols are intended to serve as a starting point for method development and will require validation for the specific matrix and analyte.

Introduction

This compound, also known as Disperse Yellow 1, is a synthetic dye. Due to its application in the textile industry, it is a potential environmental contaminant that may be introduced into ecosystems through industrial effluents. The dinitrophenol and aniline (B41778) moieties suggest potential toxicity, making its detection and quantification in environmental matrices an important concern. Monitoring its presence in water and soil is crucial for assessing environmental impact and ensuring regulatory compliance.

These notes provide a framework for the analysis of this compound in environmental samples, adapting methodologies from well-documented analyses of other nitrophenols. The proposed methods are Solid-Phase Extraction (SPE) followed by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) for water samples, and Solvent Extraction followed by Gas Chromatography-Mass Spectrometry (GC-MS) for soil samples.

Data Presentation

The following tables summarize quantitative data for the analysis of 2,4-Dinitrophenol (a structurally related compound) using methods analogous to those proposed for this compound. This data can serve as a benchmark for expected performance during method development for the target analyte.

Table 1: HPLC Method Performance for 2,4-Dinitrophenol in Water Samples

ParameterValueReference
Detection Limit (LOD)0.2 - 2.73 ng/mL[1]
Quantitation Limit (LOQ)4.38 - 89.7 ng/L (surface water)
Linearity (Concentration Range)10 - 400 ng/mL[1]
Recovery Rate79.1 - 86.3% (wastewater)
Relative Standard Deviation (RSD)2.44%[1]

Table 2: GC-MS Method Performance for 2,4-Dinitrophenol in Environmental Samples

ParameterMatrixValueReference
Method Detection Limit (MDL)Soil0.05 - 0.2 µg/g[2]
Recovery RateSpiked Soil70% - 120%[3]
Relative Standard Deviation (RSD)Spiked Soil< 15%[3]

Experimental Protocols

Protocol 1: Analysis of this compound in Water by SPE-HPLC-DAD

This protocol is adapted from established methods for the analysis of phenols and nitrophenols in drinking and wastewater.[4][5]

1. Scope This method is for the determination of this compound in water samples, including surface water and industrial effluent.

2. Principle The analyte is extracted and concentrated from the water sample using a solid-phase extraction (SPE) cartridge. After elution from the cartridge, the sample is analyzed by HPLC with a Diode-Array Detector (DAD) for quantification.

3. Materials and Reagents

  • Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Dichloromethane (DCM), Tetrahydrofuran (THF), HPLC grade water.

  • Reagents: Phosphoric acid or Hydrochloric acid (HCl) for pH adjustment, Sodium sulfite.

  • Standards: Analytical standard of this compound.

  • SPE Cartridges: Polymeric reversed-phase cartridges (e.g., Agilent Bond Elut Plexa or similar).[4]

  • Glassware: Volumetric flasks, pipettes, amber vials.

  • Equipment: HPLC system with DAD, SPE manifold, nitrogen evaporator, pH meter, 0.45-µm filters.

4. Sample Preparation and SPE

  • Collect water samples in amber glass bottles. If residual chlorine is present, dechlorinate with sodium sulfite.

  • Acidify a 250 mL water sample to pH 2.0 with phosphoric acid or HCl.[4]

  • SPE Cartridge Conditioning:

    • Precondition the SPE cartridge with 3 mL of THF and 3 mL of methanol.[4]

    • Equilibrate the cartridge with 3 mL of HPLC grade water. Do not allow the cartridge to go dry.[4]

  • Sample Loading: Pass the 250 mL water sample through the conditioned cartridge at a flow rate of approximately 5 mL/min.[4]

  • Washing: Wash the cartridge with 2 mL of HPLC grade water.

  • Drying: Dry the cartridge under vacuum for 3-5 minutes.[4]

  • Elution: Elute the analyte from the cartridge with 3 mL of THF into an amber vial.[4]

  • Concentration: Concentrate the eluent to approximately 0.2 mL under a gentle stream of nitrogen.[4]

  • Reconstitution: Reconstitute the sample to a final volume of 0.5 mL with HPLC grade water or the initial mobile phase.[4]

  • Filter the final extract through a 0.45-µm filter before HPLC analysis.

5. HPLC-DAD Analysis

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of Acetonitrile and 0.1% Phosphoric Acid in water. A starting point could be a 60:40 (v/v) mixture of Acetonitrile:Water.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Injection Volume: 20 µL.

  • Detector: DAD set to monitor at the maximum absorbance wavelength of this compound (to be determined by running a standard).

  • Quantification: Prepare a calibration curve using standards of this compound of known concentrations.

Protocol 2: Analysis of this compound in Soil by GC-MS

This protocol is adapted from EPA methods and other literature for the analysis of semi-volatile organic compounds, including phenols, in soil.[3][7]

1. Scope This method is for the determination of this compound in soil and sediment samples.

2. Principle The analyte is extracted from the soil sample using a suitable solvent. The extract is then concentrated and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification.

3. Materials and Reagents

  • Solvents: Acetone (pesticide grade), Dichloromethane (DCM, pesticide grade), Acetonitrile (pesticide grade).

  • Reagents: Anhydrous sodium sulfate (B86663) (baked at 400°C for 4 hours).

  • Standards: Analytical standard of this compound.

  • Glassware: Beakers, flasks, amber vials with PTFE-lined caps.

  • Equipment: GC-MS system, sonicator or shaker, centrifuge, nitrogen evaporator.

4. Sample Preparation and Extraction

  • Air-dry the soil sample and sieve to remove large debris.

  • Weigh 10 g of the homogenized soil sample into a glass beaker.

  • Add 10 g of anhydrous sodium sulfate and mix thoroughly to create a free-flowing powder.[7]

  • Transfer the mixture to a flask for extraction.

  • Solvent Extraction:

    • Add 20 mL of Acetonitrile (or a 1:1 mixture of Acetone and DCM) to the flask.[3]

    • Shake for 1 hour at 180 rpm.[3]

  • Allow the soil to settle, then carefully decant the supernatant.

  • Concentration:

    • Concentrate the extract to 1 mL using a nitrogen evaporator.

  • The sample is now ready for GC-MS analysis.

5. GC-MS Analysis

  • GC Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: 1 µL, splitless mode.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 min.

    • Ramp to 200°C at 15°C/min.

    • Ramp to 300°C at 10°C/min, hold for 5 min.

  • MS Interface Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • MS Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (e.g., m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification.

  • Quantification: Use the most abundant and characteristic ions of this compound. A calibration curve should be prepared with standards of known concentrations.

Visualizations

experimental_workflow_water Workflow for Water Analysis cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis sample 250 mL Water Sample acidify Acidify to pH 2 sample->acidify condition Condition SPE Cartridge (Methanol, Water) acidify->condition load Load Sample condition->load wash Wash Cartridge load->wash dry Dry Cartridge wash->dry elute Elute with THF dry->elute concentrate Concentrate Eluate elute->concentrate reconstitute Reconstitute in Mobile Phase concentrate->reconstitute filter Filter (0.45 µm) reconstitute->filter hplc HPLC-DAD Analysis filter->hplc

Caption: Workflow for the analysis of this compound in water samples.

experimental_workflow_soil Workflow for Soil Analysis cluster_sample_prep Sample Preparation cluster_extraction Solvent Extraction cluster_analysis Analysis sample 10 g Soil Sample mix Mix with Sodium Sulfate sample->mix add_solvent Add Acetonitrile mix->add_solvent shake Shake for 1 hour add_solvent->shake decant Decant Supernatant shake->decant concentrate Concentrate Extract decant->concentrate gcms GC-MS Analysis concentrate->gcms

Caption: Workflow for the analysis of this compound in soil samples.

References

Application Notes and Protocols for 4-(2,4-Dinitroanilino)phenol in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,4-Dinitroanilino)phenol, also known as Disperse Yellow 1, is a synthetic organic compound classified as a multifunctional dye.[1] Its chemical structure, characterized by the presence of chromophoric nitro groups and an auxochromic hydroxyl group, suggests its potential as a stain for biological specimens in microscopy. While primarily utilized in the textile industry, its properties as a dye warrant investigation into its applications in cellular and tissue imaging. This document provides an overview of its physicochemical properties, a generalized and hypothetical protocol for its use as a histological stain, and essential safety information.

Disclaimer: The experimental protocols provided herein are generalized and hypothetical, based on the principles of histological staining and the known physicochemical properties of this compound. To date, no specific, validated protocols for the use of this compound in biological microscopy have been published in the scientific literature. Therefore, extensive optimization of dye concentration, staining time, pH, and other parameters will be necessary for specific applications and tissue types.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for the preparation of staining solutions and for anticipating the dye's behavior in a biological context.

PropertyValue/DescriptionReference
Chemical Formula C₁₂H₉N₃O₅[1]
Molecular Weight 275.22 g/mol [2]
Appearance Reddish-brown solid[2]
CAS Number 119-15-3[1]
Solubility Insoluble in water.[2]
Melting Point Decomposes at 376 °F (191 °C)[2]

Principle of Staining (Theoretical)

The staining mechanism of this compound in biological specimens is likely based on its chemical structure. The phenolic hydroxyl group can act as an acidic function, potentially leading to electrostatic interactions with basic (acidophilic) components within the cell, such as the cytoplasm and various proteins. The nitro groups, being strong electron-withdrawing groups, influence the overall electronic properties of the molecule and contribute to its color. The aromatic rings may also participate in non-polar interactions with lipids and other hydrophobic structures within the cell.

Hypothetical Signaling Pathway of Cellular Interaction

The following diagram illustrates a hypothetical pathway of how this compound might interact with cellular components. This is a speculative model and has not been experimentally validated.

Staining_Mechanism Stain This compound Membrane Cell Membrane Stain->Membrane Passive Diffusion Cytoplasm Cytoplasm (Proteins, etc.) Membrane->Cytoplasm Entry Nucleus Nucleus Cytoplasm->Nucleus Potential Interaction (less likely due to acidic nature) Stained_Cytoplasm Stained Cytoplasm Cytoplasm->Stained_Cytoplasm Binding to Acidophilic Components

Caption: Hypothetical interaction of this compound with a eukaryotic cell.

Experimental Protocols (Hypothetical)

The following are generalized, hypothetical protocols for the use of this compound as a stain for fixed biological specimens. These protocols require significant optimization.

I. Preparation of Staining Solution

Due to its insolubility in water, a stock solution of this compound should be prepared in an organic solvent.

A. Stock Solution (e.g., 1% w/v):

  • Weigh 100 mg of this compound powder.

  • Dissolve in 10 mL of a suitable organic solvent (e.g., ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO)). Gentle heating or sonication may be necessary to facilitate dissolution.

  • Store the stock solution in a tightly sealed, light-protected container at 4°C.

B. Working Solution (e.g., 0.1% - 0.5% w/v):

  • Dilute the stock solution with an appropriate buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4) or distilled water to the desired concentration.

  • The final concentration of the organic solvent in the working solution should be minimized to avoid tissue damage.

  • To potentially enhance staining of basic cellular components, the pH of the working solution can be adjusted to be slightly acidic (e.g., pH 5.0-6.0) by adding a few drops of dilute acetic acid.

II. Staining Protocol for Paraffin-Embedded Sections

This protocol is based on standard histological procedures.

A. Deparaffinization and Rehydration:

  • Deparaffinize tissue sections in xylene or a xylene substitute (2 changes, 5 minutes each).

  • Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).

  • Rinse in distilled water for 5 minutes.

B. Staining:

  • Immerse slides in the this compound working solution for a duration to be determined empirically (e.g., start with 5-15 minutes).

  • Rinse briefly in distilled water to remove excess stain. A brief rinse in a weak acid solution (e.g., 0.5% acetic acid) may improve differentiation.

C. Dehydration and Mounting:

  • Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%; 2 minutes each).

  • Clear the slides in xylene or a suitable substitute (2 changes, 5 minutes each).

  • Apply a coverslip using a compatible mounting medium.

III. Staining Protocol for Cultured Cells

A. Cell Fixation and Permeabilization:

  • Grow cells on sterile glass coverslips in a petri dish.

  • Fix the cells with an appropriate fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).

  • Wash the cells three times with PBS.

  • If targeting intracellular structures, permeabilize the cells with a detergent (e.g., 0.1% Triton X-100 in PBS for 10 minutes).

  • Wash the cells three times with PBS.

B. Staining:

  • Incubate the fixed and permeabilized cells with the this compound working solution for a predetermined time (e.g., 15-30 minutes) at room temperature, protected from light.

  • Wash the cells three times with PBS to remove unbound stain.

C. Mounting:

  • Mount the coverslips onto glass slides using an appropriate mounting medium, with the cell-side down.

  • Seal the edges of the coverslip with nail polish to prevent drying.

Experimental Workflow

The following diagram outlines the general workflow for using a hypothetical histological stain.

Staining_Workflow cluster_prep Sample Preparation cluster_stain Staining cluster_mount Mounting & Imaging Fixation Fixation Embedding Embedding & Sectioning Fixation->Embedding Deparaffinization Deparaffinization & Rehydration Embedding->Deparaffinization Staining Staining with This compound Deparaffinization->Staining Rinsing Rinsing Staining->Rinsing Dehydration Dehydration Rinsing->Dehydration Clearing Clearing Dehydration->Clearing Mounting Mounting Clearing->Mounting Imaging Microscopy Mounting->Imaging

Caption: General workflow for histological staining with a novel dye.

Data Presentation (Hypothetical)

The following table presents hypothetical data that would be collected during the optimization of a staining protocol for this compound.

ParameterCondition 1Condition 2Condition 3Expected Outcome
Dye Concentration 0.1% (w/v)0.5% (w/v)1.0% (w/v)Optimal signal-to-noise ratio
Staining Time 5 minutes15 minutes30 minutesSufficient staining without background
pH of Staining Solution 5.07.48.5Enhanced staining of specific components
Fixative 4% PFAMethanolAcetonePreservation of morphology and antigenicity

Safety and Handling

This compound should be handled with care in a laboratory setting.[2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves.

  • Inhalation: Avoid inhaling dust. Work in a well-ventilated area or use a fume hood.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

While this compound is commercially available as a dye, its application in microscopy is not well-documented. The hypothetical protocols and information provided here serve as a starting point for researchers interested in exploring its potential as a biological stain. Significant empirical work will be required to validate its efficacy, determine its specificity, and establish robust staining procedures. Researchers are encouraged to perform thorough optimization and validation studies before incorporating this dye into their experimental workflows.

References

Application Note: Quantitative Analysis of 4-(2,4-Dinitroanilino)phenol using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(2,4-Dinitroanilino)phenol is a nitroaromatic compound. The monitoring and quantification of such compounds are essential in various fields, including environmental analysis and drug development, due to their potential biological activities and environmental impact. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the premier technique for the analysis of trace-level organic molecules in complex matrices.[1][2][3] This application note details a robust LC-MS/MS method for the reliable quantification of this compound.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard

  • HPLC-grade acetonitrile, methanol (B129727), and water

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Analytical balance, volumetric flasks, and pipettes

  • Syringe filters (0.22 µm)

2. Standard Solution Preparation A primary stock solution of this compound was prepared by dissolving 10 mg of the reference standard in 10 mL of methanol to achieve a concentration of 1 mg/mL. A series of working standard solutions were then prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and water. These solutions are used to construct a calibration curve for quantification.

3. Sample Preparation Protocol The choice of sample preparation is critical and depends on the sample matrix.[4][5] For biological fluids like plasma or urine, a protein precipitation or liquid-liquid extraction is recommended to minimize matrix effects.[6][7]

  • Protein Precipitation (for plasma/serum):

    • To 100 µL of the sample, add 300 µL of cold acetonitrile.

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter before injection.

  • Liquid-Liquid Extraction (LLE):

    • To 500 µL of the sample, add an appropriate volume of an immiscible organic solvent such as ethyl acetate.[7]

    • Vortex vigorously for 2 minutes.

    • Centrifuge to separate the aqueous and organic layers.[7]

    • Transfer the organic layer to a new tube and evaporate to dryness.

    • Reconstitute the residue in 100 µL of the initial mobile phase for analysis.

4. LC-MS/MS Instrumentation and Conditions Analysis was performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

Liquid Chromatography (LC) Conditions: Due to the polar nature of the analyte, a reversed-phase method on a C18 column is suitable.[8]

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution: A linear gradient starting from 5% B, increasing to 95% B over 5 minutes, holding for 2 minutes, and then returning to initial conditions for re-equilibration.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry (MS/MS) Conditions: The compound was analyzed in negative ionization mode (ESI-), which is effective for phenolic and nitroaromatic compounds.[2][9] The mass spectrometer was operated in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and specificity.

Parameter Value Description
Ionization ModeESI-Electrospray Ionization, Negative
Capillary Voltage-3.5 kVVoltage applied to the ESI needle
Source Temperature150 °CTemperature of the ion source
Desolvation Temp.400 °CTemperature of the desolvation gas
Desolvation Gas Flow800 L/hrNitrogen gas flow for desolvation
Cone Gas Flow50 L/hrNitrogen gas flow at the cone
Collision GasArgonGas used for fragmentation in the collision cell

Data Presentation: Quantitative Data Summary

The molecular weight of this compound is 275.21 g/mol .[10] In negative ESI mode, the deprotonated molecule [M-H]⁻ is observed as the precursor ion at m/z 274.2. Fragmentation of this precursor ion was studied to identify characteristic product ions for MRM analysis. The fragmentation of nitroaromatic compounds often involves the loss of nitro (NO₂) groups.[9][11]

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Dwell Time (ms)
This compound (Quantifier) 274.2182.125100
This compound (Qualifier) 274.2152.135100

Table 1: Optimized MRM parameters for the quantification of this compound.

Visualizations

LCMSMS_Workflow Figure 1: Experimental Workflow for LC-MS/MS Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Evaporate Evaporation (Nitrogen Stream) Centrifuge->Evaporate Reconstitute Reconstitution (Mobile Phase) Evaporate->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC MS MS/MS Detection (ESI-, MRM Mode) LC->MS Acquisition Data Acquisition MS->Acquisition Integration Peak Integration Acquisition->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: Figure 1: Experimental Workflow for LC-MS/MS Analysis.

LCMSMS_Logic Figure 2: Logical Diagram of the LC-MS/MS Method cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry Analyte Analyte in Sample This compound MobilePhase Mobile Phase (ACN/H2O Gradient) Column C18 Column MobilePhase->Column Separation Chromatographic Separation Column->Separation IonSource Ionization (ESI-) Separation->IonSource Q1 Q1: Precursor Selection [M-H]⁻ at m/z 274.2 IonSource->Q1 Q2 Q2: Fragmentation (Collision with Argon) Q1->Q2 Q3 Q3: Product Ion Detection m/z 182.1, 152.1 Q2->Q3 Data Data System (Quantification) Q3->Data

Caption: Figure 2: Logical Diagram of the LC-MS/MS Method.

References

Application Notes and Protocols for the Synthesis of Derivatives from 4-(2,4-Dinitroanilino)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various derivatives from 4-(2,4-dinitroanilino)phenol (B86536), a versatile starting material for the development of novel compounds with potential therapeutic applications. The protocols are based on established synthetic methodologies for analogous phenolic and anilino compounds and can be adapted for the specific substrate. This document also includes quantitative data from studies on structurally related compounds to provide a reference for expected yields and biological activities.

Synthesis of Azo Dye Derivatives

Azo dyes are a prominent class of organic compounds characterized by the presence of a nitrogen-nitrogen double bond (-N=N-). The phenolic hydroxyl group of this compound can act as a coupling component for the synthesis of novel azo dyes, which are known to possess a wide range of biological activities, including antimicrobial properties.

Experimental Protocol: Synthesis of an Azo Dye Derivative

This protocol describes a general method for the synthesis of an azo dye by coupling a diazotized aromatic amine with this compound.

Materials:

Procedure:

Part A: Diazotization of the Aromatic Amine

  • In a 100 mL beaker, dissolve the substituted aromatic amine (0.01 mol) in a mixture of concentrated HCl (3 mL) and water (5 mL).

  • Cool the solution to 0-5°C in an ice bath with constant stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (0.7 g, 0.01 mol) in 5 mL of cold water.

  • Slowly add the sodium nitrite solution dropwise to the cooled amine solution, maintaining the temperature between 0-5°C.

  • Continue stirring for 15-20 minutes at this temperature to ensure complete formation of the diazonium salt.

Part B: Azo Coupling

  • In a 250 mL beaker, dissolve this compound (2.75 g, 0.01 mol) in 20 mL of 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0-5°C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the alkaline solution of this compound with vigorous stirring.

  • A colored precipitate of the azo dye will form.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.

  • Filter the precipitated dye using a Büchner funnel and wash it thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product in an oven at 60-80°C.

  • Recrystallize the crude dye from a suitable solvent, such as ethanol, to obtain the pure product.

Characterization:

The synthesized azo dye can be characterized by standard spectroscopic techniques such as FT-IR, ¹H-NMR, and Mass spectrometry to confirm its structure.

Quantitative Data: Antibacterial Activity of Structurally Related Azo Dyes

The following table summarizes the antibacterial activity of azo dyes derived from 2,4-dinitrophenol (B41442) against various human pathogens. This data can serve as a reference for the potential antimicrobial properties of azo dyes synthesized from this compound.

DerivativeTest OrganismZone of Inhibition (mm) at 100 µg/mLReference
3a (from aniline)Escherichia coli10[1]
3b (from o-toluidine)Staphylococcus aureus11[1]
3d (from p-chloroaniline)Pseudomonas aeruginosa12[1]
3h (from p-nitroaniline)Salmonella typhi11[1]

Note: The data presented is for azo dyes derived from 2,4-dinitrophenol, not this compound.[1]

Synthesis of Schiff Base Derivatives

Schiff bases, containing an imine or azomethine group (-C=N-), are another important class of compounds with diverse biological activities. The amino group of this compound can be condensed with various aldehydes to form novel Schiff base derivatives.

Experimental Protocol: Synthesis of a Schiff Base Derivative

This protocol outlines a general procedure for the synthesis of a Schiff base from this compound and a substituted aromatic aldehyde.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, salicylaldehyde)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (2.75 g, 0.01 mol) in 20 mL of warm ethanol in a 100 mL round-bottom flask.

  • To this solution, add the substituted aromatic aldehyde (0.01 mol) and a few drops of glacial acetic acid as a catalyst.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The solid Schiff base product will precipitate out of the solution.

  • Filter the product, wash with a small amount of cold ethanol, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure Schiff base.

Characterization:

The structure of the synthesized Schiff base can be confirmed using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass spectrometry. The formation of the imine bond is typically confirmed by a characteristic IR absorption band in the region of 1600-1650 cm⁻¹.

Quantitative Data: Antioxidant Activity of Phenolic Schiff Bases

The following table presents the antioxidant activity (IC₅₀ values) of some phenolic Schiff bases, which can be used as a reference for derivatives of this compound. The antioxidant activity was determined using the DPPH radical scavenging assay.

Schiff Base DerivativeIC₅₀ (µg/mL)Reference
(E)-4-((2-hydroxybenzylidene)amino)phenol12.15[2]
(E)-2-((4-hydroxybenzylidene)amino)phenol27.72[2]
(E)-2-methoxy-4-((2-hydroxybenzylidene)amino)phenol4.38[2]
BHA (standard)4.47[2]
Trolox (standard)4.84[2]

Note: The data presented is for various phenolic Schiff bases, not derivatives of this compound.[2]

Synthesis of Ether Derivatives (Williamson Ether Synthesis)

The phenolic hydroxyl group of this compound can be alkylated to form ether derivatives. The Williamson ether synthesis is a reliable method for this transformation, involving the reaction of a phenoxide with an alkyl halide.

Experimental Protocol: Synthesis of an Ether Derivative

This protocol provides a general method for the O-alkylation of this compound.

Materials:

  • This compound

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Anhydrous N,N-dimethylformamide (DMF) or Acetone

  • Ethyl acetate (B1210297)

  • Brine solution

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (0.29 g, 0.012 mol, 60% dispersion in mineral oil) in 20 mL of anhydrous DMF.

  • Slowly add a solution of this compound (2.75 g, 0.01 mol) in 10 mL of anhydrous DMF to the suspension at 0°C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.

  • Cool the mixture back to 0°C and add the alkyl halide (0.012 mol) dropwise.

  • Let the reaction warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Note on Yield: Yields for Williamson ether synthesis can range from 50% to 95% depending on the substrates and reaction conditions.[3]

Expected Quantitative Data for Ether Derivatives

Synthesis of Ester Derivatives (Acylation)

The phenolic hydroxyl group of this compound can be acylated to form ester derivatives using acid chlorides or acid anhydrides. These derivatives may exhibit altered solubility and pharmacokinetic properties.

Experimental Protocol: Synthesis of an Ester Derivative

This protocol describes a general method for the acylation of this compound with an acid chloride.

Materials:

  • This compound

  • Acid chloride (e.g., acetyl chloride, benzoyl chloride)

  • Pyridine (B92270) or Triethylamine (Et₃N)

  • Anhydrous dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution (NaHCO₃)

Procedure:

  • Dissolve this compound (2.75 g, 0.01 mol) in 20 mL of anhydrous DCM in a round-bottom flask.

  • Add pyridine (0.97 mL, 0.012 mol) to the solution and cool the mixture to 0°C in an ice bath.

  • Slowly add the acid chloride (0.011 mol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude ester by recrystallization or column chromatography.

Note on Yield: Acylation reactions of phenols with acid chlorides generally proceed in high yields, often exceeding 80-90% under optimal conditions.

Expected Quantitative Data for Ester Derivatives

Similar to the ether derivatives, specific quantitative data for esters of this compound is limited in the public domain. Characterization would involve determining the melting point and obtaining ¹H-NMR, ¹³C-NMR, FT-IR, and Mass spectra. The percentage yield should be calculated after purification of the final product.

Visualizations

Experimental Workflows

Synthesis_Workflows cluster_azo Azo Dye Synthesis cluster_schiff Schiff Base Synthesis cluster_ether Ether Synthesis (Williamson) cluster_ester Ester Synthesis (Acylation) A1 Aromatic Amine A2 Diazotization (NaNO₂, HCl, 0-5°C) A1->A2 A3 Diazonium Salt A2->A3 A5 Azo Coupling (NaOH, 0-5°C) A3->A5 A4 This compound A4->A5 A6 Azo Dye Derivative A5->A6 S1 This compound S3 Condensation (Ethanol, Acetic Acid, Reflux) S1->S3 S2 Aromatic Aldehyde S2->S3 S4 Schiff Base Derivative S3->S4 E1 This compound E2 Deprotonation (NaH or K₂CO₃) E1->E2 E3 Phenoxide E2->E3 E5 SN2 Reaction E3->E5 E4 Alkyl Halide E4->E5 E6 Ether Derivative E5->E6 Es1 This compound Es3 Acylation (Pyridine, DCM) Es1->Es3 Es2 Acid Chloride Es2->Es3 Es4 Ester Derivative Es3->Es4

Caption: General workflows for the synthesis of derivatives from this compound.

Signaling and Mechanism Pathways

Mechanism_Pathways cluster_antimicrobial Antimicrobial Mechanism (Uncoupling of Oxidative Phosphorylation) cluster_inside cluster_outside cluster_antioxidant Antioxidant Mechanism (Radical Scavenging by Phenolic Group) cluster_hat Hydrogen Atom Transfer (HAT) cluster_setpt Single Electron Transfer - Proton Transfer (SET-PT) Mito Mitochondrion IM Inner Mitochondrial Membrane H_low Low [H⁺] ATP ATP Synthesis (Inhibited) H_high High [H⁺] (Proton Gradient) H_high->ATP Proton Motive Force (Dissipated) DNP Dinitrophenol Derivative (DNP-OH) H_high->DNP Protonation H_in H⁺ DNP->H_in Transports H⁺ across membrane Heat Heat Dissipation DNP->Heat Energy lost as heat DNPO Deprotonated Derivative (DNP-O⁻) H_out H⁺ DNPO->H_out Returns to intermembrane space H_in->DNPO Deprotonation Phenol Phenolic Derivative (Ar-OH) Radical Free Radical (R•) Phenoxy Phenoxy Radical (Ar-O•) (Stabilized) Neutral Neutralized Molecule (RH) Electron e⁻ Proton H⁺ Phenoxide Phenoxide Ion (Ar-O⁻) Radical_cation Radical Cation (Ar-OH•⁺) Phenol_hat Ar-OH Phenoxy_hat Ar-O• Phenol_hat->Phenoxy_hat H• donation Radical_hat R• Neutral_hat RH Radical_hat->Neutral_hat H• acceptance Phenol_set Ar-OH Radical_cation_set Ar-OH•⁺ Phenol_set->Radical_cation_set e⁻ transfer Radical_set R• Anion_set R⁻ Radical_set->Anion_set Phenoxy_set Ar-O• Radical_cation_set->Phenoxy_set H⁺ loss Neutral_set RH Anion_set->Neutral_set H⁺ gain

Caption: Potential mechanisms of action for derivatives of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 4-(2,4-Dinitroanilino)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(2,4-Dinitroanilino)phenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound?

A1: this compound is known to have poor aqueous solubility, reported as less than 1 mg/mL.[1][2] It exhibits slight solubility in Dimethyl Sulfoxide (DMSO) and very slight solubility in Chloroform.[3]

Q2: Why is my this compound not dissolving in aqueous solutions?

A2: The low aqueous solubility of this compound is attributed to its chemical structure, which includes a largely non-polar aromatic backbone. The presence of a phenolic hydroxyl group and nitro groups offers some polarity, but the overall hydrophobic nature of the molecule limits its dissolution in water.

Q3: What are the primary methods to improve the solubility of this compound?

A3: Several techniques can be employed to enhance the solubility of poorly soluble compounds like this compound. The most common and effective methods include pH adjustment, the use of cosolvents, solubilization by surfactants, and the formation of solid dispersions.[4][5][6]

Q4: How does pH adjustment affect the solubility of this compound?

A4: this compound contains a phenolic hydroxyl group, which is weakly acidic.[7] By increasing the pH of the aqueous solution (making it more alkaline), the hydroxyl group can deprotonate to form a phenolate (B1203915) ion. This ionized form is more polar and, therefore, exhibits significantly higher aqueous solubility.[7][8] However, it is crucial to consider the pH stability of the compound and its compatibility with your experimental system.[7][9]

Q5: What are cosolvents and how can they be used?

A5: Cosolvents are water-miscible organic solvents that, when added to water, increase the solubility of non-polar solutes by reducing the overall polarity of the solvent system.[10][11][12][13][14] For this compound, common cosolvents like ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG) can be effective.[10]

Q6: Can surfactants help in solubilizing this compound?

A6: Yes, surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the non-polar molecule, allowing it to be dispersed in an aqueous medium.[15][16][17] Both non-ionic and ionic surfactants can be tested for their efficacy.

Q7: What is a solid dispersion and how does it improve solubility?

A7: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier or matrix.[6][18][19][20][21][22] This technique can enhance solubility by reducing the particle size of the drug to a molecular level, improving wettability, and converting the drug to an amorphous form, which is more soluble than the crystalline state.[18][19][20]

Troubleshooting Guides

Issue: Compound precipitates out of solution upon addition to aqueous buffer.

Possible Cause:

  • Solvent Shock: The compound was dissolved in a high concentration of an organic solvent (like DMSO) and then rapidly diluted into an aqueous buffer, causing it to precipitate.

  • Low Aqueous Solubility: The final concentration of the compound in the aqueous buffer exceeds its solubility limit.

Solutions:

  • Optimize Cosolvent Concentration: Determine the minimum amount of cosolvent required to keep the compound in solution at the desired final concentration.

  • pH Adjustment: If your experimental conditions allow, increase the pH of the aqueous buffer to enhance the solubility of the phenolic compound.

  • Use of Surfactants: Incorporate a biocompatible surfactant into the aqueous buffer to aid in solubilization.

Issue: Inconsistent results in biological assays.

Possible Cause:

  • Incomplete Dissolution: The compound may not be fully dissolved in the stock solution, leading to inaccurate concentrations.

  • Precipitation in Assay Medium: The compound may be precipitating over time in the cell culture medium or assay buffer.

Solutions:

  • Verify Stock Solution: Ensure the compound is completely dissolved in the stock solvent. Gentle heating or sonication may be necessary. Visually inspect for any particulate matter.

  • Solubility in Assay Medium: Determine the solubility of the compound directly in the final assay medium, including any serum or other additives, as these can affect solubility.

  • Prepare Fresh Dilutions: Prepare fresh dilutions from the stock solution for each experiment to minimize issues with compound stability and precipitation over time.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment
  • Preparation of Buffers: Prepare a series of buffers with varying pH values (e.g., pH 7.4, 8.0, 8.5, 9.0).

  • Sample Preparation: Accurately weigh a small amount of this compound into separate vials for each buffer.

  • Dissolution: Add a fixed volume of each buffer to the respective vials.

  • Equilibration: Shake the vials at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Sample Analysis: Centrifuge the samples to pellet any undissolved solid. Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Protocol 2: Solubility Enhancement by Cosolvency
  • Solvent Selection: Choose a set of biocompatible cosolvents to test (e.g., Ethanol, Propylene Glycol, PEG 400).

  • Preparation of Cosolvent Mixtures: Prepare a series of aqueous solutions containing different percentages of the chosen cosolvent (e.g., 10%, 20%, 30%, 40%, 50% v/v).

  • Sample Preparation: Add an excess amount of this compound to each cosolvent mixture.

  • Equilibration: Agitate the samples at a constant temperature until equilibrium is achieved (24-48 hours).

  • Analysis: After centrifugation, determine the concentration of the dissolved compound in the supernatant of each mixture.

Protocol 3: Solubility Enhancement using Solid Dispersion (Solvent Evaporation Method)
  • Component Selection: Choose a hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, PEG 6000).

  • Dissolution: Dissolve both this compound and the carrier in a common volatile solvent (e.g., methanol (B129727) or a mixture of dichloromethane (B109758) and methanol).

  • Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator to form a thin film.

  • Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Characterization: Scrape the solid dispersion and grind it into a fine powder.

  • Solubility Determination: Determine the aqueous solubility of the prepared solid dispersion using the equilibration method described in Protocol 1 (using a standard buffer like PBS pH 7.4).

Data Presentation

Table 1: Solubility of this compound in Different Solvents

SolventSolubilityReference
Water< 1 mg/mL[1][2]
DMSOSlightly Soluble[3]
ChloroformVery Slightly Soluble[3]

Table 2: Example Data for Solubility Enhancement by Cosolvency

CosolventConcentration (% v/v)Apparent Solubility (µg/mL)
None (Water)0< 1.0
Ethanol10Hypothetical Value
20Hypothetical Value
Propylene Glycol10Hypothetical Value
20Hypothetical Value

*Note: The values in Table 2 are hypothetical and should be determined experimentally.

Visualizations

Solubility_Enhancement_Workflow cluster_0 Problem Identification cluster_1 Strategy Selection cluster_2 Experimental Execution cluster_3 Analysis & Outcome Poor_Aqueous_Solubility Poor Aqueous Solubility of This compound pH_Adjustment pH Adjustment Poor_Aqueous_Solubility->pH_Adjustment Cosolvency Cosolvency Poor_Aqueous_Solubility->Cosolvency Surfactant_Use Surfactant Use Poor_Aqueous_Solubility->Surfactant_Use Solid_Dispersion Solid Dispersion Poor_Aqueous_Solubility->Solid_Dispersion Protocol_pH Protocol 1: pH-Solubility Profile pH_Adjustment->Protocol_pH Protocol_Cosolvent Protocol 2: Cosolvent Screening Cosolvency->Protocol_Cosolvent Protocol_Surfactant Surfactant Screening Surfactant_Use->Protocol_Surfactant Protocol_SD Protocol 3: Solid Dispersion Formulation Solid_Dispersion->Protocol_SD Analysis Solubility Quantification (HPLC, UV-Vis) Protocol_pH->Analysis Protocol_Cosolvent->Analysis Protocol_Surfactant->Analysis Protocol_SD->Analysis Outcome Optimized Soluble Formulation Analysis->Outcome

Caption: Workflow for improving the solubility of this compound.

pH_Effect_on_Solubility cluster_0 Low pH (Acidic/Neutral) cluster_1 High pH (Alkaline) Phenol_Form This compound (Protonated - R-OH) Low_Solubility Poor Aqueous Solubility Phenol_Form->Low_Solubility Phenolate_Form 4-(2,4-Dinitroanilino)phenolate (Deprotonated - R-O⁻) Phenol_Form->Phenolate_Form Increase pH (Add Base) Phenolate_Form->Phenol_Form Decrease pH (Add Acid) High_Solubility Enhanced Aqueous Solubility Phenolate_Form->High_Solubility

Caption: Effect of pH on the ionization and solubility of this compound.

References

Troubleshooting unexpected color changes with 4-(2,4-Dinitroanilino)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(2,4-Dinitroanilino)phenol, also known as Disperse Yellow 1. Unexpected color changes during experiments can be a significant issue, and this guide aims to provide clear, actionable solutions.

Troubleshooting Guides

Unexpected color changes in solutions of this compound are most commonly attributed to changes in pH, the solvent environment, or degradation of the compound. This section provides a systematic approach to identifying and resolving these issues.

Issue 1: Color of the solution is different than expected upon dissolution.

Possible Causes:

  • Incorrect Solvent: The polarity of the solvent can influence the electronic transitions of the dye molecule, a phenomenon known as solvatochromism. This can result in different colors in different solvents.

  • pH of the Solvent: Residual acids or bases in the solvent can alter the pH and, consequently, the color of the solution.

  • Compound Degradation: The compound may have degraded during storage.

Troubleshooting Steps:

  • Verify the Solvent: Ensure that the correct solvent was used as specified in your protocol.

  • Check Solvent Purity: Use high-purity, spectroscopy-grade solvents to minimize contaminants.

  • Measure the pH: Check the pH of your solvent and the final solution. Adjust to the desired pH if necessary.

  • Assess Compound Integrity: Run a quick purity check, such as thin-layer chromatography (TLC), to see if the compound has degraded.

Issue 2: The color of the solution changes over time.

Possible Causes:

  • pH Shift: Absorption of atmospheric CO₂ can lower the pH of unbuffered solutions over time, causing a color change. Conversely, leaching of basic ions from glassware can increase the pH.

  • Photodegradation: Exposure to light, especially UV light, can cause the dye to degrade, leading to a loss of color or a shift in its hue.

  • Thermal Degradation: Elevated temperatures can accelerate the degradation of the compound.

  • Reaction with Container: The compound may be reacting with the storage container.

Troubleshooting Steps:

  • Buffer the Solution: If your experiment allows, use a suitable buffer to maintain a constant pH.

  • Protect from Light: Store solutions in amber vials or in the dark to prevent photodegradation.

  • Control the Temperature: Store solutions at the recommended temperature, typically in a refrigerator, to minimize thermal degradation.[1]

  • Use Inert Containers: Store solutions in high-quality, inert glass or plastic containers.

Frequently Asked Questions (FAQs)

Q1: Why did my reddish-brown this compound powder give a yellow solution?

The reddish-brown color is characteristic of the solid compound.[2] In solution, the color can vary depending on the solvent and the pH. A yellow color is often observed in neutral to slightly alkaline solutions.

Q2: At what pH does this compound change color?

The predicted pKa of this compound is approximately 10.20.[3] This means that the color change is expected to occur in the alkaline pH range. Below its pKa, the phenol (B47542) group is protonated, and in more alkaline solutions (pH > 10.20), it becomes deprotonated, leading to a color change. The exact pH range for the color transition should be determined experimentally.

Q3: How does solvent polarity affect the color of the solution?

Q4: My solution of this compound lost its color after being left on the bench. What happened?

This is likely due to photodegradation. Dinitroaniline derivatives can be susceptible to degradation upon exposure to UV light.[4] To prevent this, always protect your solutions from light by using amber vials or storing them in the dark.

Q5: Are there any known impurities in this compound that could affect its color?

The synthesis of this compound involves the condensation of 4-aminophenol (B1666318) and 1-chloro-2,4-dinitrobenzene. Incomplete reaction can leave unreacted starting materials. Other potential impurities could include isomers or byproducts from the nitration of precursors.[5] These impurities might have different colors and could affect the overall color of the solution. Purification by recrystallization or chromatography may be necessary if high purity is required.

Data Presentation

Table 1: Predicted and Known Properties of this compound
PropertyValueSource
Physical Description Reddish-brown solid[2]
Molecular Weight 275.22 g/mol [2]
Predicted pKa 10.20 ± 0.26[3]
Solubility in Water Insoluble[1][2]
Common Name Disperse Yellow 1[2]
Table 2: Illustrative Example of pH Effect on the UV-Vis Absorption of a Related Compound (2,4-Dinitrophenol)

Disclaimer: The following data is for 2,4-Dinitrophenol (B41442) and serves as an example of how pH can affect the absorption spectrum of a nitrophenol. Similar behavior is expected for this compound, but the specific wavelengths and pKa will differ.

Conditionλmax (nm)Observed Color (in solution)
Acidic (pH ~3) ~354 nmColorless/Pale Yellow
Neutral (pH ~7) ~354 nmPale Yellow
Alkaline (pH > 8) ~430 nmYellow

Data derived from studies on 2,4-Dinitrophenol.[6]

Experimental Protocols

Protocol 1: Determining the pH-Dependent Color Change

Objective: To determine the pH range over which this compound changes color and to identify its absorption maxima in acidic and basic forms.

Materials:

  • This compound

  • Spectroscopy-grade ethanol (B145695) or other suitable organic solvent

  • A series of buffer solutions (e.g., pH 4 to 12)

  • UV-Vis spectrophotometer

  • pH meter

  • Volumetric flasks and cuvettes

Procedure:

  • Prepare a stock solution of this compound in the chosen organic solvent (e.g., 1 mg/mL).

  • For each buffer solution, add a small, precise volume of the stock solution to a volumetric flask and dilute with the buffer to the mark. The final concentration should yield an absorbance in the range of 0.5-1.5.

  • Measure the pH of each final solution.

  • Record the UV-Vis absorption spectrum (e.g., from 300 to 600 nm) for each solution, using the corresponding buffer as a blank.

  • Plot the absorbance at the wavelength of maximum absorption of the basic form versus the pH to estimate the pKa.

Protocol 2: Assessing the Effect of Solvent Polarity (Solvatochromism)

Objective: To observe the effect of different solvents on the color and absorption spectrum of this compound.

Materials:

  • This compound

  • A range of spectroscopy-grade solvents of varying polarities (e.g., hexane, toluene, acetone, ethanol, water).

  • UV-Vis spectrophotometer

  • Volumetric flasks and cuvettes

Procedure:

  • Prepare solutions of this compound of the same concentration in each of the selected solvents.

  • Visually note the color of each solution.

  • Record the UV-Vis absorption spectrum for each solution, using the respective pure solvent as a blank.

  • Tabulate the solvent, its polarity index, the observed color, and the wavelength of maximum absorption (λmax).

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Unexpected Color Changes start Unexpected Color Change Observed issue_dissolution Color wrong upon dissolution? start->issue_dissolution issue_over_time Color changes over time? issue_dissolution->issue_over_time No check_solvent Verify Solvent & Purity issue_dissolution->check_solvent Yes check_time_ph Monitor pH over time issue_over_time->check_time_ph Yes check_diss_ph Measure Solution pH check_solvent->check_diss_ph check_diss_purity Assess Compound Purity (TLC) check_diss_ph->check_diss_purity diss_solution Use high-purity solvent, adjust pH, or purify compound. check_diss_purity->diss_solution check_light Assess Light Exposure check_time_ph->check_light check_temp Check Storage Temperature check_light->check_temp time_solution Buffer solution, store in dark, and control temperature. check_temp->time_solution

Caption: A workflow diagram for troubleshooting unexpected color changes.

pH_Effect_Pathway pH Effect on this compound Color cluster_acidic Acidic/Neutral (pH < pKa) cluster_basic Alkaline (pH > pKa) acidic_form Protonated Phenol (Colorless/Pale Yellow) deprotonation - H+ acidic_form->deprotonation basic_form Deprotonated Phenolate (Yellow/Orange) protonation + H+ basic_form->protonation protonation->acidic_form deprotonation->basic_form

Caption: The effect of pH on the color of this compound.

Degradation_Pathways Potential Degradation Pathways compound This compound degradation_products Degradation Products (Loss of color/color shift) compound->degradation_products light Light (UV) light->compound causes heat Heat heat->compound causes base Strong Base base->compound can cause

Caption: Potential degradation pathways for this compound.

References

Optimizing reaction conditions for 4-(2,4-Dinitroanilino)phenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 4-(2,4-Dinitroanilino)phenol. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is achieved through a nucleophilic aromatic substitution reaction involving the condensation of 1-chloro-2,4-dinitrobenzene (B32670) and 4-aminophenol (B1666318).[1]

Materials:

  • 1-chloro-2,4-dinitrobenzene

  • 4-aminophenol

  • Sodium carbonate (Na₂CO₃)

  • Ethanol (B145695)

  • Water

  • Hydrochloric acid (HCl)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle with a magnetic stirrer

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Buchner funnel and filter paper

  • pH meter or pH indicator strips

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-aminophenol in ethanol.

  • Addition of Base: Add a stoichiometric equivalent of sodium carbonate to the solution. The base is crucial for neutralizing the hydrochloric acid formed during the reaction.

  • Addition of Electrophile: While stirring, add a solution of 1-chloro-2,4-dinitrobenzene in ethanol dropwise to the flask.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Precipitation: After the reaction is complete, cool the mixture to room temperature. The product, this compound, will precipitate out of the solution.

  • Isolation: Isolate the crude product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with water to remove any inorganic salts and then with a small amount of cold ethanol to remove unreacted starting materials.

  • Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

  • Characterization: Determine the melting point of the purified product and characterize it using appropriate spectroscopic techniques (e.g., ¹H NMR, ¹³C NMR, IR). The expected melting point is approximately 191 °C (with decomposition).[2]

Data Presentation

Table 1: Reactant Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
1-chloro-2,4-dinitrobenzeneC₆H₃ClN₂O₄202.5551-54
4-aminophenolC₆H₇NO109.13186-189
This compoundC₁₂H₉N₃O₅275.22~191 (dec.)

Table 2: Suggested Reaction Conditions for Optimization

ParameterRangeNotes
Temperature 60 - 100 °CHigher temperatures may increase the reaction rate but can also lead to side product formation.
Reaction Time 2 - 8 hoursMonitor by TLC to determine the optimal time for completion.
Solvent Ethanol, DMF, DMSOEthanol is a common choice. DMF or DMSO may be used for less reactive substrates.
Base Na₂CO₃, K₂CO₃, Et₃NA mild base is required to neutralize the HCl produced.
Stoichiometry 1:1 to 1:1.2 (4-aminophenol:1-chloro-2,4-dinitrobenzene)A slight excess of the aminophenol may be used to ensure complete consumption of the chlorobenzene (B131634) derivative.

Troubleshooting Guide

Q1: The reaction is not proceeding to completion, as indicated by TLC analysis.

A1:

  • Insufficient Heating: Ensure the reaction mixture is maintained at the appropriate reflux temperature.

  • Inactive Reagents: Check the purity and integrity of your starting materials, especially the 4-aminophenol, which can oxidize over time.

  • Inadequate Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture.

  • Insufficient Base: The presence of a base is critical to neutralize the HCl byproduct. Ensure a sufficient amount of a suitable base, like sodium carbonate, is present.

Q2: The yield of the desired product is low.

A2:

  • Suboptimal Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Conversely, prolonged reaction times at high temperatures can lead to product degradation. Optimize the reaction time by monitoring with TLC.

  • Side Reactions: The formation of byproducts can reduce the yield of the desired product. Consider adjusting the reaction temperature or using a milder base.

  • Losses during Workup: Minimize losses during filtration and recrystallization by using appropriate techniques. Ensure the recrystallization solvent is not used in excess.

Q3: The isolated product is impure, showing multiple spots on the TLC plate.

A3:

  • Incomplete Reaction: Unreacted starting materials may be present. Ensure the reaction has gone to completion.

  • Formation of Side Products: Side reactions can lead to impurities. Common side products can arise from the reaction of the phenoxide ion of the product with another molecule of 1-chloro-2,4-dinitrobenzene.

  • Ineffective Purification: The recrystallization process may need to be optimized. Try using a different solvent system or performing multiple recrystallizations. Column chromatography can be employed for highly impure samples.

Q4: The product is a dark, tarry substance instead of a crystalline solid.

A4:

  • Decomposition: The reaction temperature may be too high, leading to the decomposition of the starting materials or the product.

  • Oxidation: 4-aminophenol is susceptible to oxidation, which can lead to the formation of colored impurities. It is advisable to use fresh, high-purity 4-aminophenol.

  • Presence of Strong Base: Strong bases can promote side reactions and decomposition. Use a mild base like sodium carbonate. Aromatic nitro compounds can be sensitive to strong bases.[3]

Frequently Asked Questions (FAQs)

Q: What is the role of the nitro groups on the 1-chloro-2,4-dinitrobenzene?

A: The two nitro groups are strong electron-withdrawing groups. They activate the aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction. This makes the substitution of the chlorine atom by the amino group of 4-aminophenol more favorable.

Q: Why is a base necessary in this reaction?

A: The reaction produces hydrochloric acid (HCl) as a byproduct. The base, typically sodium carbonate, is added to neutralize this acid. If the acid is not neutralized, it can protonate the amino group of the 4-aminophenol, rendering it non-nucleophilic and stopping the reaction.

Q: What are the primary safety concerns associated with this synthesis?

A: 1-chloro-2,4-dinitrobenzene is a toxic and skin-sensitizing agent. This compound is also a hazardous substance. Dinitro-aromatic compounds can be explosive, especially in the presence of heat or strong bases.[3] Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Q: Can other solvents be used for this reaction?

A: While ethanol is a common solvent for this type of reaction, other polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can also be used. These solvents can sometimes lead to faster reaction rates. However, they are more difficult to remove during the workup process.

Q: How can the purity of the final product be assessed?

A: The purity of this compound can be assessed by several methods:

  • Melting Point Determination: A sharp melting point close to the literature value indicates high purity.

  • Thin-Layer Chromatography (TLC): A single spot on the TLC plate suggests a pure compound.

  • Spectroscopic Techniques: ¹H NMR, ¹³C NMR, and IR spectroscopy can be used to confirm the structure and identify any impurities.

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification 4-Aminophenol 4-Aminophenol Reaction_Mixture Reaction Mixture 4-Aminophenol->Reaction_Mixture Ethanol_1 Ethanol Ethanol_1->Reaction_Mixture Sodium_Carbonate Sodium Carbonate Sodium_Carbonate->Reaction_Mixture 1-Chloro-2,4-dinitrobenzene 1-Chloro-2,4-dinitrobenzene 1-Chloro-2,4-dinitrobenzene->Reaction_Mixture Ethanol_2 Ethanol Ethanol_2->Reaction_Mixture Reflux Reflux Reaction_Mixture->Reflux Cooling Cool to RT Reflux->Cooling Filtration_1 Vacuum Filtration Cooling->Filtration_1 Washing Washing Filtration_1->Washing Recrystallization Recrystallization Washing->Recrystallization Filtration_2 Vacuum Filtration Recrystallization->Filtration_2 Drying Drying Filtration_2->Drying Final_Product This compound Drying->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions Low_Yield Low Yield Temp Incorrect Temperature Low_Yield->Temp Time Incorrect Time Low_Yield->Time Side_Reactions Side Reactions Low_Yield->Side_Reactions Impure_Product Impure Product Impure_Product->Time Impure_Product->Side_Reactions Purification Ineffective Purification Impure_Product->Purification No_Reaction No Reaction No_Reaction->Temp Reagents Reagent Quality No_Reaction->Reagents Base Insufficient Base No_Reaction->Base Optimize_Temp Optimize Temperature Temp->Optimize_Temp Optimize_Time Optimize Reaction Time Time->Optimize_Time Check_Reagents Verify Reagent Purity Reagents->Check_Reagents Adjust_Base Adjust Base Amount Base->Adjust_Base Modify_Conditions Modify Conditions to Minimize Side Reactions Side_Reactions->Modify_Conditions Improve_Purification Improve Purification Method Purification->Improve_Purification

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: Purification of 4-(2,4-Dinitroanilino)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude 4-(2,4-Dinitroanilino)phenol, a reddish-brown solid often synthesized for use in dyes and as a chemical intermediate.[1] The primary method for purification of this and structurally similar compounds is recrystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound via recrystallization.

Issue Possible Cause(s) Recommended Solution(s)
The compound does not dissolve in the hot solvent. - The chosen solvent is unsuitable. - Insufficient solvent is being used.- Test the solubility of a small amount of the crude product in various solvents to find one where it is sparingly soluble at room temperature but highly soluble when heated.[2][3] - Gradually add more hot solvent until the solid dissolves completely.[2]
The compound "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the compound. - The solution is supersaturated. - Impurities are inhibiting crystallization.- Choose a solvent with a lower boiling point. - Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed, then allow it to cool slowly. - Try adding a seed crystal of pure this compound to induce crystallization.[2] - Scratch the inside of the flask with a glass rod to create nucleation sites.[2]
No crystals form upon cooling. - The solution is not sufficiently saturated. - The cooling process is too rapid.- Boil off some of the solvent to increase the concentration of the compound and then allow it to cool again. - Allow the solution to cool to room temperature slowly before placing it in an ice bath.[2] - Introduce a seed crystal.[2]
The resulting crystals are discolored or appear impure. - Insoluble impurities were not removed. - Soluble impurities co-precipitated with the product.- Perform a hot filtration of the dissolved crude product to remove any insoluble materials before cooling. - Ensure the cooling process is slow to allow for selective crystallization. - Consider a second recrystallization step. For some related compounds, a recovery of 90% of the material can be achieved upon a second recrystallization.[4]
Low recovery of the purified product. - Too much solvent was used. - The crystals were filtered before crystallization was complete. - The compound has some solubility in the cold solvent.- Use the minimum amount of hot solvent necessary to dissolve the crude product.[2] - Ensure the solution has been thoroughly cooled and sufficient time has been allowed for crystal formation. - Cool the solution in an ice bath to minimize the solubility of the product. - Wash the collected crystals with a minimal amount of ice-cold solvent.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent is one in which this compound has low solubility at room temperature but high solubility at elevated temperatures.[3] For structurally similar compounds like 2,4-dinitroaniline, a mixture of ethanol (B145695) and water is often used.[4] Ethanol has also been used for the recrystallization of 2,4-dinitrophenol (B41442).[5] A good starting point would be to test alcohols (e.g., ethanol, methanol) and potentially mixtures with water. A systematic solvent screening is recommended.

Q2: What are the potential impurities in crude this compound?

A2: Potential impurities can include unreacted starting materials such as 1-chloro-2,4-dinitrobenzene (B32670) or p-aminophenol, as well as byproducts from side reactions. The synthesis of a related compound, 2,4-dinitroaniline, from technical grade dinitrochlorobenzene can result in impurities that form double compounds.[4]

Q3: How can I confirm the purity of my recrystallized product?

A3: The purity of the final product can be assessed by melting point analysis. A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting point range suggests the presence of impurities.[2] Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopy (NMR, IR) can also be used for purity assessment.

Q4: Are there any safety precautions I should take when working with this compound?

A4: Yes. This compound is an aromatic nitro compound. Aromatic nitro compounds can be explosive, especially in the presence of a base like sodium hydroxide.[6] They can also be strong oxidizing agents and may react vigorously with reducing agents.[6] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocol: Recrystallization

This protocol provides a general methodology for the purification of crude this compound.

1. Solvent Selection:

  • Place a small amount (e.g., 20-30 mg) of the crude solid into several test tubes.

  • Add a small amount (e.g., 0.5 mL) of a different potential solvent to each tube.

  • Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.

  • Gently heat the test tubes that did not show solubility at room temperature.

  • A suitable solvent will dissolve the compound completely upon heating.

  • Allow the hot solutions to cool. The best solvent will result in the formation of well-defined crystals.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the selected solvent.

  • Heat the mixture on a hot plate while stirring until it boils.

  • Continue to add small portions of the hot solvent until the solid is completely dissolved.[2]

3. Hot Filtration (if necessary):

  • If insoluble impurities are present, perform a hot filtration.

  • Preheat a funnel and a receiving flask.

  • Place a piece of fluted filter paper in the funnel.

  • Pour the hot solution through the filter paper to remove the insoluble impurities.

4. Crystallization:

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[2]

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Allow the crystals to dry on the filter paper under vacuum.

  • Transfer the crystals to a watch glass or drying oven to remove the last traces of solvent.

Purification Workflow

G cluster_setup Setup cluster_process Purification Process cluster_output Output A Crude this compound B Select Appropriate Solvent A->B Solubility Test C Dissolve Crude Product in Minimum Hot Solvent B->C D Hot Filtration (If Insoluble Impurities Present) C->D Insoluble Impurities? E Slow Cooling to Room Temperature C->E No Insoluble Impurities D->E F Cool in Ice Bath E->F G Vacuum Filtration to Collect Crystals F->G H Wash Crystals with Cold Solvent G->H K Filtrate (Contains Soluble Impurities) G->K Separate I Dry Purified Crystals H->I J Pure this compound I->J

Caption: Workflow for the purification of this compound by recrystallization.

References

Technical Support Center: Managing 4-(2,4-Dinitroanilino)phenol Interference in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate potential interference from 4-(2,4-Dinitroanilino)phenol (DNAP) in your biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DNAP) and why might it interfere with my assay?

A1: this compound, also known as Disperse Yellow 1, is a reddish-brown crystalline solid.[1] Its distinct color and chemical structure are the primary reasons for potential assay interference. Like many colored compounds, DNAP can absorb light in the visible spectrum, which can directly interfere with absorbance-based assays.[2] Furthermore, its dinitrophenyl structure suggests a potential for chemical reactivity and other non-specific interactions.

Q2: What are the most common types of assays affected by DNAP?

A2: Due to its properties, DNAP is most likely to interfere with:

  • Absorbance-based assays: (e.g., ELISA with chromogenic substrates, MTT/XTT assays) due to its inherent color.

  • Fluorescence-based assays: Possible interference through fluorescence quenching or, less commonly, autofluorescence.

  • Luminescence-based assays: (e.g., luciferase reporter assays) through light absorption or potential direct inhibition of the enzyme.[3]

  • Assays with thiol-containing reagents: The nitro groups in DNAP can make it reactive towards reducing agents, including thiols like DTT, which are common in assay buffers.[4]

Q3: My dose-response curve for a compound looks unusual. Could DNAP be the cause?

A3: Yes, assay interference can lead to atypical dose-response curves. For instance, interference from colored compounds can result in a shallow or incomplete curve. If you observe a very steep, non-sigmoidal curve, this could be indicative of compound aggregation.

Q4: What is an orthogonal assay and why is it recommended?

A4: An orthogonal assay is a secondary assay that measures the same biological endpoint as your primary screen but uses a different detection method or technology. For example, if your primary assay is a colorimetric ELISA, an orthogonal assay could be a label-free binding assay like Surface Plasmon Resonance (SPR). Running an orthogonal assay is a critical step to confirm that the observed activity is due to a genuine interaction with the biological target and not an artifact of the primary assay format.

Troubleshooting Guides

Issue 1: High Background or False Positives in Absorbance-Based Assays

Symptoms:

  • High absorbance readings in wells containing DNAP, even in the absence of the target analyte.

  • A dose-dependent increase in signal that is independent of the biological target.

Troubleshooting Protocol:

  • Run a Compound-Only Control:

    • Prepare a dilution series of DNAP in the assay buffer.

    • Add this to wells containing all assay components except the biological target (e.g., enzyme or cells).

    • Measure the absorbance at the same wavelength used in your primary assay.

  • Analyze the Data: A significant absorbance signal in these control wells confirms that the color of DNAP is interfering with the assay readout.

Mitigation Strategies:

  • Wavelength Selection: If possible, choose a wavelength for your assay readout where DNAP has minimal absorbance.

  • Endpoint Measurement: For kinetic assays, consider taking an initial absorbance reading immediately after adding DNAP but before the reaction starts, and subtract this "t=0" reading from your final endpoint measurement.

  • Orthogonal Assay: Switch to a non-absorbance-based assay format, such as a fluorescence or luminescence-based assay (after confirming DNAP does not interfere with these, as described below).

Issue 2: Suspected Interference in Fluorescence or Luminescence Assays

Symptoms:

  • Lower than expected signal (quenching).

  • Inconsistent or variable results.

  • A dose-dependent decrease in signal in a cell-free system that does not contain the intended target.

Troubleshooting Protocol:

  • Assess Autofluorescence:

    • Prepare a dilution series of DNAP in assay buffer.

    • Read the plate using the same excitation and emission wavelengths as your primary assay.

    • A significant signal indicates autofluorescence.

  • Assess Quenching/Inhibition:

    • Run your assay with a known, stable signal (e.g., a fluorescent probe alone or a pre-reacted luciferase substrate).

    • Add a dilution series of DNAP and measure the signal.

    • A dose-dependent decrease in signal suggests quenching or direct inhibition of the reporter enzyme.

Mitigation Strategies:

  • For Quenching: It can be difficult to correct for quenching. Consider using a different fluorophore with excitation/emission wavelengths that are not absorbed by DNAP.

  • For Reporter Enzyme Inhibition: If direct inhibition of an enzyme like luciferase or HRP is suspected, perform a counter-screen with the purified enzyme to determine the IC50 of DNAP. If inhibition is confirmed, an alternative reporter system may be necessary. Dyes have been shown to act as inhibitors for enzymes like horseradish peroxidase (HRP) and alkaline phosphatase.[5][6]

Issue 3: Potential for Chemical Reactivity or Aggregation

Symptoms:

  • Time-dependent inhibition.

  • Irreversible inhibition.

  • A very steep dose-response curve that is sensitive to the addition of detergents.

Troubleshooting Protocol:

  • Assess Thiol Reactivity:

    • Run your assay in the presence and absence of a high concentration (e.g., 1-5 mM) of a reducing agent like Dithiothreitol (DTT).

    • A significant decrease in the apparent activity of DNAP in the presence of DTT suggests it may be reacting with thiols in the assay.

  • Assess Aggregation:

    • Perform your assay in the presence and absence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100.

    • A significant rightward shift in the IC50 curve in the presence of the detergent is a strong indicator of aggregation-based inhibition.

Mitigation Strategies:

  • For Thiol Reactivity: If your target protein contains critical cysteine residues, DNAP may not be a suitable compound for further study. The inclusion of DTT in all assay buffers may mitigate the effect but also mask a real reactivity issue.

  • For Aggregation: Including a non-ionic detergent in your assay buffer can often prevent aggregation. However, be aware that this may also disrupt legitimate biological interactions.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₂H₉N₃O₅[1]
Molecular Weight275.22 g/mol [1]
Physical DescriptionReddish-brown solid[1]
Melting Point191 °C (decomposes)[2]
Water Solubility< 1 mg/mL[1]
SynonymsDisperse Yellow 1, C.I. 11855[1]

Table 2: Example IC50 Values for Dyes and Phenolic Compounds in Reporter Enzyme Inhibition Assays

Compound/Dye ClassEnzymeIC50 (µM)CommentsReference
Reactive Yellow 13Intestinal Alkaline PhosphataseVariesInhibition is competitive with the phosphate (B84403) acceptor.[6]
Isoflavonoids (e.g., Genistein)Firefly Luciferase~1-10Potent inhibitors of firefly luciferase.[7]
Naphthoquinone DerivativeFirefly Luciferase2.5Competitive with respect to luciferin.[8]
Remazol Blue (Azo Dye)Horseradish Peroxidase-Acts as a strong competitive inhibitor at neutral pH.[5]

Experimental Protocols

Protocol 1: Assessing Interference in an Absorbance-Based Assay

Objective: To determine if the color of DNAP contributes to the measured signal in an absorbance-based assay.

Materials:

  • This compound (DNAP) stock solution

  • Assay buffer

  • All other assay reagents (e.g., substrate, detection reagents), excluding the biological target

  • 96-well clear bottom microplate

  • Microplate reader

Procedure:

  • Prepare a 2-fold serial dilution of DNAP in assay buffer, starting from the highest concentration used in your primary assay.

  • Add the DNAP dilutions to the wells of the microplate. Include wells with assay buffer only as a blank.

  • Add all other assay reagents, except for the biological target (e.g., add vehicle instead of enzyme).

  • Incubate the plate under the same conditions as your primary assay.

  • Read the absorbance at the appropriate wavelength.

  • Analysis: Subtract the absorbance of the blank from the wells containing DNAP. A concentration-dependent increase in absorbance indicates interference from the compound's color.

Protocol 2: Assessing Aggregation Using Detergent

Objective: To determine if the observed activity of DNAP is due to the formation of aggregates.

Materials:

  • DNAP stock solution

  • Assay buffer

  • Assay buffer containing 0.02% Triton X-100

  • All other assay components

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare two separate serial dilutions of DNAP: one in the standard assay buffer and one in the assay buffer containing Triton X-100.

  • Perform the biological assay in parallel with both dilution series.

  • Generate dose-response curves for both conditions and calculate the respective IC50 values.

  • Analysis: A significant rightward shift (>5-fold) in the IC50 value in the presence of Triton X-100 suggests that the inhibitory activity of DNAP is, at least in part, due to aggregation.

Visualizations

Interference_Troubleshooting_Workflow start Unexpected Assay Result with DNAP check_absorbance Is it an absorbance-based assay? start->check_absorbance check_fluor_lum Is it a fluorescence or luminescence-based assay? check_absorbance->check_fluor_lum No run_color_control Run compound-only (no target) control check_absorbance->run_color_control Yes check_reactivity Suspect reactivity or aggregation? check_fluor_lum->check_reactivity No run_fluor_control Run autofluorescence & quenching controls check_fluor_lum->run_fluor_control Yes run_detergent_assay Run assay with/without 0.01% Triton X-100 check_reactivity->run_detergent_assay Yes color_interferes Colorimetric Interference Confirmed run_color_control->color_interferes Signal Detected no_color_interference No direct color interference run_color_control->no_color_interference No Signal orthogonal_assay Confirm with Orthogonal Assay color_interferes->orthogonal_assay no_color_interference->check_fluor_lum fluor_interferes Fluorescence/Quenching Interference Confirmed run_fluor_control->fluor_interferes Signal Change no_fluor_interference No direct fluorescence interference run_fluor_control->no_fluor_interference No Change fluor_interferes->orthogonal_assay no_fluor_interference->check_reactivity aggregation_confirmed Aggregation Confirmed (IC50 shift) run_detergent_assay->aggregation_confirmed IC50 Shift no_aggregation No aggregation run_detergent_assay->no_aggregation No Shift aggregation_confirmed->orthogonal_assay run_dtt_assay Run assay with/without DTT no_aggregation->run_dtt_assay reactivity_suspected Thiol Reactivity Suspected (activity changes) run_dtt_assay->reactivity_suspected Activity Change no_reactivity No thiol reactivity run_dtt_assay->no_reactivity No Change reactivity_suspected->orthogonal_assay no_reactivity->orthogonal_assay

Caption: A decision-making workflow for troubleshooting assay interference from DNAP.

DNAP_Interference_Pathways cluster_dnap This compound (DNAP) cluster_assays Potential Interference Mechanisms cluster_outcomes Observed Assay Artifacts DNAP DNAP Properties Color Reddish-Brown Color DNAP->Color Reactivity Nitro Groups (Potential Reactivity) DNAP->Reactivity Structure Planar Aromatic Structure DNAP->Structure Absorbance Light Absorption/ Scattering Color->Absorbance Fluorescence Fluorescence Quenching Color->Fluorescence Reactivity_Target Covalent Modification (e.g., of Thiols) Reactivity->Reactivity_Target Aggregation Colloidal Aggregation Structure->Aggregation FP False Positives Absorbance->FP Colorimetric Assays FN False Negatives Absorbance->FN Luminescence Assays Fluorescence->FN Fluorescence Assays Reactivity_Target->FP or FN Aggregation->FP Non-specific Inhibition Irreproducible Irreproducible Data FP->Irreproducible FN->Irreproducible

Caption: Potential mechanisms of assay interference by DNAP.

References

Improving the stability of 4-(2,4-Dinitroanilino)phenol stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-(2,4-Dinitroanilino)phenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound stock solutions. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of instability in this compound stock solutions?

A1: The instability of this compound stock solutions can be attributed to several factors. As a nitroaromatic phenol (B47542) compound, it is susceptible to degradation influenced by:

  • pH: Aromatic nitro compounds can be unstable, and this tendency can be increased in the presence of a base.[1]

  • Light Exposure: Similar to other dinitrophenol compounds, this compound may be susceptible to photodegradation.

  • Temperature: Elevated temperatures can accelerate the degradation of nitroaromatic compounds.

  • Solvent Purity: The presence of impurities, especially water in organic solvents, can facilitate degradation reactions.

Q2: What are the visible signs of degradation in my this compound stock solution?

A2: Degradation of your stock solution may be indicated by:

  • Color Change: A noticeable change in the color of the solution can be a primary indicator of chemical degradation.

  • Precipitation: The formation of a precipitate that does not redissolve upon gentle warming may suggest the formation of insoluble degradation products.

  • Reduced Potency: Inconsistent or lower-than-expected results in your experiments can be a sign of reduced concentration of the active compound due to degradation.

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: this compound has low solubility in water.[2] For stock solutions, organic solvents are recommended. Based on the solubility of similar compounds, suitable solvents include:

  • Dimethyl sulfoxide (B87167) (DMSO): this compound is slightly soluble in DMSO.[3]

  • Chloroform: It also shows slight solubility in chloroform.[3]

  • Other polar aprotic solvents like acetone and acetonitrile (B52724) , or polar protic solvents like ethanol and methanol may also be suitable for dissolving nitrophenols.[4]

It is crucial to use anhydrous, high-purity solvents to minimize water-related degradation.

Q4: How should I store my this compound stock solutions to ensure maximum stability?

A4: To maximize the stability of your stock solutions, the following storage conditions are recommended:

  • Temperature: Store stock solutions in a refrigerator (2-8 °C).[2] For long-term storage, consider freezing at -20°C or -80°C.

  • Light: Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil.

  • Aliquoting: To avoid repeated freeze-thaw cycles which can promote precipitation and degradation, it is best practice to aliquot the stock solution into single-use vials.

Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.

Problem Possible Cause Troubleshooting Steps
Precipitate forms in the stock solution upon storage, especially after refrigeration or freezing. The compound's solubility limit has been exceeded at the lower temperature.1. Gently warm the solution to 37°C in a water bath for 10-15 minutes. 2. Vortex or sonicate the solution until the precipitate is fully redissolved. 3. Visually inspect the solution to ensure no particles remain before use. 4. To prevent this in the future, consider preparing smaller, single-use aliquots.
Precipitation occurs when diluting the DMSO stock solution into an aqueous buffer or cell culture medium. This is known as antisolvent precipitation, where the compound is poorly soluble in the aqueous environment.1. Stepwise Dilution: Avoid adding the concentrated stock directly to a large volume of aqueous buffer. Instead, perform intermediate dilutions. 2. Increase Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is sufficient to maintain solubility, but be mindful of the solvent tolerance of your experimental system (typically <0.5% for cell-based assays). 3. Enhance Agitation: Gently but thoroughly mix the aqueous solution while adding the stock solution to promote rapid dispersion.
Inconsistent or poor results in experiments using the stock solution. The stock solution may have degraded, leading to a lower effective concentration.1. Prepare a fresh stock solution from solid compound. 2. Verify the concentration of the new stock solution using a quantitative analytical method like HPLC-UV. 3. If degradation is suspected, perform a stability study on your stock solution under your typical storage conditions.
The stock solution has changed color. This is a strong indicator of chemical degradation.1. Discard the discolored solution. 2. Prepare a fresh stock solution using high-purity, anhydrous solvent. 3. Ensure proper storage conditions (refrigerated, protected from light).

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Amber glass vial or clear vial with aluminum foil

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the required amount of this compound. For a 10 mM solution, this will be 2.75 mg per 1 mL of DMSO (Molecular Weight: 275.22 g/mol ).

  • Dissolving: Add the weighed solid to the vial. Add the calculated volume of anhydrous DMSO.

  • Mixing: Cap the vial tightly and vortex for 2-3 minutes until the solid is completely dissolved. If necessary, sonicate for 5-10 minutes to aid dissolution.

  • Visual Inspection: Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots in amber vials. Store the aliquots at -20°C for long-term storage. For short-term use, refrigeration at 4°C is acceptable.

Protocol for Stability Testing of Stock Solutions

This protocol outlines a basic approach for assessing the stability of your this compound stock solution over time.

Materials:

  • Prepared stock solution of this compound

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., a mixture of acetonitrile and water with a suitable buffer)

  • Calibration standards of this compound

Procedure:

  • Initial Analysis (Time 0): Immediately after preparing the stock solution, determine its initial concentration using a validated HPLC method. This will serve as your baseline (100% concentration).

  • Storage: Store aliquots of the stock solution under the desired conditions (e.g., 4°C, -20°C, room temperature, protected from light, exposed to light).

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, and 12 weeks), remove an aliquot from each storage condition and analyze its concentration by HPLC.

  • Data Analysis: Calculate the percentage of the initial concentration remaining at each time point for each storage condition. A common stability threshold is retaining at least 90% of the initial concentration.

Table 1: Example Data from a Hypothetical Stability Study

Storage ConditionTime 0Week 1Week 4Week 8Week 12
-20°C, Protected from Light 100%99.8%99.5%99.2%99.0%
4°C, Protected from Light 100%99.5%98.0%96.5%94.8%
Room Temp, Protected from Light 100%95.2%88.1%80.5%72.3%
Room Temp, Exposed to Light 100%85.6%65.3%48.7%35.1%

Visualizations

Troubleshooting Workflow for Stock Solution Precipitation

G Troubleshooting Precipitation start Precipitate Observed storage_or_dilution During Storage or Dilution? start->storage_or_dilution storage During Storage storage_or_dilution->storage Storage dilution During Dilution storage_or_dilution->dilution Dilution warm_sonicate Warm to 37°C & Sonicate storage->warm_sonicate antisolvent Antisolvent Precipitation dilution->antisolvent redissolved Redissolved? warm_sonicate->redissolved yes_storage Yes redissolved->yes_storage Yes no_storage No redissolved->no_storage No use_solution Use Solution & Aliquot Future Stocks yes_storage->use_solution discard_storage Discard & Prepare Fresh Stock no_storage->discard_storage stepwise_dilution Use Stepwise Dilution antisolvent->stepwise_dilution agitate Increase Agitation stepwise_dilution->agitate check_concentration Check Final Solvent Concentration agitate->check_concentration resolved Issue Resolved check_concentration->resolved

Caption: Troubleshooting workflow for precipitation issues.

Potential Degradation Pathway of this compound

G Potential Degradation Pathways parent This compound reduction Nitro Group Reduction parent->reduction photodegradation Photodegradation (Light) parent->photodegradation thermal_degradation Thermal Degradation (Heat) parent->thermal_degradation hydrolysis Hydrolysis (Base-catalyzed) parent->hydrolysis amino_intermediate Amino-nitrophenol intermediates reduction->amino_intermediate ring_cleavage Ring Cleavage Products photodegradation->ring_cleavage denitration Denitration Products thermal_degradation->denitration hydrolyzed_products 4-Aminophenol + 2,4-Dinitrophenol hydrolysis->hydrolyzed_products

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Synthesis of 4-(2,4-Dinitroanilino)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2,4-Dinitroanilino)phenol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during this chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

A1: The synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, the electron-deficient aromatic ring of an aryl halide, typically 1-chloro-2,4-dinitrobenzene (B32670), is attacked by the nucleophilic amino group of 4-aminophenol (B1666318). The reaction is facilitated by the presence of electron-withdrawing nitro groups on the aryl halide, which stabilize the negatively charged intermediate, known as a Meisenheimer complex.

Q2: What are the most common starting materials for this synthesis?

A2: The most common starting materials are 1-chloro-2,4-dinitrobenzene and 4-aminophenol. It is crucial to use pure starting materials to avoid the formation of isomeric byproducts. Technical grade 1-chloro-2,4-dinitrobenzene may contain impurities that can lead to the formation of undesired isomers.

Q3: Why is chemoselectivity a major challenge in this synthesis?

A3: 4-Aminophenol is a bifunctional nucleophile, containing both a primary aromatic amine (-NH2) and a hydroxyl (-OH) group. Both of these groups can act as nucleophiles and react with 1-chloro-2,4-dinitrobenzene, leading to a mixture of N-arylated and O-arylated products. Achieving high selectivity for the desired N-arylated product, this compound, is a key challenge.

Q4: How can I favor the desired N-arylation over O-arylation?

A4: The chemoselectivity of the reaction is highly dependent on the reaction conditions, particularly the pH.

  • To favor N-arylation: The reaction should be carried out under neutral or slightly acidic conditions. In these conditions, the amino group is more nucleophilic than the hydroxyl group.

  • To favor O-arylation: The reaction is typically conducted in the presence of a strong base. The base will deprotonate the more acidic phenolic hydroxyl group, forming a highly nucleophilic phenoxide ion, which will preferentially attack the aryl halide.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Desired Product 1. Incomplete reaction. 2. Formation of significant side products. 3. Suboptimal reaction temperature.1. Increase reaction time or temperature moderately. Monitor reaction progress by TLC. 2. Optimize reaction conditions to favor N-arylation (see Q4). 3. Experiment with a temperature range of 60-100 °C to find the optimal balance between reaction rate and side product formation.
Presence of a Major Side Product 1. If the side product is the O-arylated isomer, the reaction conditions are too basic. 2. If the side product is 2,4-dinitrophenol, hydrolysis of the starting material has occurred.1. Reduce the amount of base or use a weaker base. Consider running the reaction in the absence of a base or with a mild acid catalyst. 2. Ensure anhydrous reaction conditions. Use dry solvents and reagents.
Product is Difficult to Purify 1. Presence of multiple byproducts with similar polarity to the desired product. 2. Formation of tarry materials at high temperatures.1. Optimize reaction conditions to minimize side product formation. Employ column chromatography with a carefully selected solvent system. Recrystallization from a suitable solvent such as ethanol (B145695) may also be effective. 2. Lower the reaction temperature and extend the reaction time.
Inconsistent Results 1. Variable purity of starting materials. 2. Poor control of reaction temperature. 3. Inconsistent work-up procedure.1. Use purified 1-chloro-2,4-dinitrobenzene and 4-aminophenol. 2. Use an oil bath or other temperature-controlled heating mantle for precise temperature regulation. 3. Standardize the work-up and purification protocol.

Summary of Potential Side Reactions

Side Reaction Byproduct Conditions Favoring Formation Mitigation Strategy
O-Arylation 4-(2,4-dinitrophenoxy)anilineBasic conditions (e.g., presence of NaOH, K2CO3)Conduct the reaction under neutral or slightly acidic conditions. Avoid strong bases.
Hydrolysis 2,4-dinitrophenolPresence of water, especially under basic conditions.Use anhydrous solvents and reagents.
Isomer Formation Isomers of the desired productUse of impure 1-chloro-2,4-dinitrobenzene containing other isomers (e.g., 1-chloro-2,6-dinitrobenzene).Use purified starting materials.

Experimental Protocols

Proposed Synthesis of this compound (N-Arylation)

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 4-aminophenol in a suitable solvent (e.g., ethanol, isopropanol, or DMF).

  • Addition of Aryl Halide: To the stirred solution, add 1.0 equivalent of 1-chloro-2,4-dinitrobenzene.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-100 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

Visualizations

experimental_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 4-aminophenol 4-aminophenol Reaction_Vessel Reaction Vessel (Solvent, Heat) 4-aminophenol->Reaction_Vessel 1-chloro-2,4-dinitrobenzene 1-chloro-2,4-dinitrobenzene 1-chloro-2,4-dinitrobenzene->Reaction_Vessel Cooling Cooling & Precipitation Reaction_Vessel->Cooling Filtration Filtration Cooling->Filtration Purification Recrystallization or Column Chromatography Filtration->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

signaling_pathway cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products Start 4-Aminophenol + 1-Chloro-2,4-dinitrobenzene N_Arylation N-Arylation (Neutral/Acidic Conditions) Start->N_Arylation More Nucleophilic -NH2 O_Arylation O-Arylation (Basic Conditions) Start->O_Arylation More Nucleophilic -O- (phenoxide) Desired_Product This compound (Desired Product) N_Arylation->Desired_Product Side_Product 4-(2,4-Dinitrophenoxy)aniline (Side Product) O_Arylation->Side_Product

Caption: Competing N-arylation and O-arylation pathways in the synthesis.

Technical Support Center: Synthesis of 4-(2,4-Dinitroanilino)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-(2,4-Dinitroanilino)phenol. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound via a nucleophilic aromatic substitution (SNAr) reaction between 2,4-dinitrochlorobenzene and p-aminophenol.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )
2,4-Dinitrochlorobenzene202.55
p-Aminophenol109.13
Sodium Bicarbonate (NaHCO₃)84.01
Ethanol (B145695) (95%)-
Distilled Water-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,4-dinitrochlorobenzene (10.1 g, 0.05 mol) and p-aminophenol (5.45 g, 0.05 mol).

  • Solvent Addition: Add 100 mL of 95% ethanol to the flask.

  • Neutralizing Agent: Add sodium bicarbonate (4.2 g, 0.05 mol) to the mixture to neutralize the hydrochloric acid formed during the reaction.

  • Reflux: Heat the reaction mixture to reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

  • Filtration and Washing: Filter the crude product using a Büchner funnel. Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials, followed by a thorough washing with distilled water to remove any inorganic salts.

  • Drying: Dry the crude product in a vacuum oven at 60-70°C to a constant weight.

  • Purification (Recrystallization): Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the pure this compound.

Quantitative Data Summary:

ParameterValue
Typical Yield 75-85%
Melting Point 191-193 °C
Appearance Reddish-brown solid[1]

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of this compound.

Problem Possible Cause(s) Troubleshooting Steps
Low Product Yield - Incomplete reaction. - Loss of product during workup and purification. - Sub-optimal reaction temperature.- Monitor the reaction by TLC to ensure completion. If the reaction has stalled, consider extending the reflux time. - Ensure the filtrate from the initial product isolation is cooled sufficiently to maximize precipitation. Use minimal amounts of cold solvent for washing the crude product. - Ensure the reaction mixture is maintained at a steady reflux temperature.
Product is Dark and Tarry - Formation of side products due to overheating. - Oxidation of p-aminophenol.- Maintain a controlled reflux temperature. Avoid excessive heating. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the starting material.
Incomplete Reaction (Starting Material Remains) - Insufficient reaction time. - Inadequate heating. - Poor quality of reagents.- Extend the reflux time and continue monitoring by TLC. - Ensure the heating mantle or oil bath is set to the appropriate temperature to achieve a steady reflux. - Use freshly opened or properly stored reagents to ensure their purity and reactivity.
Difficulty in Product Purification - Presence of closely related impurities. - Oily product that does not crystallize easily.- If recrystallization is challenging, consider using column chromatography for purification. A silica (B1680970) gel column with an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) can be effective. - Try triturating the oily product with a non-polar solvent like hexane to induce crystallization.
Formation of an Unexpected Byproduct - Reaction of 2,4-dinitrochlorobenzene with the solvent (if using a nucleophilic solvent other than ethanol). - Dimerization or polymerization of starting materials or product.- Ensure that the chosen solvent is not nucleophilic under the reaction conditions. - Maintain the recommended reaction temperature and avoid prolonged reaction times beyond what is necessary for completion.

Frequently Asked Questions (FAQs)

Q1: What is the role of sodium bicarbonate in this reaction?

A1: Sodium bicarbonate is added to the reaction mixture to act as a base. It neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the nucleophilic aromatic substitution reaction. The removal of HCl is important as it can protonate the amino group of the p-aminophenol, rendering it non-nucleophilic and thus stopping the reaction.

Q2: How can I monitor the progress of the reaction?

A2: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the starting materials (2,4-dinitrochlorobenzene and p-aminophenol) from the product (this compound). By spotting the reaction mixture on a TLC plate at different time intervals, you can observe the disappearance of the starting material spots and the appearance and intensification of the product spot.

Q3: What are the key safety precautions to consider for this synthesis?

A3: 2,4-Dinitrochlorobenzene is a toxic and skin-sensitizing chemical. It is important to handle it with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction should be performed in a well-ventilated fume hood. Aromatic nitro compounds can be explosive, especially in the presence of a base, so it is crucial to avoid strong bases and control the reaction temperature carefully.

Q4: Can other bases be used instead of sodium bicarbonate?

A4: Yes, other mild inorganic bases such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) can also be used to neutralize the HCl formed. Stronger bases like sodium hydroxide (B78521) should be avoided as they can promote side reactions, such as the hydrolysis of 2,4-dinitrochlorobenzene to 2,4-dinitrophenol.

Q5: What is the expected appearance of the final product?

A5: Pure this compound is a reddish-brown solid.[1] If your final product has a significantly different color, it may indicate the presence of impurities.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification Reactants 2,4-Dinitrochlorobenzene + p-Aminophenol + Sodium Bicarbonate Solvent Ethanol (95%) Reactants->Solvent Reflux Reflux (4-6 hours) Solvent->Reflux Cooling Cool to Room Temp Reflux->Cooling Filtration Filter Crude Product Cooling->Filtration Washing Wash with Ethanol & Water Filtration->Washing Drying Vacuum Oven Drying Washing->Drying Purification Recrystallization Drying->Purification Final Product Final Product Purification->Final Product Pure this compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Start Low_Yield Low Product Yield? Start->Low_Yield Incomplete_Reaction Check TLC for Starting Material Low_Yield->Incomplete_Reaction Yes Impure_Product Impure Product? Low_Yield->Impure_Product No Workup_Loss Review Washing/Filtration Technique Incomplete_Reaction->Workup_Loss End End Workup_Loss->End Recrystallize Recrystallize from Ethanol/Water Impure_Product->Recrystallize Yes Impure_Product->End No Column_Chromatography Consider Column Chromatography Recrystallize->Column_Chromatography Still Impure Column_Chromatography->End

Caption: Troubleshooting logic for common synthesis issues.

References

Validation & Comparative

A Researcher's Guide to the Analytical Validation of 4-(2,4-Dinitroanilino)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical techniques for the characterization of 4-(2,4-Dinitroanilino)phenol, a reddish-brown solid with the molecular formula C₁₂H₉N₃O₅.[1] To facilitate a thorough evaluation, this guide contrasts its analytical performance with structurally similar alternatives, offering supporting experimental data and detailed methodologies.

Comparative Analysis of Physicochemical Properties

A fundamental step in analytical method development is the characterization of the analyte's physical and chemical properties. These properties influence the selection of appropriate analytical techniques and experimental conditions. Below is a comparison of this compound with its structural isomer, 2-(2,4-Dinitroanilino)phenol, and a related compound, 2,4-Dinitrophenol.

PropertyThis compound2-(2,4-Dinitroanilino)phenol2,4-Dinitrophenol
Molecular Formula C₁₂H₉N₃O₅[1]C₁₂H₉N₃O₅[2]C₆H₄N₂O₅[3]
Molecular Weight 275.22 g/mol [1]275.22 g/mol [2]184.11 g/mol [3]
CAS Number 119-15-3[1]6358-23-2[2]51-28-5[3]
Melting Point 191 °C (decomposes)[4]190-205 °C[2]108-112 °C
Appearance Reddish-brown solid[1]Orange crystals[2]Yellow solid[3]
Solubility in Water < 1 mg/mL at 21°C[1]InsolubleSlightly soluble

Chromatographic Performance Comparison

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the separation and quantification of phenolic and nitroaromatic compounds. The choice of method depends on the analyte's volatility and thermal stability.

ParameterHPLC-UVGC-MS
Principle Separation based on polarity using a stationary and mobile phase.Separation based on volatility and interaction with a stationary phase, with mass-based detection.
Typical Stationary Phase C18 or C8 reversed-phase columnPhenyl-arylene polymer or similar
Typical Mobile Phase Acetonitrile (B52724)/Water or Methanol (B129727)/Water gradientHelium carrier gas
Detection UV-Vis Detector (e.g., at 254 nm and 360 nm)Mass Spectrometer (Electron Ionization)
Suitability for this compound HighModerate (potential for thermal degradation)

Note: The following table presents illustrative chromatographic data based on typical performance for this class of compounds.

CompoundTechniqueRetention Time (min)UV λmax (nm)Key Mass Fragments (m/z)
This compound HPLC-UV8.2254, 350N/A
GC-MS12.5N/A275, 229, 183, 153
2-(2,4-Dinitroanilino)phenol HPLC-UV7.9260, 420N/A
GC-MS12.3N/A275, 229, 183, 153
2,4-Dinitrophenol HPLC-UV6.5258, 360N/A
GC-MS9.8N/A184, 154, 124, 108

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results.

High-Performance Liquid Chromatography (HPLC-UV) Method
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Start with 30% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV absorbance monitored at 254 nm and 360 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in methanol or acetonitrile to a concentration of 1 mg/mL. Further dilute with the mobile phase to the desired concentration range for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Method
  • Instrumentation: A GC system coupled with a mass spectrometer.

  • Column: A low-bleed GC column suitable for semi-volatile compounds (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 100°C, hold for 1 minute.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 5 minutes.

  • Injection: Splitless injection of 1 µL at an injector temperature of 250°C.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 50 to 400.

  • Sample Preparation: Dissolve the sample in a suitable solvent like acetone (B3395972) or ethyl acetate. Derivatization with an agent like BSTFA may be necessary to improve volatility and peak shape.

Visualizing Analytical and Biological Workflows

To provide a clearer understanding of the processes involved in analytical validation and the potential biological context of dinitrophenolic compounds, the following diagrams are provided.

G Analytical Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis cluster_3 Outcome MD1 Define Analytical Requirements MD2 Select Analytical Technique (e.g., HPLC, GC-MS) MD1->MD2 MD3 Optimize Experimental Conditions MD2->MD3 V1 Specificity / Selectivity MD3->V1 V2 Linearity & Range MD3->V2 V3 Accuracy & Precision MD3->V3 V4 LOD & LOQ MD3->V4 V5 Robustness MD3->V5 SA1 Prepare Samples and Standards V5->SA1 SA2 Acquire Data SA1->SA2 SA3 Process and Report Results SA2->SA3 O1 Validated Analytical Method SA3->O1 G Hypothetical Signaling Pathway: Mitochondrial Uncoupling cluster_0 Mitochondrion ETC Electron Transport Chain (ETC) H_gradient Proton Gradient (H+) ETC->H_gradient Pumps H+ ATP_synthase ATP Synthase H_gradient->ATP_synthase Drives H_gradient->ATP_synthase ATP ATP ATP_synthase->ATP Synthesizes Uncoupler This compound (as a hypothetical uncoupler) Uncoupler->H_gradient Dissipates

References

A Comparative Guide to Dinitrophenol Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of dinitrophenol compounds, with a special focus on the enigmatic 4-(2,4-Dinitroanilino)phenol.

For researchers, scientists, and drug development professionals, understanding the nuanced differences between chemical compounds is paramount. This guide offers a comparative overview of this compound and other dinitrophenol derivatives, delving into their mechanisms of action, biological effects, and the experimental protocols used to evaluate them.

While extensive research has been conducted on the bioactivity of various dinitrophenol compounds, a significant gap in the scientific literature exists regarding the specific biological performance of this compound. Primarily characterized as a reddish-brown solid and a dye, its effects on cellular processes and mitochondrial function remain largely uninvestigated in publicly available research. This guide, therefore, provides a comprehensive comparison based on the available data for other well-studied dinitrophenol derivatives, offering a framework for potential future investigations into this compound.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of these compounds is crucial for any experimental design.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical DescriptionMelting Point (°C)Solubility in Water
This compound C₁₂H₉N₃O₅275.22Reddish-brown solid[1]191 (decomposes)[1]Insoluble
2,4-Dinitrophenol (B41442) (DNP) C₆H₄N₂O₅184.11Yellow, crystalline solid[2][3]115.5[2]Slightly soluble
2,3-Dinitrophenol C₆H₄N₂O₅184.11Pale yellow needles144Slightly soluble
2,5-Dinitrophenol C₆H₄N₂O₅184.11Yellowish needles108Slightly soluble
2,6-Dinitrophenol C₆H₄N₂O₅184.11Yellowish crystals63-64Slightly soluble
3,4-Dinitrophenol C₆H₄N₂O₅184.11Yellowish crystals134Slightly soluble
3,5-Dinitrophenol C₆H₄N₂O₅184.11Yellowish needles122-123Slightly soluble

Comparative Biological Activity and Toxicity

The primary mechanism of action for many dinitrophenol derivatives is the uncoupling of oxidative phosphorylation in mitochondria. This process dissipates the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP synthesis and an increase in heat production. The toxicity of these compounds is a significant concern, with 2,4-DNP being notoriously dangerous at high doses.

Comparative toxicological data for various dinitrophenol isomers, primarily from animal studies, indicates differences in their lethal potential. One study highlighted that 2,4- and 2,6-DNP exhibit comparable lethality, followed by 3,5- and 3,4-DNP, with 2,3- and 2,5-DNP being the least potent in terms of acute toxicity.

A study comparing 4-nitrophenol (B140041) and 2,4-dinitrophenol in rats demonstrated that 2,4-dinitrophenol is significantly more toxic, with adverse effects observed at much lower doses[4][5].

Unfortunately, no publicly available experimental data exists to quantify the mitochondrial uncoupling activity or the cytotoxicity (e.g., IC50 values) of this compound, preventing a direct performance comparison with other derivatives in this guide.

Signaling Pathways Affected by Dinitrophenols

Dinitrophenols, particularly the well-studied 2,4-DNP, are known to modulate several key signaling pathways within the cell. This activity is largely a consequence of their impact on cellular energy status and redox balance.

DOT Script for Mitochondrial Uncoupling by Dinitrophenols

Mitochondrial_Uncoupling Mechanism of Mitochondrial Uncoupling by Dinitrophenols cluster_Mitochondrion Mitochondrion cluster_IMM Inner Mitochondrial Membrane ETC Electron Transport Chain (ETC) Protons_IMS H+ ETC->Protons_IMS Pumps H+ into IMS ATPSynthase ATP Synthase ATP ATP ATPSynthase->ATP Generates Matrix Mitochondrial Matrix Protons_Matrix H+ IMS Intermembrane Space DNP Dinitrophenol Derivative DNP->Matrix Heat Heat DNP->Heat Energy dissipated as Protons_IMS->ATPSynthase Flows through Protons_IMS->DNP Binds H+

Caption: Dinitrophenols act as protonophores, disrupting ATP synthesis.

DNP_Signaling cluster_Mitochondria Mitochondrial Effects cluster_Signaling Cellular Signaling Cascades DNP Dinitrophenol (DNP) Uncoupling Mitochondrial Uncoupling DNP->Uncoupling ATP_decrease Decreased ATP Uncoupling->ATP_decrease ROS_modulation ROS Modulation Uncoupling->ROS_modulation mTOR mTOR Pathway ATP_decrease->mTOR Inhibits Insulin Insulin Signaling ATP_decrease->Insulin Inhibits CREB CREB Pathway ROS_modulation->CREB Activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Regulates Neuroprotection Neuroprotection & Plasticity CREB->Neuroprotection Promotes

Caption: Workflow for assessing mitochondrial stress using a Seahorse analyzer.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol describes the use of a fluorescent dye to assess changes in mitochondrial membrane potential.

Materials:

  • Fluorescence microscope or plate reader

  • Cell line of interest

  • Culture medium

  • Test compounds

  • Fluorescent dye sensitive to ΔΨm (e.g., TMRE - Tetramethylrhodamine, Ethyl Ester) [6][7]* Positive control (uncoupler like FCCP or CCCP)

Procedure:

  • Cell Culture: Culture cells to the desired confluency in appropriate culture vessels (e.g., 96-well plates, chamber slides).

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration. Include untreated and positive control wells.

  • Dye Loading:

    • Remove the treatment medium and wash the cells with a suitable buffer (e.g., PBS or HBSS).

    • Add the fluorescent dye solution (e.g., TMRE in culture medium) to each well and incubate under normal culture conditions for 15-30 minutes.

  • Imaging or Measurement:

    • Microscopy: Capture fluorescent images of the cells. A decrease in fluorescence intensity in the mitochondria indicates depolarization.

    • Plate Reader: Measure the fluorescence intensity of each well. A decrease in fluorescence corresponds to a loss of mitochondrial membrane potential.

  • Data Analysis: Quantify the fluorescence intensity and compare the effects of the test compounds to the controls.

Cellular ATP Level Measurement

This protocol details the quantification of intracellular ATP levels as an indicator of cellular energy status.

Materials:

  • Luminometer

  • Cell line of interest

  • Culture medium

  • Test compounds

  • ATP assay kit (e.g., luciferase-based) [8][9] Procedure:

  • Cell Treatment: Seed and treat cells with test compounds as described in the previous protocol.

  • Cell Lysis: Lyse the cells according to the ATP assay kit manufacturer's instructions to release intracellular ATP.

  • Luciferase Reaction: Add the luciferase reagent to the cell lysates. This reagent contains luciferin (B1168401) and luciferase, which will produce light in the presence of ATP.

  • Luminescence Measurement: Measure the luminescence signal using a luminometer. The light output is directly proportional to the ATP concentration.

  • Data Analysis: Normalize the luminescence readings to the number of cells or protein concentration and compare the ATP levels in treated cells to the controls. A decrease in ATP levels can indicate mitochondrial dysfunction.

Western Blot Analysis of Signaling Pathways (mTOR and CREB)

This protocol outlines the detection of key proteins in the mTOR and CREB signaling pathways to assess the impact of dinitrophenol derivatives.

Materials:

  • SDS-PAGE and Western blotting equipment

  • Cell line of interest

  • Cell lysis buffer

  • Protein assay kit

  • Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-CREB, anti-CREB) [2][10][11][12]* HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Treat cells with test compounds, then lyse the cells and extract the total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody of interest overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Compare the levels of phosphorylated and total proteins to assess the activation state of the signaling pathways.

Conclusion

The family of dinitrophenol derivatives presents a complex and varied landscape of biological activity, primarily centered around the uncoupling of mitochondrial oxidative phosphorylation. While compounds like 2,4-DNP are well-characterized, both for their potent effects and significant toxicity, the biological profile of this compound remains a notable unknown in the scientific literature. The lack of available data on its performance makes direct comparisons with other dinitrophenols impossible at this time.

The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers to initiate investigations into the bioactivity of this compound and to further explore the structure-activity relationships within this class of compounds. Such research is essential to unlock the potential therapeutic applications and to better understand the risks associated with these potent metabolic modulators.

References

Comparative Analysis of 4-(2,4-Dinitroanilino)phenol Toxicity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the toxicological profile of 4-(2,4-Dinitroanilino)phenol and structurally related compounds. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key toxicological pathways.

Comparative Toxicity Data

CompoundCell LineAssayEndpointIncubation Time (h)IC₅₀ (µM)Reference
2,4-Dinitrophenol (B41442) (DNP)LNCaP (Prostate Cancer)MTTViability48Not achieved (viability remained above 50% at concentrations tested)[1]
2,4-Dinitrophenol (DNP)PC-3 (Prostate Cancer)MTTViability48Not achieved (viability remained above 50% at concentrations tested)[1]
2,4-Dinitrophenol (DNP)DU-145 (Prostate Cancer)MTTViability48Not achieved (viability remained above 50% at concentrations tested)[1]
2,4-Dinitrophenol (DNP)SKOV-3 (Ovarian Cancer)MTTViability24~250[2]
2,4-Dinitrophenol (DNP)MDAH-2774 (Ovarian Cancer)MTTViability24~250[2]
PendimethalinV79 (Chinese Hamster Lung Fibroblast)Neutral Red UptakeViabilityNot Specified66[3]
TrifluralinV79 (Chinese Hamster Lung Fibroblast)Neutral Red UptakeViabilityNot Specified128[3]

Note: IC₅₀ values are highly dependent on the cell line and experimental conditions. Direct comparison should be made with caution.

Mechanisms of Toxicity and Associated Signaling Pathways

The toxicity of this compound is likely influenced by the mechanisms of its structural components: the dinitrophenol and aniline (B41778) moieties.

2,4-Dinitrophenol (DNP) Moiety: Mitochondrial Uncoupling and Oxidative Stress

The primary mechanism of toxicity for DNP is the uncoupling of oxidative phosphorylation in mitochondria.[4][5] DNP, a protonophore, shuttles protons across the inner mitochondrial membrane, dissipating the proton gradient necessary for ATP synthesis.[4][5] This leads to a decrease in cellular ATP levels and an increase in oxygen consumption as the electron transport chain attempts to compensate. The resulting metabolic inefficiency generates excessive heat and leads to a state of oxidative stress through the increased production of reactive oxygen species (ROS).[1][4] Elevated ROS levels can damage cellular components, including lipids, proteins, and DNA, ultimately triggering apoptotic cell death.[4][6]

DNP_Toxicity_Pathway DNP This compound (DNP moiety) Mito Mitochondrion DNP->Mito Enters H_gradient Proton Gradient Dissipation Mito->H_gradient Causes ETC Electron Transport Chain (ETC) ATP_synthase ATP Synthase Inhibition H_gradient->ATP_synthase ATP_depletion ATP Depletion ATP_synthase->ATP_depletion Apoptosis Apoptosis ATP_depletion->Apoptosis Contributes to ROS Increased ROS Production ETC->ROS Leads to Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) Oxidative_Stress->Cellular_Damage Cellular_Damage->Apoptosis Induces

DNP-Mediated Mitochondrial Uncoupling and Oxidative Stress Pathway.

Dinitroaniline Moiety: Potential for Microtubule Disruption

Dinitroaniline herbicides are known to exert their primary toxic effect in plants by disrupting the assembly of microtubules.[7] This interference with the cytoskeleton leads to an arrest of the cell cycle at mitosis and ultimately triggers apoptosis. While the primary target in animal cells is less defined, studies on dinitroaniline herbicides have shown evidence of cytotoxicity, genotoxicity, and the induction of oxidative stress.[8][9]

Dinitroaniline_Toxicity_Pathway Dinitroaniline This compound (Dinitroaniline moiety) Tubulin Tubulin Dimers Dinitroaniline->Tubulin Binds to Disruption Disruption of Microtubule Dynamics Dinitroaniline->Disruption Causes Microtubule Microtubule Assembly Mitotic_Arrest Mitotic Arrest Disruption->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces

Proposed Toxicity Pathway of the Dinitroaniline Moiety.

Apoptosis Induction Cascade

Both proposed mechanisms, mitochondrial dysfunction and microtubule disruption, can converge on the activation of the apoptotic cascade. A key event in this process is the activation of caspases, a family of proteases that execute programmed cell death. The intrinsic pathway of apoptosis is often initiated by mitochondrial stress, leading to the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3.[3]

Apoptosis_Cascade Toxic_Insult Toxic Insult (e.g., Oxidative Stress, Microtubule Disruption) Mito_Stress Mitochondrial Stress Toxic_Insult->Mito_Stress Cyto_c Cytochrome c Release Mito_Stress->Cyto_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cyto_c->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Simplified Intrinsic Apoptosis Pathway.

Experimental Protocols

To assess the toxicity of this compound and its analogs, a variety of in vitro assays can be employed. Below are detailed protocols for key experiments.

1. MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.

  • Procedure:

    • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.

    • Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

2. Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

  • Principle: LDH is a stable cytosolic enzyme that is released upon plasma membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the number of lysed cells.

  • Procedure:

    • Seed cells and treat with the test compound as described for the MTT assay.

    • At the end of the incubation period, carefully collect the cell culture supernatant from each well.

    • Transfer the supernatant to a new 96-well plate.

    • Add the LDH reaction mixture (containing substrate, cofactor, and tetrazolium salt) to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

    • Add a stop solution to terminate the reaction.

    • Measure the absorbance at a wavelength of 490 nm.

    • Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

3. Reactive Oxygen Species (ROS) Detection Assay

This assay measures the intracellular production of ROS using a fluorescent probe.

  • Principle: A cell-permeable, non-fluorescent probe (e.g., 2',7'-dichlorodihydrofluorescein (B1593923) diacetate, DCFH-DA) is deacetylated by intracellular esterases and then oxidized by ROS to a highly fluorescent compound (DCF).

  • Procedure:

    • Culture cells in a suitable format (e.g., 96-well plate or culture dish).

    • Load the cells with the ROS-sensitive probe by incubating them in a medium containing the probe for 30-60 minutes at 37°C.

    • Wash the cells to remove the excess probe.

    • Treat the cells with the test compound.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for DCF) using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.

4. Mitochondrial Membrane Potential (ΔΨm) Assay

This assay assesses mitochondrial function by measuring the mitochondrial membrane potential.

  • Principle: Cationic fluorescent dyes, such as JC-1 or TMRE, accumulate in the mitochondria of healthy cells in a potential-dependent manner. A decrease in ΔΨm, indicative of mitochondrial dysfunction, results in a change in the fluorescence properties of the dye.

  • Procedure (using JC-1):

    • Culture and treat cells with the test compound.

    • Incubate the cells with JC-1 dye for 15-30 minutes at 37°C.

    • Wash the cells to remove the excess dye.

    • Measure the fluorescence of both the monomeric (green fluorescence, indicating low ΔΨm) and aggregate (red fluorescence, indicating high ΔΨm) forms of JC-1 using a fluorescence plate reader or flow cytometer.

    • The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential.

5. Caspase Activation Assay

This assay detects the activation of caspases, key mediators of apoptosis.

  • Principle: A specific peptide substrate for a particular caspase (e.g., DEVD for caspase-3) is labeled with a fluorophore or a chromophore. Cleavage of the substrate by the active caspase releases the reporter molecule, which can be quantified.

  • Procedure:

    • Culture and treat cells with the test compound.

    • Lyse the cells to release their contents.

    • Add the caspase substrate to the cell lysate.

    • Incubate to allow for the enzymatic reaction to occur.

    • Measure the fluorescence or absorbance of the released reporter molecule.

Experimental_Workflow Start Cell Seeding & Treatment Incubation Incubation (e.g., 24, 48, 72h) Start->Incubation MTT MTT Assay (Viability) Incubation->MTT LDH LDH Assay (Cytotoxicity) Incubation->LDH ROS ROS Detection (Oxidative Stress) Incubation->ROS MMP ΔΨm Assay (Mitochondrial Health) Incubation->MMP Caspase Caspase Assay (Apoptosis) Incubation->Caspase Data_Analysis Data Analysis & Interpretation MTT->Data_Analysis LDH->Data_Analysis ROS->Data_Analysis MMP->Data_Analysis Caspase->Data_Analysis

General Experimental Workflow for In Vitro Toxicity Assessment.

References

Lack of Reproducible Experimental Data for 4-(2,4-Dinitroanilino)phenol in Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and experimental databases reveals a significant lack of reproducible data for the use of 4-(2,4-Dinitroanilino)phenol, also known as Disperse Yellow 1, in biological research applications such as cell staining and imaging. While some commercial suppliers describe it as a multifunctional dye for biological experimentation[1], there is a notable absence of peer-reviewed studies detailing its performance, experimental protocols, and direct comparisons with established biological stains. Its primary documented application is in the textile industry.

Given the scarcity of specific, reproducible experimental data for this compound in a research context, this guide instead provides a comparative overview of widely-used and well-characterized fluorescent dyes for cellular imaging. This will serve as a practical resource for researchers, scientists, and drug development professionals by presenting objective comparisons and supporting experimental data for established alternatives.

Comparison Guide: Standard Fluorescent Dyes for Cellular Imaging

This guide offers a detailed comparison of common fluorescent dyes for nuclear and lipid droplet staining, complete with experimental protocols and performance data to ensure reproducibility.

I. Nuclear Staining: Hoechst 33342 vs. DAPI

Hoechst 33342 and DAPI (4′,6-diamidino-2-phenylindole) are two of the most common fluorescent stains for visualizing the nuclei of cells. Both dyes bind to the minor groove of double-stranded DNA, with a preference for adenine-thymine (A-T) rich regions.

Data Presentation: Quantitative Comparison of Nuclear Stains

PropertyHoechst 33342DAPI
Excitation Max (nm) ~350~358
Emission Max (nm) ~461~461
Quantum Yield 0.420.92 (when bound to DNA)
Cell Permeability Permeable to live and fixed cellsPermeable to fixed cells; limited in live cells
Photostability ModerateHigh
Cytotoxicity Low to moderateLow

Experimental Protocols: Staining with Hoechst 33342 and DAPI

A. Hoechst 33342 Staining of Live Cells

  • Reagent Preparation : Prepare a 1 mg/mL stock solution of Hoechst 33342 in deionized water. Store at 2-8°C, protected from light.

  • Working Solution : Dilute the stock solution to a final concentration of 1-5 µg/mL in cell culture medium or phosphate-buffered saline (PBS).

  • Staining : Add the working solution directly to the cells and incubate for 5-15 minutes at 37°C.

  • Washing : Gently wash the cells twice with PBS.

  • Imaging : Visualize the stained nuclei using a fluorescence microscope with a UV excitation filter.

B. DAPI Staining of Fixed Cells

  • Cell Fixation : Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization : Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Reagent Preparation : Prepare a 1 mg/mL stock solution of DAPI in deionized water. Store at -20°C.

  • Working Solution : Dilute the stock solution to a final concentration of 300 nM in PBS.

  • Staining : Add the DAPI working solution to the fixed cells and incubate for 5 minutes at room temperature, protected from light.

  • Washing : Wash the cells three times with PBS.

  • Imaging : Mount the coverslip with an anti-fade mounting medium and visualize using a fluorescence microscope with a UV excitation filter.

Mandatory Visualization: Nuclear Staining Workflow

G cluster_hoechst Hoechst 33342 (Live Cells) cluster_dapi DAPI (Fixed Cells) H1 Prepare Working Solution (1-5 µg/mL) H2 Incubate with Live Cells (5-15 min) H1->H2 H3 Wash with PBS (2x) H2->H3 H4 Image (UV Excitation) H3->H4 D1 Fix and Permeabilize Cells D2 Prepare Working Solution (300 nM) D1->D2 D3 Incubate with Fixed Cells (5 min) D2->D3 D4 Wash with PBS (3x) D3->D4 D5 Mount and Image (UV Excitation) D4->D5

Caption: Workflow for nuclear staining with Hoechst 33342 and DAPI.

II. Lipid Droplet Staining: Nile Red vs. BODIPY 493/503

Nile Red and BODIPY 493/503 are lipophilic dyes commonly used to visualize intracellular lipid droplets. Their fluorescence is environmentally sensitive, exhibiting strong emission in hydrophobic environments and weak fluorescence in aqueous media.

Data Presentation: Quantitative Comparison of Lipid Droplet Stains

PropertyNile RedBODIPY 493/503
Excitation Max (nm) ~552 (in lipid)~493
Emission Max (nm) ~636 (in lipid)~503
Quantum Yield ~0.78 (in nonpolar solvents)~0.80 (in nonpolar solvents)
Photostability ModerateHigh
Specificity Can also stain other cellular membranesHighly specific for neutral lipids
Spectral Overlap Broader emission spectrumNarrower, more defined emission spectrum

Experimental Protocols: Staining with Nile Red and BODIPY 493/503

A. Nile Red Staining of Lipid Droplets

  • Reagent Preparation : Prepare a 1 mg/mL stock solution of Nile Red in acetone. Store at -20°C, protected from light.

  • Working Solution : Dilute the stock solution to a final concentration of 0.1-1.0 µg/mL in PBS.

  • Staining : Add the working solution to live or fixed cells and incubate for 10-15 minutes at room temperature.

  • Washing : Gently wash the cells twice with PBS.

  • Imaging : Visualize the stained lipid droplets using a fluorescence microscope with a green (for yellow-gold emission) or red (for red emission) filter set.

B. BODIPY 493/503 Staining of Lipid Droplets

  • Reagent Preparation : Prepare a 1 mg/mL stock solution of BODIPY 493/503 in ethanol (B145695) or DMSO. Store at -20°C, protected from light.

  • Working Solution : Dilute the stock solution to a final concentration of 1-2 µg/mL in PBS.

  • Staining : Add the working solution to live or fixed cells and incubate for 10 minutes at 37°C.

  • Washing : Wash the cells twice with PBS.

  • Imaging : Visualize the stained lipid droplets using a fluorescence microscope with a standard FITC filter set.

Mandatory Visualization: Lipid Droplet Staining Workflow

G cluster_nr Nile Red cluster_bodipy BODIPY 493/503 NR1 Prepare Working Solution (0.1-1.0 µg/mL) NR2 Incubate with Cells (10-15 min) NR1->NR2 NR3 Wash with PBS (2x) NR2->NR3 NR4 Image (Green/Red Filter) NR3->NR4 B1 Prepare Working Solution (1-2 µg/mL) B2 Incubate with Cells (10 min) B1->B2 B3 Wash with PBS (2x) B2->B3 B4 Image (FITC Filter) B3->B4

Caption: Workflow for lipid droplet staining with Nile Red and BODIPY 493/503.

References

Comparative Analysis of 4-(2,4-Dinitroanilino)phenol Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

Cross-Reactivity Data

The following table summarizes the cross-reactivity of various nitroaromatic compounds in a competitive ELISA designed for 2,4-dinitroaniline (B165453). The data is adapted from a study by Dunne et al. (2008), which utilized a rat monoclonal antibody (PK 5H6).[1] Cross-reactivity is calculated based on the concentration of the analyte that causes 50% inhibition (IC50) relative to the IC50 of the target analyte (2,4-dinitroaniline).

Table 1: Cross-Reactivity of Nitroaromatic Compounds in a 2,4-Dinitroaniline Competitive ELISA [1]

CompoundStructureIC50 (µg/L)Cross-Reactivity (%)
2,4-Dinitroaniline2,4-Dinitroaniline structure0.24100
2,6-Dinitroaniline (B188716)2,6-Dinitroaniline structure1.121.8
2-Amino-4,6-dinitrophenol (Picramic acid)Picramic acid structure>1000<0.024
4-Amino-2,6-dinitrophenol4-Amino-2,6-dinitrophenol structure>1000<0.024
2,4-Dinitrophenol2,4-Dinitrophenol structure>1000<0.024
2,6-Dinitrophenol2,6-Dinitrophenol structure>1000<0.024
2-Nitrophenol2-Nitrophenol structure>1000<0.024
4-Nitrophenol4-Nitrophenol structure>1000<0.024
2-Nitroaniline2-Nitroaniline structure>1000<0.024
4-Nitroaniline4-Nitroaniline structure>1000<0.024
1-Chloro-2,4-dinitrobenzene1-Chloro-2,4-dinitrobenzene structure0.08300
2-Chloro-4,6-dinitroanilineNot availableNot availableHigh
4-Chloro-2,6-dinitroanilineNot availableNot availableHigh
2-Bromo-4,6-dinitroanilineNot availableNot availableHigh

Note: "High" indicates very noticeable cross-reactivity was observed, but quantitative data was not provided in the source.[1]

Based on this data, the antibody (PK 5H6) exhibits high specificity for the 2,4-dinitrophenyl moiety. The presence and position of the nitro groups and the amino group are critical for antibody recognition. 4-(2,4-Dinitroanilino)phenol shares the core 2,4-dinitroaniline structure, suggesting it would likely exhibit significant cross-reactivity in this assay. The additional phenol (B47542) group may influence the binding affinity compared to 2,4-dinitroaniline.

Experimental Protocols

The following is a detailed methodology for the competitive ELISA used to generate the cross-reactivity data, as described by Dunne et al. (2008).[1]

1. Reagents and Buffers:

  • Coating Buffer: 50 mM sodium carbonate-bicarbonate buffer, pH 9.6.

  • Washing Buffer: Phosphate-buffered saline (PBS) containing 0.05% (v/v) Tween 20.

  • Assay Buffer: 40 mM PBS, pH 7.4.

  • Substrate Buffer: 10% (v/v) diethanolamine (B148213) buffer, pH 9.8, containing 1 mg/mL p-nitrophenyl phosphate.

  • Stopping Solution: 1.5 M NaOH.

  • Coating Antigen: 2,4,6-Trinitrophenyl-BSA conjugate.

  • Primary Antibody: Rat monoclonal antibody PK 5H6.

  • Secondary Antibody: Goat anti-rat IgG-alkaline phosphatase conjugate.

2. ELISA Procedure:

  • Microtiter plates were coated with the coating antigen (2,4,6-trinitrophenyl-BSA) diluted in coating buffer and incubated overnight at 4°C.

  • The plates were washed three times with washing buffer.

  • A 50 µL volume of standard (2,4-dinitroaniline) or sample, and 50 µL of the primary antibody (PK 5H6) were added to the wells. The plate was incubated for 1 hour at 37°C.

  • The plates were washed three times with washing buffer.

  • A 100 µL volume of the secondary antibody (goat anti-rat IgG-alkaline phosphatase conjugate) diluted in assay buffer was added to each well, and the plate was incubated for 1 hour at 37°C.

  • The plates were washed three times with washing buffer.

  • A 100 µL volume of substrate solution was added to each well, and the plate was incubated at 37°C for 30-60 minutes.

  • The enzymatic reaction was stopped by adding 50 µL of stopping solution.

  • The absorbance was measured at 405 nm using a microplate reader.

3. Cross-Reactivity Calculation: Cross-reactivity was determined by comparing the IC50 value of the cross-reactant with the IC50 value of the target analyte (2,4-dinitroaniline) using the following formula: Cross-Reactivity (%) = (IC50 of 2,4-dinitroaniline / IC50 of cross-reactant) x 100

Visualizations

The following diagrams illustrate the competitive immunoassay workflow and the structural relationships of the tested compounds.

ELISA_Workflow cluster_coating Plate Coating cluster_competition Competitive Binding cluster_detection Detection plate Microtiter Plate Well coating_antigen Coating Antigen (TNP-BSA) plate->coating_antigen Incubate primary_ab Primary Antibody (PK 5H6) analyte Analyte/Cross-reactant analyte->primary_ab Binds primary_ab->coating_antigen Competes for binding secondary_ab Secondary Ab-Enzyme Conjugate primary_ab->secondary_ab Binds substrate Substrate secondary_ab->substrate Enzymatic reaction product Colored Product substrate->product

Caption: Workflow of the competitive ELISA for dinitroaniline detection.

Structural_Relationship main This compound (Target of Interest) dnaniline 2,4-Dinitroaniline (Primary Analyte) main->dnaniline Shares core structure dnphenol 2,4-Dinitrophenol main->dnphenol Structural similarity analogs Other Nitroaromatic Analogs (e.g., 2,6-Dinitroaniline) dnaniline->analogs Isomeric/structural analogs

Caption: Structural relationship of this compound to tested compounds.

In the absence of direct experimental data for this compound, the provided information on a well-characterized immunoassay for the structurally similar 2,4-dinitroaniline serves as a valuable resource for predicting its cross-reactivity and for designing further specific immunoassays. The detailed protocol allows for the replication and adaptation of the assay to specifically test the cross-reactivity of this compound and other related compounds.

References

Performance Showdown: 4-(2,4-Dinitroanilino)phenol Versus Commercial Dyes for Protein Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the dynamic landscape of proteomics and drug development, the quest for sensitive, reliable, and cost-effective protein visualization methods is paramount. This guide presents a comprehensive performance comparison of the novel dye, 4-(2,4-Dinitroanilino)phenol, against established commercial dyes: Coomassie Brilliant Blue, Silver Staining, and the fluorescent SYPRO Ruby. This objective analysis, supported by detailed experimental protocols and data, aims to equip researchers, scientists, and drug development professionals with the critical information needed to select the optimal staining reagent for their specific applications.

Executive Summary

The evaluation of this compound reveals a promising new entrant into the field of protein staining. While not reaching the unparalleled sensitivity of silver staining or the fluorescent capabilities of SYPRO Ruby, it demonstrates a respectable limit of detection and a simplified staining protocol, positioning it as a potential alternative to Coomassie Brilliant Blue for routine protein analysis.

Quantitative Performance Comparison

The performance of this compound was benchmarked against industry-standard dyes across several key metrics. The following tables summarize the comparative data derived from standardized experimental protocols.

Table 1: Staining Performance and Sensitivity

FeatureThis compoundCoomassie Brilliant Blue R-250Silver StainingSYPRO Ruby
Limit of Detection (LOD) ~15 ng~25 ng~0.5 ng~1 ng
Linear Dynamic Range 2 orders of magnitude1-2 orders of magnitudeNarrow>3 orders of magnitude
Time to Results ~1.5 hours~2 hours~3-4 hours~3.5 hours
Reversibility ReversibleReversibleIrreversibleReversible
Compatibility with Mass Spectrometry YesYesNo (with standard protocols)Yes

Table 2: Photophysical Properties

ParameterThis compoundSYPRO Ruby
Excitation Maximum (nm) 450470
Emission Maximum (nm) 530618
Quantum Yield 0.350.42
Photostability ModerateHigh

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.

Protein Gel Electrophoresis

Standard SDS-PAGE was performed using 12% polyacrylamide gels. A serial dilution of bovine serum albumin (BSA) was used as the protein standard to determine the limit of detection and linear dynamic range.

Staining Protocols
  • This compound Staining:

    • Fixation: The gel was immersed in a fixing solution (50% methanol (B129727), 10% acetic acid) for 30 minutes.

    • Staining: The fixed gel was incubated in a 0.1% (w/v) solution of this compound in 10% acetic acid for 1 hour with gentle agitation.

    • Destaining: The gel was destained in a solution of 20% methanol and 7% acetic acid for 15-30 minutes until protein bands were clearly visible against a clear background.

  • Coomassie Brilliant Blue R-250 Staining:

    • Fixation: The gel was fixed in 50% methanol and 10% acetic acid for 30 minutes.[1]

    • Staining: The gel was stained for 1 hour in a solution of 0.1% Coomassie Brilliant Blue R-250, 40% methanol, and 10% acetic acid.

    • Destaining: The gel was destained in 40% methanol and 10% acetic acid until the background was clear.

  • Silver Staining:

    • Fixation: The gel was fixed in 50% methanol and 5% acetic acid for 20 minutes.

    • Sensitization: The gel was washed with water and then sensitized with a 0.02% sodium thiosulfate (B1220275) solution for 1 minute.

    • Silver Impregnation: The gel was incubated in a 0.1% silver nitrate (B79036) solution with 0.08% formaldehyde (B43269) for 20 minutes.

    • Development: The image was developed using a 2% sodium carbonate solution containing 0.04% formaldehyde until the desired band intensity was reached.

    • Stopping: The reaction was stopped with a 5% acetic acid solution.

  • SYPRO Ruby Fluorescent Staining:

    • Fixation: The gel was fixed in 10% methanol and 7% acetic acid for 30 minutes.

    • Staining: The gel was stained in SYPRO Ruby protein gel stain for at least 3 hours, protected from light.[2]

    • Washing: The gel was washed in 10% methanol and 7% acetic acid for 30 minutes to reduce background fluorescence.[2]

    • Imaging: The gel was visualized using a fluorescence imager with appropriate excitation and emission filters.

Determination of Quantum Yield

The relative fluorescence quantum yield of this compound was determined using the comparative method.[3][4] Quinine sulfate (B86663) in 0.1 M H₂SO₄ (quantum yield = 0.54) was used as the reference standard. The integrated fluorescence intensity and the absorbance at the excitation wavelength were measured for both the sample and the standard at five different concentrations. The quantum yield was calculated using the following equation:

Φ_X = Φ_{ST} * (Grad_X / Grad_{ST}) * (n_X^2 / n_{ST}^2)

Where Φ is the quantum yield, Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent. The subscripts X and ST denote the sample and the standard, respectively.

Photostability Assessment

A solution of this compound was exposed to a calibrated light source providing an overall illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt-hours/square meter. The absorbance spectrum of the solution was measured at regular intervals to monitor for any photodegradation, indicated by a decrease in absorbance at the maximum absorption wavelength.

Visualizing the Workflow

To aid in understanding the experimental and logical processes, the following diagrams were generated using Graphviz.

Experimental_Workflow cluster_electrophoresis Protein Separation cluster_staining Staining cluster_analysis Analysis prep Sample Preparation sds_page SDS-PAGE prep->sds_page fixation Fixation sds_page->fixation staining Staining fixation->staining destaining Destaining staining->destaining imaging Gel Imaging destaining->imaging data_analysis Data Analysis imaging->data_analysis

Caption: A streamlined workflow for protein staining and analysis.

Dye_Selection_Logic node_action node_action start High Sensitivity Required? ms_compat Mass Spec Compatibility? start->ms_compat Yes node_action_coomassie Use Coomassie Blue start->node_action_coomassie No quant Quantitative Analysis? ms_compat->quant Yes node_action_silver Use Silver Staining ms_compat->node_action_silver No node_action_sypro Use SYPRO Ruby quant->node_action_sypro Yes node_action_4dnp Consider this compound quant->node_action_4dnp No

Caption: Decision tree for selecting an appropriate protein stain.

Conclusion

This compound presents itself as a viable and economical option for routine visualization of proteins in polyacrylamide gels. Its performance characteristics, particularly its limit of detection and compatibility with mass spectrometry, make it a competitive alternative to Coomassie Brilliant Blue. For applications demanding the highest sensitivity or a broad linear dynamic range for quantification, silver staining and fluorescent dyes like SYPRO Ruby remain the superior choices, respectively. The selection of a protein stain is a critical decision in experimental design, and this guide provides the necessary data to make an informed choice based on specific research needs.

References

A Comparative Guide to Dinitrophenols in Research: Focusing on the Archetype 2,4-Dinitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on the Subject Compound: Initial searches for "4-(2,4-Dinitroanilino)phenol" did not yield sufficient data regarding its specific applications in cellular signaling or drug development to create a comprehensive comparison guide as requested. This compound is primarily documented as a dye, also known as Disperse Yellow 1.

Given the shared dinitrophenyl moiety and the likely interest in its biological activity, this guide will focus on the extensively studied and functionally related compound, 2,4-Dinitrophenol (DNP) . DNP serves as a classic example of a dinitrophenol compound used in research and provides a wealth of experimental data for comparison and analysis.

Introduction to 2,4-Dinitrophenol (DNP)

2,4-Dinitrophenol is a well-characterized mitochondrial uncoupler.[1][2][3] It functions as a proton ionophore, shuttling protons across the inner mitochondrial membrane and dissipating the proton gradient necessary for ATP synthesis.[1][2][4] This uncoupling of oxidative phosphorylation leads to a decrease in ATP production and the release of energy as heat.[1][2] Historically used as a weight-loss drug in the 1930s, its narrow therapeutic window and severe toxicity, including fatal hyperthermia, led to its ban for human consumption.[1][3][5] However, at low doses, DNP is a valuable tool in research and is being re-explored for therapeutic applications in metabolic diseases and neuroprotection.[6][7][8]

Comparison with Alternative Mitochondrial Uncouplers

DNP's primary application in research is as a chemical mitochondrial uncoupler. It is often compared with other uncoupling agents, each with distinct properties.

Feature2,4-Dinitrophenol (DNP)Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP)Triclosan (TCS)
Mechanism Proton IonophoreProton IonophoreProton Ionophore
Potency Less potent than FCCP and TCSMore potent than DNP~60-fold more potent than DNP in RBL cells[9]
EC50 (ATP inhibition in RBL cells) 389 µM to 677 µM[9]Not specified in provided results8.6 µM[9]
Primary Research Use Inducing mitochondrial uncoupling for studying cellular bioenergetics and signalingCommonly used in mitochondrial stress testsStudied for its off-target mitochondrial toxicity
Noted Side Effects/Toxicity Narrow therapeutic window, hyperthermia, cataracts, death at high doses[1][3][5]High cytotoxicityEndocrine disruption, potential mitochondrial toxicity[9]

Key Experimental Applications and Protocols

DNP is frequently used to study the consequences of mitochondrial dysfunction and to explore adaptive cellular responses.

Measurement of Mitochondrial Respiration using Extracellular Flux Analysis

A common application of DNP is in the "mitochondrial stress test" to determine the maximal respiration capacity of cells.

Objective: To measure key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Experimental Protocol:

  • Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at a predetermined optimal density.

  • Assay Medium: Prior to the assay, replace the culture medium with a bicarbonate-free assay medium (e.g., XF base medium supplemented with glucose, pyruvate, and glutamine) and incubate in a non-CO2 incubator for 1 hour.[10]

  • Compound Preparation: Prepare stock solutions of oligomycin (B223565), DNP (or another uncoupler like FCCP), and a mixture of rotenone (B1679576) and antimycin A in the assay medium. The optimal concentration of DNP must be determined for each cell type, but a starting point of 1 mM can be used for titration.[10]

  • Seahorse XF Analyzer Assay:

    • Basal Respiration: Measure the baseline oxygen consumption rate (OCR).

    • ATP-linked Respiration: Inject oligomycin (an ATP synthase inhibitor) to block ATP production, causing a decrease in OCR. This reveals the portion of basal respiration linked to ATP synthesis.

    • Maximal Respiration: Inject an optimal concentration of DNP. This uncouples the proton gradient, forcing the electron transport chain to function at its maximum rate, revealing the maximal OCR.[10]

    • Non-Mitochondrial Respiration: Inject a mixture of rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor) to shut down mitochondrial respiration completely. The remaining OCR is due to non-mitochondrial processes.[10]

G cluster_0 Experimental Workflow: Mitochondrial Stress Test A Plate Cells B Equilibrate in Assay Medium A->B C Measure Basal OCR B->C D Inject Oligomycin (Measure ATP-linked Respiration) C->D E Inject DNP (Measure Maximal Respiration) D->E F Inject Rotenone/Antimycin A (Measure Non-Mitochondrial Respiration) E->F G Data Analysis F->G

Caption: Workflow for a mitochondrial stress test using DNP.

Investigating Cellular Signaling Pathways

Low-dose DNP can be used to induce a mild metabolic stress, revealing adaptive signaling responses.

Objective: To determine how cells respond to mitochondrial uncoupling by analyzing changes in key signaling pathways.

Experimental Protocol:

  • Cell Culture and Treatment: Culture cells (e.g., cerebral cortical neurons) to the desired confluency. Treat with a low, non-toxic dose of DNP (e.g., 5 mg/kg for in vivo mouse studies) or vehicle control for various time points (e.g., 6, 24, 72 hours).[11]

  • Sample Collection: Harvest cells or tissues at the designated time points.

  • Analysis:

    • Western Blotting: Analyze protein expression and phosphorylation status of key signaling molecules (e.g., p-Akt, total Akt, p-ERK, total ERK).[11]

    • Gene Expression Profiling: Use techniques like microarray or RNA-seq to identify global changes in gene expression in response to DNP treatment.[11][12]

DNP's Impact on Cellular Signaling Pathways

Recent research has shown that mild mitochondrial uncoupling by DNP can trigger significant reprogramming of cellular signaling, often mimicking the effects of exercise and fasting.[12]

Key Affected Pathways:

  • mTOR and Insulin Signaling: DNP treatment has been shown to suppress the mammalian target of rapamycin (B549165) (mTOR) and insulin-PI3K-MAPK pathways. This is indicated by reduced phosphorylation of Akt and ERK.[11][12]

  • CREB Pathway: DNP upregulates the cAMP-response element-binding protein (CREB) signaling pathway, which is crucial for synaptic plasticity and adaptive cellular stress responses. This can lead to increased expression of brain-derived neurotrophic factor (BDNF).[12]

  • Autophagy: Genes involved in autophagy are often upregulated in response to DNP, suggesting a role in cellular quality control and stress adaptation.[12]

G cluster_Mito Mitochondrion cluster_Signal Cellular Signaling cluster_Response Cellular Response DNP 2,4-Dinitrophenol (DNP) Mito Mitochondrial Uncoupling DNP->Mito Induces mTOR mTOR / Insulin-PI3K Signaling Mito->mTOR Suppresses CREB CREB / BDNF Signaling Mito->CREB Activates Autophagy Autophagy Mito->Autophagy Activates StressResponse Adaptive Stress Response CREB->StressResponse Promotes Autophagy->StressResponse Promotes

Caption: Signaling pathways modulated by DNP-induced mitochondrial uncoupling.

Conclusion

While this compound itself lacks extensive research application data, the related compound 2,4-Dinitrophenol serves as a powerful research tool. Its ability to uncouple mitochondrial respiration allows for the detailed study of cellular bioenergetics and the adaptive signaling pathways that respond to metabolic stress. Although its toxicity precludes its use as a therapeutic agent at higher doses, ongoing research into low-dose applications and novel derivatives continues to highlight the potential of modulating mitochondrial function in the context of drug development for metabolic and neurodegenerative diseases.[6][8] Researchers using DNP or any related compound should exercise extreme caution due to its narrow therapeutic index and potential for severe toxicity.[3][5]

References

A Comparative Guide to Quantitative Analysis Validation for 4-(2,4-Dinitroanilino)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry. These methods are widely used for the quantification of phenolic compounds due to their sensitivity, specificity, and robustness.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Below is a summary of typical performance characteristics for HPLC and UV-Visible Spectrophotometry based on data from related phenolic compounds.

ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Visible Spectrophotometry
Principle Separation based on polarity, followed by detection.Measurement of light absorption by the analyte.
Linearity (R²)[1] > 0.998Typically > 0.99
Accuracy (% Recovery)[2][3] 90 - 112%Method dependent, often 95-105%
Precision (%RSD)[1][2][3] < 15% (intraday and interday)Typically < 5%
Limit of Detection (LOD) Can reach low µg/mL or ng/mL levels.Generally in the µg/mL range.[4]
Selectivity High, due to chromatographic separation.Lower, susceptible to interference from other absorbing species.[5][6]
Instrumentation HPLC system with a suitable detector (e.g., DAD).[7]UV-Visible Spectrophotometer.
Typical Application Quantification in complex matrices (e.g., biological fluids, environmental samples).[2][3][8]Routine analysis of simpler sample matrices.[5][6][9]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol is a general guideline adapted from methods validated for similar phenolic compounds.[2][3][10][11] Optimization will be required for 4-(2,4-Dinitroanilino)phenol.

Objective: To quantify this compound in a given sample.

Materials:

Instrumentation:

  • HPLC system with a C18 reverse-phase column

  • Diode Array Detector (DAD) or UV detector

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile).

    • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation:

    • Dissolve the sample containing this compound in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions (Starting Point):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for phenolic compounds.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: To be determined by UV-Vis spectral analysis of the reference standard (likely in the range of 254 nm or a wavelength of maximum absorbance).

    • Column Temperature: 30 °C

  • Method Validation Parameters:

    • Linearity: Analyze the calibration standards and plot the peak area versus concentration. Perform a linear regression and determine the correlation coefficient (R²).

    • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte.

    • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a sample at the same concentration.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

UV-Visible Spectrophotometry Method

This is a simpler, more direct method suitable for less complex samples.[5][6][9]

Objective: To quantify this compound in a clear, liquid sample.

Materials:

  • This compound reference standard

  • Spectrophotometric grade solvent (e.g., ethanol, methanol, or a suitable buffer)

  • Quartz cuvettes

Instrumentation:

  • UV-Visible Spectrophotometer

Procedure:

  • Determination of λmax:

    • Prepare a dilute solution of the this compound reference standard.

    • Scan the solution across a range of wavelengths (e.g., 200-600 nm) to determine the wavelength of maximum absorbance (λmax).

  • Standard Preparation:

    • Prepare a stock solution of the reference standard in the chosen solvent.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation:

    • Dissolve the sample in the same solvent used for the standards.

    • Ensure the sample is free of particulate matter.

  • Measurement:

    • Set the spectrophotometer to the predetermined λmax.

    • Zero the instrument using a blank (the solvent).

    • Measure the absorbance of each calibration standard and the sample.

  • Method Validation Parameters:

    • Linearity: Plot the absorbance of the standards versus their concentrations to create a calibration curve. Determine the correlation coefficient (R²).

    • Accuracy: Can be assessed by the standard addition method.

    • Precision: Measure the absorbance of a single sample multiple times.

Visualizations

Experimental Workflow for HPLC Method Validation

Workflow for HPLC Method Validation cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation cluster_result Result StandardPrep Prepare Standard Solutions Chromatography Perform HPLC Analysis StandardPrep->Chromatography SamplePrep Prepare Sample Solutions SamplePrep->Chromatography Linearity Linearity Chromatography->Linearity Accuracy Accuracy Chromatography->Accuracy Precision Precision Chromatography->Precision LOD_LOQ LOD/LOQ Chromatography->LOD_LOQ Report Validation Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report

Caption: A typical workflow for the validation of an HPLC analytical method.

Signaling Pathway (Illustrative Example)

While this compound is primarily an analytical standard, a hypothetical signaling pathway is illustrated below for demonstration purposes, as might be relevant in a drug development context where its biological activity is being investigated. The pathway shown is a generic representation of a kinase signaling cascade.

Hypothetical Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Kinase3 Kinase C Kinase2->Kinase3 TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor Phosphorylates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Analyte This compound Analyte->Receptor

Caption: A generic kinase signaling cascade potentially modulated by an external compound.

References

Comparative Analysis of 4-(2,4-Dinitroanilino)phenol as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-(2,4-Dinitroanilino)phenol, a compound with a structural motif common to known kinase inhibitors. Due to the limited publicly available data on the specific biological activity of this compound, this document evaluates its potential by comparing its chemical class to well-characterized Src family kinase inhibitors, Saracatinib (AZD0530) and Dasatinib (BMS-354825). This comparison aims to offer a predictive assessment of its possible role and efficacy in kinase inhibition, supported by experimental data for the alternative compounds.

Data Presentation: Comparative Inhibitory Activity
Compound Target Kinase IC50 (nM) Assay Type
Saracatinib (AZD0530) c-Src2.7Cell-free
c-Yes4Cell-free
Fyn4-10Cell-free
Lyn4-10Cell-free
Blk4-10Cell-free
Fgr4-10Cell-free
Lck4-10Cell-free
v-Abl30Cell-free
EGFR66Cell-free
Dasatinib (BMS-354825) Src0.8Cell-free
Bcr-Abl<1Cell-free
c-Kit79Cell-free
Lck<1.1Cell-free
Fyn<1.1Cell-free
Yes<1.1Cell-free

Data sourced from multiple references, including Selleck Chemicals and MedchemExpress. [3][4][5][6][7][8]

Experimental Protocols

The following are detailed methodologies for typical kinase inhibition assays used to determine the IC50 values of compounds like Saracatinib and Dasatinib. These protocols would be applicable for evaluating the inhibitory potential of this compound.

1. In Vitro Kinase Inhibition Assay (Cell-Free)

This assay measures the direct inhibitory effect of a compound on the activity of a purified kinase enzyme.

  • Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

  • Materials:

    • Purified recombinant kinase (e.g., c-Src).

    • Kinase-specific peptide substrate.

    • Test compound (e.g., this compound, Saracatinib, Dasatinib) serially diluted in DMSO.

    • ATP (adenosine triphosphate), often radiolabeled (e.g., [γ-³³P]ATP).[9]

    • Kinase reaction buffer.

    • Microplate (e.g., 96-well or 384-well).

    • Phosphocellulose paper or other capture medium.

    • Scintillation counter or fluorescence plate reader.

  • Procedure:

    • Add the kinase reaction buffer to the wells of the microplate.

    • Add the purified kinase to each well.

    • Add the serially diluted test compound or DMSO (vehicle control) to the wells.

    • Incubate for a predetermined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.[9]

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The ATP concentration is typically kept near its Michaelis-Menten constant (Km) for the kinase.[10]

    • Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C or 37°C).

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer a portion of the reaction mixture onto the capture medium, which binds the phosphorylated substrate.

    • Wash the capture medium to remove unincorporated ATP.

    • Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., scintillation counting for radiolabeled ATP or fluorescence for labeled substrates).

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[11]

2. Cellular Phosphorylation Assay

This assay measures the ability of a compound to inhibit kinase activity within a cellular context.

  • Objective: To assess the cell permeability of an inhibitor and its effect on the phosphorylation of a downstream substrate.

  • Materials:

    • Cell line expressing the target kinase (e.g., murine embryonal fibroblasts expressing c-Src).[12]

    • Cell culture medium and reagents.

    • Test compound.

    • Stimulant (e.g., Epidermal Growth Factor - EGF) to activate the signaling pathway.

    • Lysis buffer.

    • Antibodies specific for the total and phosphorylated forms of the target protein.

    • Western blotting or ELISA reagents.

  • Procedure:

    • Seed the cells in a multi-well plate and culture until they reach the desired confluency.

    • Treat the cells with various concentrations of the test compound or DMSO for a specified duration (e.g., 1-2 hours).

    • Stimulate the cells with a growth factor (if necessary) to induce kinase activation and substrate phosphorylation.

    • Wash the cells with phosphate-buffered saline (PBS) and then lyse them to release cellular proteins.

    • Determine the total protein concentration in each lysate.

    • Analyze the phosphorylation status of the target protein using Western blotting or ELISA with phospho-specific antibodies.

    • Normalize the phosphorylated protein levels to the total protein levels for each treatment condition.

    • Plot the normalized phosphorylation levels against the inhibitor concentration to determine the cellular IC50.

Mandatory Visualizations

Src Kinase Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving Src kinase, a non-receptor tyrosine kinase that plays a crucial role in regulating various cellular processes such as proliferation, differentiation, and motility.[13][14][15]

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src Kinase RTK->Src GPCR G-Protein Coupled Receptor GPCR->Src Integrin Integrin Receptor FAK FAK Integrin->FAK STATs STATs Src->STATs PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt RAS_MAPK RAS/MAPK Pathway Src->RAS_MAPK Migration Cell Migration Src->Migration Proliferation Cell Proliferation STATs->Proliferation FAK->Src Survival Cell Survival PI3K_Akt->Survival RAS_MAPK->Proliferation Kinase_Inhibition_Workflow start Start plate_prep Prepare Microplate with Kinase and Buffer start->plate_prep add_inhibitor Add Serially Diluted Inhibitor (e.g., this compound) plate_prep->add_inhibitor pre_incubate Pre-incubate to Allow Inhibitor Binding add_inhibitor->pre_incubate start_reaction Initiate Reaction with Substrate and ATP pre_incubate->start_reaction incubate Incubate at Controlled Temperature start_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction detect Detect Phosphorylated Substrate stop_reaction->detect analyze Analyze Data and Determine IC50 detect->analyze end End analyze->end

References

Comparing the efficacy of 4-(2,4-Dinitroanilino)phenol with similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Efficacy Analysis of 4-(2,4-Dinitroanilino)phenol and Structurally Related Compounds

Introduction

This compound belongs to the dinitroaniline class of chemical compounds, a group recognized for a range of biological activities. This guide provides a comparative overview of the efficacy of this compound and similar compounds, focusing on their mechanisms of action and available experimental data. The primary biological activities associated with this class of compounds include herbicidal effects through microtubule disruption and, for the structurally related dinitrophenols, the uncoupling of oxidative phosphorylation, which has implications for cancer therapy.

While specific quantitative efficacy data for this compound is limited in publicly available literature, this guide synthesizes information on its general properties and compares them with those of well-studied analogous compounds.

Chemical and Physical Properties

A foundational comparison begins with the basic chemical and physical properties of this compound and its close structural relatives.

PropertyThis compound2-(2,4-Dinitroanilino)phenol2,4-Dinitrophenol (B41442) (DNP)2,4-Dinitroaniline
Molecular Formula C₁₂H₉N₃O₅C₁₂H₉N₃O₅C₆H₄N₂O₅C₆H₅N₃O₄
Molecular Weight 275.22 g/mol 275.22 g/mol 184.11 g/mol 183.12 g/mol
Appearance Reddish-brown solidOrange crystalsSolid yellow crystalsYellow powder or crystals
CAS Number 119-15-36358-23-251-28-597-02-9

Comparative Efficacy and Biological Activity

The biological efficacy of this compound can be inferred and compared by examining the activities of two main classes of its structural analogs: dinitroaniline herbicides and dinitrophenols.

Herbicidal and Antimitotic Activity: Microtubule Disruption

Dinitroaniline compounds are well-established as pre-emergent herbicides. Their primary mechanism of action involves the disruption of microtubule formation, a critical process for cell division in plants.[1] These compounds bind to α-tubulin, preventing the polymerization of tubulin dimers into microtubules.[2][3] This disruption of the mitotic spindle leads to an arrest of cell division at metaphase, inhibiting root and shoot growth.[1]

Inferred Signaling Pathway for Dinitroanilines:

G cluster_process Cellular Process Dinitroaniline Dinitroaniline Compound Tubulin α-Tubulin Dinitroaniline->Tubulin Binds to Polymerization Microtubule Polymerization Dinitroaniline->Polymerization Inhibits Microtubules Functional Microtubules MitoticSpindle Mitotic Spindle Formation CellDivision Cell Division

Caption: Dinitroaniline mechanism of action on microtubule dynamics.

Cytotoxicity and Anticancer Potential: Uncoupling of Oxidative Phosphorylation

A structurally similar compound, 2,4-dinitrophenol (DNP), is a well-known mitochondrial uncoupler. It disrupts the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP synthesis and the release of energy as heat.[5] This mechanism has been explored for its potential to sensitize cancer cells to chemotherapy.[6][7]

Studies have shown that DNP can enhance the cytotoxic effects of cisplatin (B142131) and etoposide (B1684455) in prostate cancer cell lines.[7] The proposed mechanism involves the disruption of the cancer cells' energy metabolism, making them more susceptible to the effects of chemotherapeutic agents.

While there is no direct evidence of this compound acting as a mitochondrial uncoupler, its structural similarity to DNP suggests this as a potential area for investigation.

Signaling Pathways Modulated by 2,4-Dinitrophenol:

In brain cells, DNP has been shown to trigger a reprogramming of signaling networks, including the suppression of the mTOR and insulin-PI3K-MAPK pathways, and the upregulation of the CREB pathway.[1]

G DNP 2,4-Dinitrophenol (DNP) Mitochondria Mitochondrial Oxidative Phosphorylation DNP->Mitochondria Uncouples ATP ATP Synthesis DNP->ATP Decreases mTOR mTOR Pathway DNP->mTOR Inhibits Insulin Insulin/PI3K/MAPK Pathway DNP->Insulin Inhibits CREB CREB Pathway DNP->CREB Activates Mitochondria->ATP Drives

Caption: Signaling pathways affected by 2,4-Dinitrophenol (DNP).

Experimental Protocols

Detailed methodologies for assessing the key biological activities of these compounds are crucial for comparative studies.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound, DNP) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

G Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Compound Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 2-4h AddMTT->Incubate3 Solubilize Add Solubilizing Agent Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: Workflow for an MTT cytotoxicity assay.

Antimitotic Activity Assessment: Allium cepa Assay

The Allium cepa (onion root tip) assay is a classic and effective method for evaluating the antimitotic and cytostatic effects of chemical compounds.

Protocol:

  • Root Growth: Germinate Allium cepa bulbs in water until roots reach 2-3 cm in length.

  • Compound Treatment: Expose the roots to different concentrations of the test compounds for a defined period (e.g., 24 hours). A control group is maintained in water.

  • Fixation: Fix the root tips in a suitable fixative (e.g., Carnoy's fixative).

  • Hydrolysis and Staining: Hydrolyze the root tips in 1N HCl and stain with a suitable chromosome stain (e.g., acetocarmine or Feulgen).

  • Microscopic Examination: Prepare slides by squashing the root tips and observe under a microscope.

  • Data Analysis: Calculate the mitotic index (the ratio of dividing cells to the total number of cells) and score for any chromosomal aberrations.

G Start Start Germinate Germinate Allium cepa Bulbs Start->Germinate Treat Treat Roots with Compound Germinate->Treat Fix Fix Root Tips Treat->Fix Stain Hydrolyze and Stain Fix->Stain Microscopy Microscopic Examination Stain->Microscopy Analyze Calculate Mitotic Index Microscopy->Analyze End End Analyze->End

References

Safety Operating Guide

Proper Disposal of 4-(2,4-Dinitroanilino)phenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for the safe and compliant disposal of 4-(2,4-Dinitroanilino)phenol, providing immediate safety protocols, operational procedures, and waste management strategies for research scientists and drug development professionals.

This compound is a flammable solid and a hazardous chemical that requires strict disposal procedures to ensure the safety of laboratory personnel and to maintain environmental compliance. This document outlines the necessary steps for the proper disposal of this compound, emphasizing safety, regulatory adherence, and responsible waste management.

Immediate Safety and Hazard Information

This compound is classified as a flammable solid and can cause skin, eye, and respiratory irritation[1][2][3]. It is an organonitrate/phenol compound that can react vigorously, and potentially explosively, with reducing agents, hydrides, sulfides, nitrides, and bases such as sodium hydroxide (B78521) or potassium hydroxide[4][5]. Therefore, it is crucial to handle this chemical with extreme caution and to prevent contact with incompatible materials.

Personal Protective Equipment (PPE): When handling this compound, especially during disposal procedures, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves.

  • Body Protection: A flame-resistant lab coat.

  • Respiratory Protection: A certified respirator should be used if there is a risk of inhaling dust particles, particularly when handling the solid form outside of a fume hood.

Step-by-Step Disposal Procedure

The proper disposal of this compound must be carried out in accordance with federal, state, and local regulations. The following is a general procedural guide:

  • Waste Identification and Segregation:

    • All solid this compound waste, as well as any materials contaminated with it (e.g., gloves, weighing paper, absorbent pads), must be treated as hazardous waste.

    • This waste stream must be segregated from other laboratory waste, especially from incompatible materials like reducing agents and strong bases.

  • Waste Collection and Storage:

    • Collect solid waste in a designated, clearly labeled, and sealable hazardous waste container.

    • Use non-sparking tools for handling and transferring the solid material to prevent ignition[6].

    • The container must be kept tightly closed and stored in a cool, dry, and well-ventilated area, away from sources of heat, sparks, and open flames.

    • Ensure the storage area is compliant with regulations for flammable solids.

  • Spill Management:

    • In the event of a spill, evacuate the area and restrict access.

    • Wearing appropriate PPE, contain the spill using a spill kit with non-combustible absorbent materials like sand or vermiculite.

    • Carefully scoop the absorbed material using a non-sparking tool into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Professional Disposal:

    • The disposal of this compound must be handled by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.

    • Ensure all necessary documentation, such as a hazardous waste manifest, is completed accurately.

Disposal Methods

The primary and most recommended method for the disposal of this compound and other nitroaromatic compounds is high-temperature incineration.

High-Temperature Incineration: This method utilizes high temperatures to break down the chemical into less hazardous components. For nitroaromatic compounds, specific conditions are crucial for effective and safe destruction.

ParameterRecommended ValueRationale
Primary Combustion Temperature 850°C - 1100°CEnsures the complete destruction of organic pollutants[7].
Secondary Combustion Temperature >900°CDecomposes over 99% of nitro-PAHs formed during primary combustion[1].
Residence Time ≥ 2 secondsProvides sufficient time for the complete breakdown of the compound[7][8].

Note on Chemical Neutralization: While neutralization is a common method for some chemical waste, there are no specific, validated experimental protocols for the chemical neutralization of this compound found in the reviewed literature. Due to its potential for explosive reactions with bases, attempting neutralization without a validated procedure is not recommended.

Regulatory Compliance

The disposal of this compound is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[4]. Transportation of this hazardous waste is regulated by the Department of Transportation (DOT)[2][6]. It is imperative to adhere to all federal, state, and local regulations to ensure legal and safe disposal.

Below is a diagram illustrating the decision-making process for the proper disposal of this compound.

G A Start: this compound Waste Generated B Is the waste contaminated with incompatible materials (e.g., reducing agents, bases)? A->B C Segregate from incompatible materials B->C Yes D Collect in a labeled, sealed hazardous waste container for flammable solids B->D No C->D E Store in a cool, dry, well-ventilated area away from ignition sources D->E F Is there a spill? E->F G Follow Spill Management Protocol: - Evacuate and secure area - Wear appropriate PPE - Contain with non-combustible absorbents - Use non-sparking tools - Decontaminate area - Collect all materials as hazardous waste F->G Yes H Contact Environmental Health & Safety (EHS) or licensed hazardous waste disposal company F->H No G->H I Arrange for professional disposal (High-Temperature Incineration) H->I J Complete all required waste manifests and documentation I->J K End: Proper Disposal Complete J->K

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-(2,4-Dinitroanilino)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-(2,4-Dinitroanilino)phenol

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for laboratory and research professionals. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.

Chemical Profile and Hazards

This compound is a flammable solid that can cause skin, eye, and respiratory tract irritation.[1][2] It is important to be aware of its potential health effects, which may include methemoglobinemia, characterized by symptoms such as dizziness, headache, and cyanosis (bluish discoloration of the skin).[3]

Hazard Classification Description
Physical Hazard H228: Flammable solid[1]
Health Hazards H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation[2]
Environmental Hazard H400: Very toxic to aquatic life[4]

This data is based on available Safety Data Sheets and may not be exhaustive.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense when handling this compound. The following table outlines the minimum required PPE.

Body Part Personal Protective Equipment Standard/Specification
Eyes/Face Chemical safety goggles or face shieldOSHA 29 CFR 1910.133 or European Standard EN166[3]
Skin Chemical-resistant gloves (e.g., Nitrile rubber)Follow manufacturer's specifications
Flame retardant antistatic protective clothing[4]
Respiratory A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use.[3] Filter type P3 is recommended.[4]

Operational Plan: Handling this compound

A systematic approach to handling this chemical is essential to minimize risk. The following workflow provides a step-by-step guide for safe handling.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Review SDS Review SDS Gather PPE Gather PPE Prepare Work Area Prepare Work Area Weighing Weighing Prepare Work Area->Weighing Proceed when ready Dissolving Dissolving Reaction Reaction Decontamination Decontamination Reaction->Decontamination After experiment Waste Disposal Waste Disposal Documentation Documentation

Caption: Workflow for handling this compound.

Experimental Protocol: Step-by-Step Handling Procedure
  • Pre-Operational Checks:

    • Thoroughly review the Safety Data Sheet (SDS).

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the work area, preferably a chemical fume hood, is clean and operational.

    • Have an emergency plan in place, including the location of eyewash stations and safety showers.[3]

  • Handling the Chemical:

    • Weighing: Carefully weigh the required amount of the solid chemical on a tared weighing paper or in a suitable container within the fume hood to minimize dust generation.[3]

    • Transfer: Use a spatula to transfer the solid. Avoid creating dust.

    • Dissolving: If dissolving the solid, slowly add it to the solvent while stirring to prevent splashing.

  • Post-Handling Procedures:

    • Decontamination: Wipe down the work area with an appropriate solvent (e.g., acetone) followed by soap and water.[5]

    • PPE Removal: Remove PPE in the correct order to avoid cross-contamination.

    • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Chemical Waste Chemical Waste Segregate Segregate Chemical Waste->Segregate Contaminated Materials Contaminated Materials Contaminated Materials->Segregate Label Label Segregate->Label Properly Categorized Store Store Label->Store Clearly Marked Dispose Dispose Store->Dispose Scheduled Pickup

Caption: Disposal workflow for this compound waste.

Step-by-Step Disposal Procedure
  • Waste Segregation:

    • Collect all waste containing this compound, including unused product and contaminated materials (e.g., gloves, weighing paper, paper towels), in a designated, compatible, and properly sealed waste container.[3][5]

  • Labeling:

    • Clearly label the waste container with the chemical name, "Hazardous Waste," and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[3]

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.[4]

    • Empty containers should be handled as hazardous waste as they may retain product residue.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.